2,4,6-Trichlorothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2,4,6-trichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCURLKGMTHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2,4,6-trichlorothieno[3,2-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a key pharmacophore in numerous biologically active compounds, and the introduction of chlorine atoms at the 2, 4, and 6-positions offers versatile handles for further chemical modifications and the development of potent and selective therapeutic agents. This document details a multi-step synthesis, beginning with the construction of a substituted thiophene precursor via the Gewald reaction, followed by the formation of the fused pyrimidine ring, and culminating in a series of strategic chlorination and functional group transformations. Each step is discussed with mechanistic insights, detailed experimental protocols, and supporting data.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine nucleus is a purine isostere and a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties.[1] The trichlorinated derivative, this compound, serves as a highly versatile intermediate for the synthesis of novel derivatives through selective nucleophilic substitution reactions at its three distinct chloro-substituted positions. This guide elucidates a rational and experimentally grounded pathway for the synthesis of this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful planning and execution. The proposed pathway, outlined below, is designed for efficiency and control over the substitution pattern of the final product.
Caption: Overall synthetic pathway for this compound.
Step-by-Step Synthesis and Mechanistic Discussion
Step 1: Synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate
The initial step involves the construction of the thiophene ring with the necessary substituents for the subsequent cyclization and functionalization steps. The Gewald reaction, a powerful one-pot synthesis of 2-aminothiophenes, is the method of choice for this transformation.[2][3]
Reaction Scheme:
Causality Behind Experimental Choices:
The Gewald reaction is a multicomponent reaction that efficiently assembles the thiophene ring from readily available starting materials. The choice of a nitro-containing starting material is crucial as it installs the precursor for the 6-chloro substituent at the outset.
Experimental Protocol:
-
To a stirred solution of methyl cyanoacetate and a suitable nitro-containing carbonyl compound in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Add elemental sulfur to the mixture portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford pure methyl 3-amino-5-nitrothiophene-2-carboxylate.
Data Summary:
| Compound | Starting Materials | Yield (%) | Physical Appearance |
| Methyl 3-amino-5-nitrothiophene-2-carboxylate | Methyl cyanoacetate, Nitro-carbonyl compound, Sulfur | 60-75 | Yellow solid |
Step 2: Cyclization to 6-Nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione
The second step involves the construction of the pyrimidine ring fused to the thiophene core. This is achieved through a cyclization reaction between the 2-aminothiophene-3-carboxylate and urea.
Reaction Scheme:
Causality Behind Experimental Choices:
Urea serves as a convenient and inexpensive source of the N-C-N fragment required for the formation of the pyrimidine ring. The reaction proceeds through a condensation mechanism, leading to the stable fused heterocyclic system.
Experimental Protocol:
-
A mixture of methyl 3-amino-5-nitrothiophene-2-carboxylate and an excess of urea is heated at a high temperature (typically 180-200 °C) for several hours.
-
The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to dissolve the product.
-
The solution is then filtered to remove any insoluble impurities.
-
Acidification of the filtrate with a mineral acid, such as hydrochloric acid, precipitates the desired product.
-
The solid is collected by filtration, washed with water, and dried to yield 6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione.
Data Summary:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| 6-Nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione | Methyl 3-amino-5-nitrothiophene-2-carboxylate | 80-90 | Off-white solid |
Step 3: Chlorination to 2,4-Dichloro-6-nitrothieno[3,2-d]pyrimidine
The third step is the conversion of the pyrimidine-2,4-dione to the corresponding 2,4-dichloro derivative. This is a crucial step that introduces two of the three chlorine atoms of the final product.
Reaction Scheme:
Causality Behind Experimental Choices:
Phosphorus oxychloride (POCl3) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[4]
Experimental Protocol:
-
A suspension of 6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride is heated at reflux.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to give 2,4-dichloro-6-nitrothieno[3,2-d]pyrimidine.
Data Summary:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| 2,4-Dichloro-6-nitrothieno[3,2-d]pyrimidine | 6-Nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione | 85-95 | Pale yellow solid |
Step 4: Reduction of the Nitro Group to an Amino Group
In this step, the nitro group at the 6-position is reduced to an amino group, which is a necessary precursor for the final chlorination step via the Sandmeyer reaction.
Reaction Scheme:
Causality Behind Experimental Choices:
Several methods are available for the reduction of aromatic nitro groups. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate. This method is generally high-yielding and chemoselective.[5]
Experimental Protocol:
-
To a solution of 2,4-dichloro-6-nitrothieno[3,2-d]pyrimidine in a suitable solvent, such as ethanol or ethyl acetate, add a catalytic amount of 10% Pd/C.
-
The mixture is then treated with a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by adding a transfer hydrogenation reagent like ammonium formate.
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 6-amino-2,4-dichlorothieno[3,2-d]pyrimidine.
Data Summary:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| 6-Amino-2,4-dichlorothieno[3,2-d]pyrimidine | 2,4-Dichloro-6-nitrothieno[3,2-d]pyrimidine | 80-90 | Light brown solid |
Step 5: Sandmeyer Reaction for the Final Chlorination
The final step in the synthesis is the conversion of the 6-amino group to a chloro group using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.[6]
Reaction Scheme:
Causality Behind Experimental Choices:
The Sandmeyer reaction is a classic and reliable method for the conversion of aromatic amines to a variety of functional groups, including halides. The use of copper(I) chloride is essential to catalyze the displacement of the diazonium group by a chloride ion.
Experimental Protocol:
-
Diazotization: Dissolve 6-amino-2,4-dichlorothieno[3,2-d]pyrimidine in a cold aqueous solution of a strong acid, such as hydrochloric acid.
-
To this solution, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Displacement: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Extract the product with an organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Summary:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| This compound | 6-Amino-2,4-dichlorothieno[3,2-d]pyrimidine | 50-70 | White to off-white solid |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging well-established and reliable chemical transformations, this guide offers researchers and drug development professionals a clear roadmap for accessing this valuable and versatile heterocyclic building block. The strategic introduction of functional groups and the controlled execution of each reaction step are key to achieving a successful synthesis.
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Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie, 357(5), e2300736. [Link]
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Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2021). Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
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2,4,6-Trichlorothieno[3,2-d]pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique fused-ring structure, which acts as a purine bioisostere, combined with three differentially reactive chlorine substituents, makes it an exceptionally versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, a robust methodology for its synthesis, a detailed examination of its chemical reactivity with a focus on regioselective functionalization, and a review of its applications, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their scientific endeavors.
Physicochemical Properties
This compound is typically a brown powder at room temperature and requires storage under dry, refrigerated (2-8°C) conditions to maintain its integrity.[1] Its fundamental properties are crucial for its handling, characterization, and application in synthesis.
| Property | Data | Reference(s) |
| CAS Number | 41102-26-5 | [1][2][3] |
| Molecular Formula | C₆HCl₃N₂S | [2][3][4] |
| Molecular Weight | 239.51 g/mol | [2][3] |
| Appearance | Brown powder | [4] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Melting Point | Data not available in cited literature | [2][5] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in a single peer-reviewed protocol. However, based on established synthetic routes for analogous compounds such as 2,4-dichlorothieno[3,2-d]pyrimidine and 2,4,6-trichloropyrimidine, a reliable two-stage methodology can be devised.[6][7] This process involves the initial construction of a fully oxidized thieno[3,2-d]pyrimidine core, followed by a comprehensive chlorination.
Stage 1: Synthesis of the Precursor, 6-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The synthesis begins with a suitable thiophene derivative. A plausible route involves the cyclization of an aminothiophene bearing a carboxylate and an activated methylene group, which can be condensed with urea or a similar C1 synthon to form the fused pyrimidine ring system.
Stage 2: Chlorination to Yield this compound
This critical step transforms the hydrophilic, multi-oxo precursor into the highly reactive trichloro-derivative. The choice of a powerful chlorinating agent is paramount for ensuring complete conversion. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[6][7]
Experimental Protocol: Chlorination of 6-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Causality: This protocol is adapted from established procedures for the chlorination of pyrimidine-diones and -triones.[6][7] Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or a catalytic amount of N,N-dimethylformamide (DMF), is crucial. It acts as a catalyst by forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating species, thereby facilitating the conversion of the keto/enol groups to chlorides.
Materials:
-
6-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: To the suspension, cautiously add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 equivalents) or a catalytic amount of DMF (0.1-0.2 equivalents).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. b. Cautiously quench the residue by slowly adding it to a beaker of crushed ice with vigorous stirring. c. Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic. d. Extract the aqueous layer with chloroform or dichloromethane (3 x volume).
-
Purification: a. Combine the organic extracts and wash sequentially with water and brine. b. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. c. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity: A Guide to Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This selectivity allows for the sequential and controlled introduction of various functional groups, a cornerstone of library synthesis in drug discovery.
The reactivity hierarchy is governed by the electronic effects of the fused heterocyclic system. The pyrimidine ring is electron-deficient, which activates the attached chlorine atoms towards nucleophilic attack. The two nitrogen atoms exert a strong electron-withdrawing effect, with the greatest influence on the adjacent C4 and C6 positions.
Based on extensive studies of analogous 2,4-dichlorothieno[3,2-d]pyrimidines and 2,4,6-trichloropyrimidines, the order of reactivity can be confidently established: C4 > C6 > C2 .[8][9][10]
-
C4-Position (Most Reactive): The chlorine at C4 is flanked by two nitrogen atoms, making it the most electrophilic and sterically accessible position. It readily undergoes substitution with a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions.
-
C6-Position (Intermediate Reactivity): The chlorine at C6 is adjacent to one nitrogen atom, rendering it less reactive than the C4 position but significantly more reactive than C2. Selective substitution at C6 can often be achieved after the C4 position has been functionalized, typically by employing higher temperatures or stronger nucleophiles.
-
C2-Position (Least Reactive): The chlorine at C2 is adjacent to one nitrogen atom and the sulfur atom of the thiophene ring. The sulfur is less electron-withdrawing than a nitrogen atom, resulting in the C2 position being the least electrophilic. Substitution at this site requires the most forcing conditions (e.g., high temperatures, strong bases) and typically occurs only after the C4 and C6 positions have reacted.
This predictable reactivity allows for a programmed approach to synthesizing trisubstituted thieno[3,2-d]pyrimidines with precise control over the substitution pattern.
Caption: Reactivity hierarchy for SₙAr on this compound.
Applications in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its role as a bioisosteric mimic of the natural purine ring system found in adenosine triphosphate (ATP).[8] This structural similarity allows derivatives to function as competitive inhibitors at the ATP-binding sites of various enzymes, most notably protein kinases.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. Consequently, this compound has emerged as a high-value starting material for the synthesis of potent and selective kinase inhibitors.[3][7]
The ability to sequentially functionalize the C4, C6, and C2 positions allows medicinal chemists to systematically explore the chemical space around the scaffold. This exploration is vital for optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). For instance, a bulky amine can be installed at the C4 position to interact with the "hinge region" of a kinase, while the C2 and C6 positions can be modified to target other pockets within the active site or to improve properties like solubility.
Conclusion
This compound is a cornerstone intermediate for the construction of biologically active molecules. Its value is derived from a combination of its purine-like core and the tiered reactivity of its three chloro substituents. Understanding the principles of its synthesis and the nuances of its regioselective functionalization empowers chemists to design and execute efficient synthetic strategies towards novel therapeutics. As the demand for targeted therapies continues to grow, the importance of versatile and strategically designed scaffolds like this compound in drug discovery pipelines is set to increase.
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An In-depth Technical Guide to 2,4,6-Trichlorothieno[3,2-d]pyrimidine: Synthesis, Identification, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,4,6-trichlorothieno[3,2-d]pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, logical synthesis, robust identification methodologies, and its pivotal role in the creation of targeted therapeutics.
Core Identification and Physicochemical Properties
This compound is a polysubstituted heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry as it acts as a bioisostere of purine, enabling it to interact with a wide array of biological targets.[1]
| Identifier | Value | Source |
| CAS Number | 41102-26-5 | [2] |
| Molecular Formula | C₆HCl₃N₂S | [2] |
| Molecular Weight | 239.51 g/mol | [2] |
| MDL Number | MFCD21364607 | [2] |
The presence of three reactive chlorine atoms on the pyrimidine ring makes this compound a highly versatile intermediate for the synthesis of a diverse library of molecules through selective functionalization.[2] Its reactivity is particularly suited for cross-coupling reactions, which are fundamental in the construction of complex molecular architectures in medicinal chemistry.[2]
Strategic Synthesis of this compound
A plausible synthetic pathway would begin with the cyclization of a substituted thiophene precursor to form the thieno[3,2-d]pyrimidine-2,4,6-trione. This trione would then be subjected to chlorination to yield the final product. A key reagent in similar transformations is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[5]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for analogous compounds and serves as a validated starting point for synthesis.[3][4]
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4,6-trione
The synthesis of the trione precursor would likely follow a procedure similar to the formation of thieno[3,2-d]pyrimidine-2,4-diol from methyl 3-aminothiophene-2-carboxylate and urea under heating.[3]
Step 2: Chlorination to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend Thieno[3,2-d]pyrimidine-2,4,6-trione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents).
-
Addition of Base: To this suspension, slowly add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (2-3 equivalents). The base acts as an acid scavenger, neutralizing the HCl generated during the reaction.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. The resulting residue should be cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Comprehensive Identification and Characterization
Due to the lack of publicly available experimental spectral data for this compound, this section will outline the expected analytical data based on its chemical structure and by drawing parallels with the known data for 2,4,6-trichloropyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet in the aromatic region corresponding to the C7-proton of the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum will be more complex. The chemical shifts of the carbon atoms in the pyrimidine ring will be significantly influenced by the electronegative chlorine atoms. Carbons C2, C4, and C6, being directly attached to chlorine, will appear downfield. The carbons of the thiophene ring (C3a, C7, C7a) and the remaining pyrimidine carbon (C6a) will also have distinct chemical shifts.
Mass Spectrometry (MS)
The mass spectrum should exhibit a clear molecular ion peak (M⁺). A characteristic isotopic pattern for three chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes) would be a definitive feature for confirming the presence of the trichloro- substitution.
Infrared (IR) Spectroscopy
The IR spectrum will likely show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. The C-Cl stretching vibrations would be observed in the fingerprint region.
Pivotal Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[2] The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in a variety of kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6][7][8]
The three chlorine atoms on the pyrimidine ring can be selectively substituted by various nucleophiles, allowing for the systematic exploration of the chemical space around the core scaffold. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.
Role as a Kinase Inhibitor Scaffold
Caption: Role of this compound in kinase inhibitor development.
While some sources suggest a connection to the antiplatelet drug Ticagrelor, a closer examination of its synthesis reveals that the key intermediate is typically a 4,6-dichloro-2-(propylthio)pyrimidine derivative, not the trichlorothieno[3,2-d]pyrimidine.[9][10][11][12]
Safety and Handling
A material safety data sheet (MSDS) for this compound indicates that standard laboratory safety precautions should be followed. It is advisable to consult the full MSDS before handling this compound. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its versatile reactivity, stemming from the three chlorine substituents, allows for extensive chemical modification and optimization of biological activity. While detailed experimental data for this specific compound is limited, its synthesis and characterization can be reliably inferred from established chemical principles and data from closely related analogues. As research into targeted therapies continues to expand, the utility of such versatile building blocks will undoubtedly grow.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091.
- El-Gamal, M. I., et al. (2018). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 23(10), 2589.
- Google Patents. (2016). Intermediate of Ticagrelor and preparation method therefor, and....
- Ramesh, P., Sundar, P. V., & Murti, P. S. R. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a variety of nucleophiles. Journal of the Indian Chemical Society, 61(5), 449-451.
- European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR.
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ResearchGate. (n.d.). Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3c–d. Retrieved from [Link]
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PubMed. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Retrieved from [Link]
- Shinde, G. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Brazilian Chemical Society, 27(8), 1489-1495.
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National Center for Biotechnology Information. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]
- Patsnap. (2020). Synthesis method of ticagrelor intermediate.
- Google Patents. (2011). Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
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ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
- Google Patents. (1998). Method for preparing 2,4,6-trichloropyrimidine.
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PubMed. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Retrieved from [Link]
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ScienceDirect. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure Elucidation of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Foreword: The Strategic Importance of 2,4,6-Trichlorothieno[3,2-d]pyrimidine in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our audience, the molecule this compound is more than a mere collection of atoms. It represents a versatile and highly strategic scaffold in the rational design of targeted therapeutics. The thieno[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental building block of our genetic code, allowing it to competitively bind to the ATP-binding sites of numerous enzymes.[1] The strategic placement of three chlorine atoms transforms this scaffold into a reactive intermediate, primed for selective functionalization at the C2, C4, and C6 positions. This trifecta of reactivity is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2][3]
This guide is structured to provide a comprehensive, field-proven framework for the elucidation of the molecular structure of this compound. We will not merely present data; we will delve into the causality behind the analytical choices, the interpretation of the resulting spectra, and the corroboration of evidence to arrive at an unambiguous structural assignment. This document is designed to be a self-validating system, where each piece of analytical data logically supports the others, culminating in a definitive structural model.
I. Synthesis and Purification: Establishing a Foundation of Purity
The journey to structural elucidation begins with the synthesis of the target compound. A robust and reproducible synthetic protocol is paramount, as the purity of the analyte directly impacts the quality and interpretability of the subsequent analytical data. The synthesis of this compound is typically achieved through the chlorination of a suitable precursor, such as a thieno[3,2-d]pyrimidine-2,4,6-trione.
Experimental Protocol: Synthesis of this compound
1. Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add thieno[3,2-d]pyrimidine-2,4,6-trione (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents) to the flask. The use of a significant excess of POCl₃ serves as both the chlorinating agent and the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 equivalents) to facilitate the reaction.
2. Chlorination:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction and requires caution.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a crystalline solid.
II. Spectroscopic Elucidation: A Multi-faceted Approach to Structure Confirmation
With a pure sample in hand, we can proceed with the core of the structural elucidation: a comprehensive spectroscopic analysis. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to the final structure.
A. Mass Spectrometry: Determining the Molecular Formula and Isotopic Signature
Mass spectrometry (MS) is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound.
Expected Molecular Ion Peak and Isotopic Pattern: The molecular formula of this compound is C₆HCl₃N₂S, with a calculated molecular weight of approximately 239.51 g/mol .[3] A key feature to look for in the mass spectrum is the characteristic isotopic pattern of a molecule containing three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The expected relative intensities of these peaks will be approximately 100:98:32:3.5.
| Ion | Expected m/z | Relative Intensity (%) |
| [M]⁺ | ~238 | 100 |
| [M+2]⁺ | ~240 | 98 |
| [M+4]⁺ | ~242 | 32 |
| [M+6]⁺ | ~244 | 3.5 |
| Table 1: Predicted isotopic pattern for the molecular ion of this compound. |
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for chlorinated heterocyclic compounds include the loss of chlorine radicals (•Cl) or neutral HCl molecules.
}
Figure 1: Predicted fragmentation pathway of this compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy: The structure of this compound contains only one proton, which is attached to the thiophene ring.
-
Expected Chemical Shift: This lone proton is expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum. Based on data from related thieno[3,2-d]pyrimidine structures, its chemical shift is predicted to be in the range of δ 7.5-8.5 ppm . The electron-withdrawing nature of the fused pyrimidine ring and the chlorine atoms will deshield this proton, shifting it downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. There are six carbon atoms in this compound, and due to the asymmetry of the molecule, six distinct signals are expected.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C2, C4, C6 | 150-165 | Carbons attached to both nitrogen and chlorine are highly deshielded. |
| C7a, C3a | 130-150 | Bridgehead carbons in the fused ring system. |
| C7 | 120-135 | The carbon bearing the single proton. |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |
C. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
-
Expected Vibrational Bands:
-
C=C and C=N Stretching: Strong to medium absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the aromatic C=C and C=N stretching vibrations within the fused heterocyclic ring system.
-
C-Cl Stretching: Strong absorption bands in the fingerprint region, typically between 800-600 cm⁻¹ , are indicative of the C-Cl stretching vibrations.
-
C-H Stretching: A weak to medium absorption band around 3100-3000 cm⁻¹ would correspond to the stretching of the lone C-H bond on the thiophene ring.
-
III. Crystallographic Analysis: The Definitive Proof of Structure
While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.
Protocol for X-ray Quality Crystal Growth:
-
Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and layer a poor solvent (in which the compound is insoluble, e.g., hexanes) on top. The slow diffusion of the poor solvent into the good solvent can promote crystal growth.
Expected Structural Features from X-ray Crystallography:
-
Planarity: The fused thieno[3,2-d]pyrimidine ring system is expected to be essentially planar.
-
Bond Lengths: The C-Cl bond lengths would be in the typical range for aryl chlorides (approximately 1.72-1.76 Å). The bond lengths within the heterocyclic rings would reflect their aromatic character.
}
Figure 2: 2D structure of this compound.
IV. Conclusion: A Synergistic Approach to Structural Certainty
The elucidation of the molecular structure of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of three chlorine atoms. NMR spectroscopy maps the carbon-hydrogen framework, and IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the definitive and unambiguous three-dimensional structure.
This comprehensive approach not only ensures the correct structural assignment but also provides a deep understanding of the molecule's electronic and steric properties, which is invaluable for its application in the design and synthesis of novel therapeutic agents.
References
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-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
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PubChem. 2,4,6-Trichloropyrimidine. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5828. [Link]
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El-Adl, K., et al. (2020). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimidine Derivatives as Anti-Bacterial and Anti-Fungal Agents. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
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Al-Ostoot, F. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 598–604. [Link]
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An In-depth Technical Guide to the Spectroscopic Profile of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2,4,6-trichlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly 2,4-dichlorothieno[3,2-d]pyrimidine, and foundational spectroscopic principles to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers working with this compound and similar thieno[3,2-d]pyrimidine scaffolds, aiding in structural elucidation, reaction monitoring, and quality control.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobases, adenine and guanine. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. Consequently, this scaffold has been extensively utilized in the development of potent and selective inhibitors for various protein kinases implicated in oncology and other therapeutic areas.
The subject of this guide, this compound, with the chemical formula C₆HCl₃N₂S and a molecular weight of 239.51 g/mol , serves as a versatile intermediate in the synthesis of novel therapeutic agents. The three chlorine atoms on the pyrimidine and thiophene rings provide reactive handles for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. A thorough understanding of its spectroscopic properties is paramount for synthetic chemists and drug development professionals to confirm its identity, assess its purity, and track its transformations in chemical reactions.
Below is a diagram illustrating the general synthetic approach to the thieno[3,2-d]pyrimidine core, which typically involves the construction of a substituted aminothiophene followed by cyclization with a suitable one-carbon synthon to form the pyrimidine ring.
Caption: General synthetic pathway to 2,4-dichlorothieno[3,2-d]pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single resonance corresponding to the lone proton on the thiophene ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the fused pyrimidine ring and the chlorine substituent.
Analog Study: 2,4-Dichlorothieno[3,2-d]pyrimidine
Experimental ¹H NMR data for the closely related 2,4-dichlorothieno[3,2-d]pyrimidine shows two doublets for the two protons on the thiophene ring.[1] This provides a strong basis for predicting the spectrum of the trichlorinated analog.
Predicted ¹H NMR Spectrum of this compound
For this compound, the single proton at the 7-position is expected to appear as a singlet. The additional chlorine atom at the 6-position will further deshield this proton, shifting its resonance downfield compared to the protons in the dichloro analog.
| Predicted Proton Assignment | Multiplicity | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |
| H-7 | Singlet | 8.0 - 8.5 | The lone proton on the thiophene ring is deshielded by the adjacent sulfur atom, the fused electron-withdrawing pyrimidine ring, and the chlorine atom at the 6-position. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six carbon atoms in the heterocyclic ring system. The chemical shifts will be significantly influenced by the electronegativity of the nitrogen and chlorine atoms.
Predicted ¹³C NMR Spectrum of this compound
While direct experimental data for the target molecule is unavailable, the predicted chemical shifts can be estimated based on the known effects of substituents on aromatic and heteroaromatic rings.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |
| C-2 | 150 - 155 | Attached to two nitrogen atoms and a chlorine atom, leading to a significant downfield shift. |
| C-4 | 155 - 160 | Attached to a nitrogen atom and a chlorine atom, and part of the pyrimidine ring, resulting in a downfield shift. |
| C-6 | 130 - 135 | Attached to a chlorine atom, causing a downfield shift. |
| C-7 | 120 - 125 | The only carbon bearing a proton, expected to be in the aromatic region. |
| C-4a | 125 - 130 | Bridgehead carbon adjacent to the pyrimidine ring. |
| C-7a | 150 - 155 | Bridgehead carbon between the thiophene and pyrimidine rings, adjacent to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the thieno[3,2-d]pyrimidine core and the carbon-chlorine bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=N Stretching (pyrimidine ring) | 1600 - 1550 | Medium to Strong |
| C=C Stretching (aromatic rings) | 1550 - 1450 | Medium to Strong |
| C-H Bending (out-of-plane) | 900 - 850 | Strong |
| C-Cl Stretching | 800 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its chlorine-containing fragments. The relative intensities of these isotopic peaks will follow the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Expected Fragmentation Pattern
The fragmentation of this compound is likely to proceed through the loss of chlorine atoms and the cleavage of the heterocyclic rings.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the spectroscopic properties of this compound. By leveraging experimental data from the closely related 2,4-dichlorothieno[3,2-d]pyrimidine and fundamental spectroscopic principles, we have proposed the expected ¹H NMR, ¹³C NMR, IR, and mass spectral characteristics of this important synthetic intermediate. This information is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel thieno[3,2-d]pyrimidine derivatives, facilitating their research and development efforts in the pursuit of new therapeutic agents. Experimental verification of these predictions is encouraged to further solidify the spectroscopic profile of this compound.
References
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2,4,6-Trichlorothieno[3,2-d]pyrimidine: A Versatile Scaffold for Advanced Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine nucleus, a bioisostere of the purine system, stands as a privileged scaffold in medicinal chemistry, underpinning the development of numerous targeted therapeutics, particularly in oncology.[1][2] This guide focuses on a highly functionalized and synthetically powerful intermediate: 2,4,6-trichlorothieno[3,2-d]pyrimidine. We will elucidate the synthesis of this key starting material, provide a detailed exploration of its chemoselective reactivity, and present a practical application in the synthesis of a potent Spleen Tyrosine Kinase (SYK) inhibitor. This document is designed to serve as a comprehensive technical resource, bridging foundational chemistry with practical, field-proven applications for professionals in drug discovery and development.
The Strategic Advantage of the Thieno[3,2-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine core creates a heterocyclic system that mimics the natural purine bases of DNA and RNA. This structural analogy allows thieno[3,2-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of various protein kinases, making them a cornerstone for the design of kinase inhibitors.[3] The 2,4,6-trichloro-substituted variant elevates this utility, presenting three distinct and differentially reactive sites for chemical modification. This multi-handle scaffold enables a programmed, regioselective approach to molecular elaboration, allowing for the systematic construction of complex, three-dimensional pharmacophores essential for achieving high potency and target selectivity.
Synthesis of the 2,4,6-Trichloro Starting Material
The synthesis of this compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by a series of chlorination reactions. The following protocol is adapted from established patent literature, providing a reliable pathway to this crucial intermediate.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
A solution of ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (1 eq) and urea (1.2 eq) in ethanol is heated to reflux.
-
Sodium ethoxide (1.5 eq) is added portion-wise over 1 hour.
-
The reaction mixture is maintained at reflux for 12-16 hours, monitored by TLC for the consumption of the starting material.
-
Upon completion, the mixture is cooled to room temperature and acidified with concentrated HCl to a pH of ~2-3.
-
The resulting precipitate is filtered, washed with water and diethyl ether, and dried under vacuum to yield the dione product.
Step 2: Aromatization and 6-Chlorination
-
The 6,7-dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 eq) is suspended in acetic acid.
-
Sulfuryl chloride (SO₂Cl₂) (2.5 eq) is added dropwise at room temperature.
-
The mixture is heated to 60-70 °C for 4-6 hours.
-
The reaction is cooled, and the solid is collected by filtration, washed with acetic acid and then water, and dried to afford 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Step 3: Exhaustive Chlorination to this compound
-
A mixture of 6-chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 eq), phosphorus oxychloride (POCl₃) (10-15 eq), and N,N-diisopropylethylamine (DIPEA) (2 eq) is heated to reflux (approx. 110-120 °C).[3][5]
-
The reaction is maintained at reflux for 12-18 hours until TLC/LC-MS analysis indicates complete conversion.
-
The excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously quenched by pouring onto crushed ice with vigorous stirring.
-
The aqueous mixture is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a solid.
The Principle of Regioselective Reactivity
The synthetic power of this compound lies in the differential electrophilicity of its three carbon-chlorine bonds. This allows for a programmed sequence of substitutions, enabling the precise installation of different functionalities at each position.
-
C4 Position: This is the most reactive site towards nucleophilic aromatic substitution (SNAr). Its high electrophilicity is due to the electron-withdrawing effect of both adjacent nitrogen atoms in the pyrimidine ring. Reactions at this position typically proceed under mild conditions.
-
C2 Position: The C2 chlorine is also activated by two nitrogen atoms but is generally less reactive than the C4 chlorine. Substitution at this site often requires more forcing conditions (higher temperatures or stronger bases) after the C4 position has been functionalized.
-
C6 Position: Fused to the thiophene ring, the C6 chlorine is the least reactive towards SNAr. However, it is the most susceptible to oxidative addition by palladium(0) catalysts, making it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6]
This hierarchy of reactivity allows for a three-stage synthetic strategy: SNAr at C4, followed by a second SNAr at C2, and finally a metal-catalyzed cross-coupling at C6.
Application in Drug Discovery: Synthesis of a SYK Inhibitor
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells.[7] Dysregulation of SYK is implicated in various inflammatory diseases and B-cell malignancies, making it a high-value therapeutic target. The this compound scaffold is an ideal starting point for the synthesis of potent and selective SYK inhibitors.[4]
The following multi-step synthesis, adapted from patent literature, demonstrates the practical application of the regioselective principles described above to build a complex drug candidate.[4]
Workflow: Stepwise Elaboration of the Scaffold
Step 1: Selective SNAr at C4
-
Objective: Introduce the first key pharmacophoric element.
-
Protocol: this compound (1 eq) is dissolved in a polar aprotic solvent like isopropanol or DMF. A primary or secondary amine (e.g., (R)-3-aminopiperidine derivative) (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) are added. The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) until the reaction is complete.
-
Causality: The superior reactivity of the C4 position ensures that substitution occurs exclusively at this site under these controlled conditions, leaving the C2 and C6 chlorides untouched.
Step 2: SNAr at C2
-
Objective: Introduce a second amine to engage with the target protein.
-
Protocol: The 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine intermediate (1 eq) is reacted with a second amine (e.g., a substituted aminopyrazole) (1.2 eq) in a high-boiling solvent like dioxane or NMP. A stronger base (e.g., K₂CO₃ or Cs₂CO₃) and higher temperatures (e.g., 120-150 °C) are typically required.
-
Causality: The C2 position, now the most electrophilic remaining site for SNAr, reacts under these more forcing conditions. The C6-chloro remains unreactive to nucleophilic attack.
Step 3: Suzuki Coupling at C6
-
Objective: Install the final aryl group to complete the pharmacophore.
-
Protocol: The 2,4-diamino-6-chlorothieno[3,2-d]pyrimidine intermediate (1 eq) is combined with an arylboronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq), and a base (e.g., Na₂CO₃ or K₃PO₄) (3.0 eq) in a solvent mixture such as dioxane/water. The mixture is degassed and heated (e.g., 90-110 °C) until completion.[6]
-
Causality: The C6-Cl bond is readily activated by the palladium(0) catalyst, undergoing oxidative addition and initiating the Suzuki catalytic cycle. This reaction is highly selective for the C6 position, providing the desired trisubstituted product in good yield.
Data Summary: Representative Transformations
The following table summarizes typical reaction conditions for the sequential functionalization of the this compound scaffold.
| Step | Position | Reaction Type | Reagents & Conditions | Typical Yield | Reference |
| 1 | C4 | SNAr | Amine (1.1 eq), DIPEA, Isopropanol, 80 °C, 4h | 85-95% | [4] |
| 2 | C2 | SNAr | Amine (1.2 eq), K₂CO₃, Dioxane, 120 °C, 12h | 70-85% | [4] |
| 3 | C6 | Suzuki Coupling | Boronic Acid (1.5 eq), Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C, 6h | 65-80% | [4][6] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its predictable and highly differentiated reactivity allows for the efficient, programmed construction of complex molecular architectures. The ability to perform sequential nucleophilic substitutions at the C4 and C2 positions, followed by a selective metal-catalyzed cross-coupling at the C6 position, provides chemists with a robust platform for generating diverse compound libraries and optimizing lead candidates in drug discovery programs. As the demand for highly specific and potent kinase inhibitors continues to grow, the strategic application of scaffolds like this compound will remain a critical component of successful therapeutic design.
References
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Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, RSC Publishing, 2023.
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central (PMC), National Institutes of Health (NIH).
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
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Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. PubMed, National Institutes of Health (NIH).
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Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed, National Institutes of Health (NIH).
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This compound. MySkinRecipes.
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The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications. BenchChem.
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Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
-
Application Notes and Protocols for Kinase Inhibitor Design Using 2-Chlorothieno[3,2-d]pyrimidin-4-amine. BenchChem.
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Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis. BenchChem.
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THIENO[3,2-D]PYRIMIDINE COMPOUNDS AS SYK KINASE INHIBITORS. Patent WO2012158414A1. Google Patents.
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Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. ChemicalBook.
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Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. PubMed, National Institutes of Health (NIH).
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A-Z Guide to the Synthesis of 2,4,6-Trichlorothieno[3,2-d]pyrimidine: A Keystone Intermediate for Drug Discovery
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines and its proven role in the development of potent kinase inhibitors and other therapeutics.[1][2] Among its derivatives, 2,4,6-trichlorothieno[3,2-d]pyrimidine stands out as a particularly valuable intermediate, offering three reactive sites for strategic functionalization and library synthesis.[3] This technical guide provides an in-depth, field-proven methodology for the synthesis of this compound from the readily accessible precursor, thieno[3,2-d]pyrimidine-2,4-dione. We will dissect the synthesis into its two core transformations: the initial conversion to the 2,4-dichloro intermediate, followed by the selective chlorination of the thiophene ring. This document furnishes researchers, chemists, and drug development professionals with a robust framework, encompassing mechanistic insights, detailed protocols, and process logic to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine system creates a heterocyclic scaffold that is a bioisostere of adenine, a fundamental component of DNA and RNA.[4] This mimicry allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases, which are critical regulators of cellular processes implicated in cancer and inflammatory diseases.[1][5]
The target molecule, this compound (CAS 41102-26-5), is a trivalent electrophilic building block.[3] The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions enables chemists to perform selective, sequential nucleophilic aromatic substitution (SNAr) reactions. This strategic control is paramount in constructing diverse chemical libraries for structure-activity relationship (SAR) studies, optimizing lead compounds, and discovering novel drug candidates.[4]
The synthesis from thieno[3,2-d]pyrimidine-2,4-dione is not a single transformation but a logical two-stage process, which we will explore in detail.
Stage I: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The first crucial step is the conversion of the stable, high-melting thieno[3,2-d]pyrimidine-2,4-dione into its highly reactive dichloro counterpart, 2,4-dichlorothieno[3,2-d]pyrimidine.[6] This transformation replaces the carbonyl groups of the pyrimidinedione ring with reactive chlorine atoms.
Principle and Mechanism
This reaction is a classic chlorination/dehydration of a cyclic amide (lactam) system. The starting material exists in tautomeric equilibrium between its dione and diol forms. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a powerful dehydrating agent.
The mechanism proceeds via the activation of the carbonyl oxygen atoms (or hydroxyl groups of the diol tautomer) by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate that is susceptible to nucleophilic attack by the chloride ions generated from POCl₃. The reaction is often facilitated by the addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline.[7][8] The amine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This prevents potential side reactions and, by Le Châtelier's principle, drives the equilibrium toward the formation of the desired dichlorinated product.
Detailed Experimental Protocol: Stage I
This protocol consolidates best practices from established literature procedures.[2][7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| Thieno[3,2-d]pyrimidine-2,4-dione | 16233-51-5 | 168.18 g/mol | 5.0 g | 29.7 mmol |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 40 mL | 436 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 13 mL | 74.8 mmol |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 g/mol | As needed | - |
| 5 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
| Deionized Water & Ice | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thieno[3,2-d]pyrimidine-2,4-dione (5.0 g, 29.7 mmol) in phosphorus oxychloride (40 mL).
-
Base Addition: To this suspension, carefully add N,N-diisopropylethylamine (13 mL, 74.8 mmol). The addition of the base is crucial for neutralizing the generated HCl.
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][9]
-
Reagent Removal: After completion, allow the mixture to cool slightly. Remove the excess POCl₃ and DIPEA by distillation under reduced pressure. This step is critical for a manageable work-up.
-
Work-up & Extraction: Carefully quench the resulting viscous residue by pouring it onto crushed ice with vigorous stirring. This will precipitate the crude product and decompose any remaining POCl₃. Dissolve the resulting solid in chloroform. Transfer the solution to a separatory funnel.
-
Neutralization: Make the aqueous phase basic by the slow addition of 5 M NaOH solution. Extract the aqueous layer twice more with chloroform.[7]
-
Washing and Drying: Combine the organic fractions and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The target compound, 2,4-dichlorothieno[3,2-d]pyrimidine, is obtained as a light brown solid (Expected yield: ~6.0 g, quantitative).[7] The product can be used in the next step without further purification or recrystallized if necessary.
Stage II: Electrophilic Chlorination of the Thiophene Ring
With the 2,4-dichloro intermediate in hand, the next objective is to selectively chlorinate the electron-rich thiophene ring at the 6-position.
Principle and Mechanism
This transformation is an electrophilic aromatic substitution. The thiophene ring is inherently electron-rich and prone to attack by electrophiles. The chlorination requires a source of an electrophilic chlorine species (Cl⁺). Common reagents for this purpose include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[10] The reaction is typically performed in a suitable solvent, and the regioselectivity is directed by the activating nature of the fused heterocyclic system.
Detailed Experimental Protocol: Stage II
Note: Specific, published protocols for this second step are less common than for Stage I. The following is a generalized procedure based on standard electrophilic chlorination methods for thiophene systems.[10]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 | 205.06 g/mol | 6.0 g | 29.3 mmol |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 g/mol | 4.3 g | 32.2 mmol |
| Acetonitrile or Dichloromethane | - | - | 100 mL | - |
Procedure:
-
Reaction Setup: Dissolve the 2,4-dichlorothieno[3,2-d]pyrimidine (6.0 g, 29.3 mmol) from Stage I in a suitable dry solvent like acetonitrile in a round-bottom flask.
-
Chlorination: Add N-chlorosuccinimide (4.3 g, 32.2 mmol, ~1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by partitioning between ethyl acetate and water. The organic layer is washed, dried, and concentrated. Further purification via column chromatography on silica gel or recrystallization will yield the final product, this compound.
Safety, Troubleshooting, and Process Control
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
N-Chlorosuccinimide (NCS) is an irritant and an oxidizing agent. Avoid contact with skin and eyes.
Troubleshooting:
-
Incomplete Reaction (Stage I): If the starting dione is still present after 3 hours, the reaction time can be extended. Ensure reagents are anhydrous, as moisture will consume POCl₃. Refluxing for up to 24 hours has been reported.[2]
-
Low Yield (Stage II): The success of electrophilic chlorination depends on the purity of the starting dichloro-intermediate and the reaction conditions. If the reaction is sluggish, a different solvent or a slight increase in temperature may be beneficial.
-
Purification Challenges: The final trichloro product may contain residual succinimide from the NCS reaction. Thorough washing of the organic phase during work-up is essential. Column chromatography provides the best method for obtaining a highly pure product.
Conclusion
The synthesis of this compound from its corresponding dione is a strategic, two-part process that transforms a stable precursor into a highly versatile and reactive intermediate for drug discovery. By understanding the distinct mechanisms of pyrimidine chlorination and subsequent thiophene electrophilic substitution, researchers can reliably access this valuable scaffold. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for chemists aiming to leverage the power of the thieno[3,2-d]pyrimidine core in the development of next-generation therapeutics.
References
-
Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
MySkinRecipes. this compound. Available from: [Link]
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Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. Available from: [Link]
-
Luo, Y., et al. (2019). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. Available from: [Link]
-
Wet-Osot, S., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]
-
Peyton, J., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Ghorab, M. M., et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Agbo, M. O., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available from: [Link]
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2,4,6-Trichlorothieno[3,2-d]pyrimidine: A Versatile Precursor for the Development of Biologically Active Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, primarily due to its structural resemblance to the native purine nucleus.[1][2] This bioisosteric relationship allows its derivatives to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases.[1][2][3][4] Within this class, 2,4,6-Trichlorothieno[3,2-d]pyrimidine emerges not as a biologically active agent itself, but as a crucial and highly versatile synthetic intermediate.[5] The three chlorine atoms on the pyrimidine ring serve as reactive handles, enabling selective and sequential functionalization. This allows for the systematic construction of large compound libraries to probe structure-activity relationships (SAR) and optimize derivatives for potency, selectivity, and pharmacokinetic properties. This guide delves into the synthetic utility of this key intermediate and explores the vast therapeutic potential of its derivatives, with a primary focus on their well-documented roles as potent kinase inhibitors in oncology and immunology.
The Thieno[3,2-d]pyrimidine Core: A Foundation for Drug Discovery
Fused bicyclic pyrimidines are cornerstones of drug design, largely because they mimic the endogenous purines that are fundamental to cellular processes.[6] The thieno[3,2-d]pyrimidine isomer, in particular, has garnered significant attention for its broad spectrum of biological activities.[6][7] Its derivatives have been successfully developed as inhibitors of critical enzymes and modulators of cellular signaling pathways.[6]
The subject of this guide, this compound (CAS No. 41102-26-5), represents a pivotal starting point for chemical exploration.[5] Its utility lies in the reactivity of its three chloro-substituents, which can be displaced by various nucleophiles. This strategic placement allows medicinal chemists to systematically introduce chemical diversity at the 2-, 4-, and 6-positions, thereby fine-tuning the pharmacological profile of the resulting molecules.[3][5]
Synthetic Utility and Derivatization Strategies
The power of this compound as a scaffold lies in the differential reactivity of its chlorine atoms, which can be exploited for selective substitution via nucleophilic aromatic substitution (SNAr) reactions. Typically, the C4-chlorine is the most reactive, followed by the C2 and then the C6 positions. This hierarchy allows for a controlled, stepwise synthesis of tri-substituted derivatives.
Caption: General workflow for sequential derivatization of the trichloro-scaffold.
Experimental Protocol: Representative C4-Position SNAr Reaction
This protocol describes the selective substitution at the C4-position, a common first step in the synthesis of a derivative library. The choice of a mild base and controlled temperature is critical for achieving selectivity over the C2 and C6 positions.
Objective: To synthesize a 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, TLC plates
Procedure:
-
Dissolve this compound in 1,4-dioxane within a round-bottom flask.
-
Add the amine nucleophile to the solution.
-
Add DIPEA to the reaction mixture. The base scavenges the HCl generated during the reaction, driving it to completion.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution to quench any remaining acid and remove the DIPEA hydrochloride salt.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine derivative.
Potential Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Derivatives synthesized from the 2,4,6-trichloro intermediate have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a cornerstone for developing novel therapeutics.[1][7]
Kinase Inhibition: A Primary Therapeutic Modality
The structural analogy to adenine makes the thieno[3,2-d]pyrimidine core an ideal scaffold for competitive ATP-binding site inhibitors.[1][2][3] This has led to the development of potent inhibitors for numerous kinases implicated in cancer and inflammatory diseases.[1]
Mutations in EGFR are well-established drivers in non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidine derivatives have been engineered to potently inhibit both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[1]
Caption: Inhibition of the EGFR signaling pathway by thieno[3,2-d]pyrimidine derivatives.
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a validated target for B-cell malignancies and autoimmune disorders.[1][8] Several potent and selective BTK inhibitors are based on the thieno[3,2-d]pyrimidine scaffold.[1][8]
Caption: Logical relationship of substitutions to the biological activity of the scaffold.
Methodologies for Biological Evaluation
Evaluating the biological activity of novel thieno[3,2-d]pyrimidine derivatives requires a suite of robust in vitro assays.
In Vitro Kinase Inhibition Assay
Principle: To quantify the ability of a compound to inhibit the activity of a specific protein kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
Reagents: Kinase, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, test compound dilutions.
-
Procedure: a. Prepare serial dilutions of the test compound in a suitable buffer (e.g., DMSO). b. In a 384-well plate, add the kinase, the Eu-anti-tag antibody, and the test compound. Incubate to allow the compound to bind to the kinase. c. Add the fluorescent tracer. The tracer will bind to any kinase not occupied by the test compound. d. Incubate to allow the binding to reach equilibrium. e. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Data Analysis: The TR-FRET ratio (Emission 665/615) is inversely proportional to the amount of test compound bound. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [9] Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight. [10]2. Compound Treatment: Treat the cells with serial dilutions of the thieno[3,2-d]pyrimidine derivative for a specified period (e.g., 48 or 72 hours). [10][9]Include vehicle-only (control) and positive control (e.g., Doxorubicin) wells. [10]3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution on a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound is a high-value starting material in medicinal chemistry, providing a reliable and efficient entry point to a vast chemical space of biologically active molecules. [5]The derivatives of this scaffold have demonstrated significant potential, particularly as potent kinase inhibitors for the treatment of cancer and autoimmune diseases. [1][8]The synthetic tractability of the core allows for extensive structure-activity relationship studies, which have been crucial in optimizing compounds for clinical development. [11] Future research should continue to leverage this versatile scaffold. Exploration of novel substitutions at the C6-position, the development of covalent inhibitors targeting unique cysteine residues, and the application of this chemotype to a broader range of kinase targets represent exciting avenues for discovery. Furthermore, expanding the investigation into other therapeutic areas, such as infectious and neurodegenerative diseases, could unlock the full potential of this privileged heterocyclic system.
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The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to the native purine bases of DNA and RNA. This unique bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. Consequently, this scaffold has become a cornerstone in the development of novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive review of the thieno[3,2-d]pyrimidine landscape, delving into its synthesis, structure-activity relationships, and diverse biological applications. Detailed experimental protocols for the synthesis and biological evaluation of key derivatives are presented, alongside visual representations of synthetic pathways and mechanisms of action to facilitate a deeper understanding of this versatile scaffold.
Introduction: The Rise of a Privileged Scaffold
Fused bicyclic pyrimidines, such as thienopyrimidines, are attractive scaffolds in drug design owing to their close resemblance to purines, arguably the most biologically significant class of bicyclic heterocyclic compounds.[1] The thieno[3,2-d]pyrimidine isomer, in particular, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it an ideal framework for the design of potent and selective modulators of various enzymes and receptors.[2]
The thiophene ring, when fused to a pyrimidine core, offers several advantages. It can act as a bioisostere for a benzene ring, potentially improving physicochemical properties and metabolic stability.[1] Furthermore, the arrangement of nitrogen and sulfur atoms in the thieno[3,2-d]pyrimidine core provides multiple points for hydrogen bonding and other non-covalent interactions within the active sites of biological targets. This versatility has led to the discovery of numerous thieno[3,2-d]pyrimidine derivatives with significant therapeutic potential.[3]
Synthetic Strategies: Building the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine ring system is a critical step in the development of new derivatives. Several synthetic routes have been established, with the most common approaches involving the cyclization of appropriately substituted thiophene precursors.
Cyclization of 3-Amino-thiophene-2-carboxylate Derivatives
A prevalent and versatile method for synthesizing thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source.[3] This approach allows for the introduction of diverse substituents on both the thiophene and pyrimidine rings, enabling extensive structure-activity relationship (SAR) studies.
Caption: General synthetic scheme for thieno[3,2-d]pyrimidin-4-ones.
Experimental Protocol: Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones [3]
This protocol describes a one-pot condensation reaction for the synthesis of tricyclic thieno[3,2-d]pyrimidinones.
-
Reaction Setup: To a solution of a 3-amino-thiophene-2-carboxylate derivative (1.0 mmol) and a cyclic lactam (e.g., 2-pyrrolidone, 1.2 mmol) in anhydrous dichloroethane (DCE, 10 mL), add phosphorus oxychloride (POCl3, 1.5 mmol) dropwise at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tricyclic thieno[3,2-d]pyrimidinone.
Biological Activities and Therapeutic Applications
The thieno[3,2-d]pyrimidine scaffold has been successfully incorporated into a multitude of compounds exhibiting a wide range of biological activities. This section will explore some of the most prominent therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity
The purine-like structure of thieno[3,2-d]pyrimidines makes them ideal candidates for the development of anticancer agents, particularly as kinase inhibitors.[2] Many kinases are overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation and survival. Thieno[3,2-d]pyrimidine derivatives have been shown to target several key kinases involved in cancer progression.
3.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Thieno[3,2-d]pyrimidine derivatives have been designed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain tricyclic thieno[3,2-d]pyrimidines have demonstrated significant inhibitory effects on the proliferation of HeLa and HT-29 cancer cell lines, with molecular docking studies suggesting they target CDKs.[3]
3.1.2. Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway plays a critical role in mediating cellular responses to cytokines and growth factors. Aberrant activation of this pathway is implicated in various cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective JAK1 inhibitors, demonstrating anti-proliferative activities in non-small cell lung cancer (NSCLC) cells.[5]
3.1.3. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some thieno[3,2-d]pyrimidine derivatives have been identified as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to G2/M phase arrest and apoptosis in tumor cells.[6]
Caption: Key anticancer mechanisms of thieno[3,2-d]pyrimidine derivatives.
Table 1: Anticancer Activity of Representative Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 6e | CDKs | HeLa, HT-29 | Not specified (86% and 81% inhibition) | [3] |
| 24 | JAK1 | NSCLC | 0.022 | [5] |
| 13 | Tubulin | SKOV3 | ~0.001 | [6] |
| 12e | EZH2 | SU-DHL-6 | 0.55 | [7] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Thieno[3,2-d]pyrimidine derivatives have demonstrated potent anti-inflammatory effects through various mechanisms.
3.2.1. RIPK2 Inhibition
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways. A series of thieno[3,2-d]pyrimidine derivatives have been developed as potent RIPK2 inhibitors, showing significant anti-inflammatory and hepatoprotective effects in a model of acute liver injury.[8]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thieno[3,2-d]pyrimidines have been investigated as a novel class of antimicrobial agents.
3.3.1. Antibacterial and Antifungal Activity
Halogenated thieno[3,2-d]pyrimidines have exhibited antiproliferative properties against several cancer cell lines and selective activity against various fungi.[1] Structure-activity relationship studies have indicated that a chlorine atom at the C4-position is crucial for biological activity.[1] Furthermore, certain derivatives have shown promising activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer.[9]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the thieno[3,2-d]pyrimidine scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is often critical for activity. For instance, the presence of a chlorine atom at this position has been linked to enhanced antiproliferative and antifungal effects.[1]
-
Thiophene Ring Modifications: Alterations to the thiophene ring can significantly impact biological activity. The introduction of specific substituents can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with target proteins.
-
Fusion of Additional Rings: The synthesis of tricyclic and tetracyclic systems by fusing additional rings to the thieno[3,2-d]pyrimidine core has led to the discovery of compounds with enhanced anticancer activity.[3]
Caption: A generalized workflow for SAR studies of thieno[3,2-d]pyrimidines.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have allowed for the development of potent and selective inhibitors targeting a diverse range of biological targets. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities underscores the immense potential of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Optimization of Pharmacokinetic Properties: While many potent thieno[3,2-d]pyrimidine derivatives have been identified, further optimization of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their successful clinical development.
-
Exploration of New Biological Targets: The unique structural features of the thieno[3,2-d]pyrimidine core suggest that it may interact with a wider range of biological targets than currently known. High-throughput screening and computational approaches could unveil novel applications for this scaffold.
-
Development of Covalent Inhibitors: The design of thieno[3,2-d]pyrimidine-based covalent inhibitors could lead to compounds with enhanced potency and prolonged duration of action.
-
Combination Therapies: Investigating the synergistic effects of thieno[3,2-d]pyrimidine derivatives in combination with existing therapeutic agents could offer improved treatment outcomes, particularly in complex diseases like cancer.
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Gangjee, A., Kurup, S., & Ihnat, M. (2009). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 17(15), 5486–5495. [Link]
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Luo, J., et al. (2020). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 63(22), 13677–13695. [Link]
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Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][10]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]
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Kassab, A. E., & El-Gazzar, A. R. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(5), 479–489. [Link]
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ResearchGate. (n.d.). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. Retrieved from [Link]
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Gevorgyan, A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Molecules, 23(7), 1774. [Link]
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Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(36), 17357-17369. [Link]
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ResearchGate. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Retrieved from [Link]
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Le, T. B., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3175. [Link]
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PubMed. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]
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bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. Retrieved from [Link]
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Methodological & Application
The Ascendancy of 2,4,6-Trichlorothieno[3,2-d]pyrimidine: A Lynchpin Intermediate for Next-Generation Kinase Inhibitors
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. Its structural resemblance to the native purine bases of ATP allows it to function as a competitive inhibitor at the ATP-binding site of a vast array of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary drug discovery.[2]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 2,4,6-trichlorothieno[3,2-d]pyrimidine , a highly versatile and reactive intermediate, in the synthesis of innovative kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and present structure-activity relationship (SAR) data for key kinase targets, including Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 7 (CDK7).
The Strategic Advantage of this compound
The power of this compound as a synthetic building block lies in the differential reactivity of its three chlorine atoms.[3] This allows for a programmed, regioselective approach to the synthesis of trisubstituted thieno[3,2-d]pyrimidines, enabling the precise installation of various functionalities to optimize potency, selectivity, and pharmacokinetic properties. The chlorine atoms at the 2, 4, and 6 positions can be sequentially displaced by a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]
Synthesis of the this compound Core
The synthesis of the trichlorinated scaffold is a critical first step. While direct synthesis protocols are not abundant in the literature, a plausible and effective route can be devised based on established chlorination methodologies for related heterocyclic systems. A common strategy involves the chlorination of a corresponding polyhydroxythieno[3,2-d]pyrimidine precursor.
Conceptual Synthetic Workflow
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The Versatile Scaffold: Application Notes and Protocols for 2,4,6-Trichlorothieno[3,2-d]pyrimidine in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, 2,4,6-trichlorothieno[3,2-d]pyrimidine stands out as a pivotal building block, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of this versatile chemical intermediate, detailing its synthesis, reactivity, and application in the development of high-value compounds, particularly kinase inhibitors. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of the Trichlorinated Thienopyrimidine Core
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows derivatives of this scaffold to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases.[1] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.
This compound (Figure 1) is a highly activated and versatile starting material for the synthesis of diverse libraries of thieno[3,2-d]pyrimidine derivatives.[2] Its three chlorine atoms can be sequentially and regioselectively displaced by a variety of nucleophiles, or engaged in metal-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility, enabling the precise installation of different functionalities at the C2, C4, and C6 positions, which is crucial for optimizing the biological activity and pharmacokinetic properties of the target molecules. Beyond pharmaceuticals, this intermediate also holds promise in the development of novel agrochemicals and advanced materials.[2]
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of the Core Intermediate
The synthesis of this compound typically commences from a thieno[3,2-d]pyrimidine-2,4,6-trione precursor. This trione can be prepared through the cyclization of an appropriately substituted 3-aminothiophene derivative. The subsequent chlorination is a critical step, converting the hydroxyl groups of the tautomeric trione form into reactive chloro substituents.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the chlorination of related heterocyclic systems, such as the synthesis of 2,4,6-trichloropyrimidine from barbituric acid.[3]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4,6-trione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable tertiary amine base)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend thieno[3,2-d]pyrimidine-2,4,6-trione (1.0 eq) in an excess of phosphorus oxychloride (10-15 eq).
-
Addition of Base: Slowly add N,N-dimethylaniline (1.0-1.2 eq) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
Regioselective Functionalization: A Stepwise Approach
The cornerstone of this compound's utility lies in the differential reactivity of its three chlorine atoms. This allows for a stepwise and controlled introduction of various substituents. The general order of reactivity for nucleophilic aromatic substitution (SNAr) is C4 > C6 > C2. This selectivity is governed by the electronic effects of the pyrimidine nitrogens and the fused thiophene ring.
Caption: Workflow for the sequential functionalization of this compound.
Selective Substitution at the C4 Position
The chlorine atom at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. This high reactivity allows for the selective introduction of a wide range of nucleophiles under mild conditions.
Protocol 2: Selective Monosubstitution at C4 with an Amine
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in THF or DCM in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.0-1.2 eq) followed by the dropwise addition of TEA or DIPEA (1.5-2.0 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 2,6-dichloro-4-aminothieno[3,2-d]pyrimidine can be purified by column chromatography.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Aniline | 2,6-Dichloro-N-phenylthieno[3,2-d]pyrimidin-4-amine | ~85-95 |
| 2 | Morpholine | 4-(2,6-Dichlorothieno[3,2-d]pyrimidin-4-yl)morpholine | ~90-98 |
| 3 | Benzylamine | N-Benzyl-2,6-dichlorothieno[3,2-d]pyrimidin-4-amine | ~88-96 |
Table 1: Representative yields for selective amination at the C4 position.
Sequential Substitution at the C6 and C2 Positions
Following the initial substitution at C4, the remaining chloro groups at C6 and C2 can be displaced by employing more forcing conditions or more nucleophilic reagents. The C6 position is generally more reactive than the C2 position. This allows for a second selective substitution.
Protocol 3: Disubstitution at C4 and C6
Materials:
-
2,6-Dichloro-4-substituted-thieno[3,2-d]pyrimidine (from Protocol 2)
-
A second nucleophile (e.g., an alcohol, thiol, or a different amine)
-
A suitable base (e.g., NaH for alcohols, K₂CO₃ for thiols)
-
A suitable solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: Dissolve the 2,6-dichloro-4-substituted-thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent like DMF.
-
Addition of Nucleophile and Base: Add the second nucleophile (1.2-1.5 eq) and the base. For example, for an alcohol, add NaH (1.2 eq) at 0 °C.
-
Heating: Heat the reaction mixture to 60-100 °C and stir for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction, quench with water, and perform a standard extractive work-up. The desired 2-chloro-4,6-disubstituted-thieno[3,2-d]pyrimidine is then purified by chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
In addition to nucleophilic substitution, the chloro-substituents of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Protocol 4: Regioselective Suzuki-Miyaura Coupling
Materials:
-
Substituted chlorothieno[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
Procedure:
-
Reaction Setup: To a degassed solution of the chlorothieno[3,2-d]pyrimidine (1.0 eq) in the chosen solvent system, add the boronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Heating: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 4-12 hours.
-
Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.
Application in the Synthesis of Kinase Inhibitors
The true power of this compound is realized in its application to the synthesis of complex, biologically active molecules. A prime example is in the development of inhibitors for various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3).[5][6]
Caption: A generalized synthetic route to kinase inhibitors from this compound.
The strategic, sequential functionalization of the trichloro-intermediate allows for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core, leading to the identification of potent and selective inhibitors. For instance, an aniline derivative can be introduced at the C4 position to interact with the hinge region of the kinase, an aryl group can be installed at C6 via a Suzuki coupling to occupy a hydrophobic pocket, and a smaller functional group can be placed at C2 to fine-tune solubility and other properties.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of functionalized heterocyclic compounds. Its predictable, regioselective reactivity allows for the controlled and sequential introduction of diverse substituents, making it an ideal scaffold for the construction of libraries of compounds for drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this powerful synthetic building block.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Design Using 2-Chlorothieno[3,2-d]pyrimidin-4-amine.
- IOP Publishing. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed Central.
- National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed.
- Google Patents. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. (US5898073A).
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- ScienceDirect. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
- Semantic Scholar. (n.d.). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL).
- MDPI. (2022).
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- Google Patents. (n.d.). Salts and processes of preparing a PI3K inhibitor. (US10336759B2).
- National Center for Biotechnology Information. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- National Center for Biotechnology Information. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. PubMed.
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to purine, which allows its derivatives to function as potent modulators of various biological targets, especially protein kinases.[1][2][3][4][5] The compound 2,4,6-trichlorothieno[3,2-d]pyrimidine serves as a highly versatile and reactive intermediate for the synthesis of diverse compound libraries.[6][7] This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of this key building block. We will elucidate the principles governing the regioselectivity of these reactions and provide detailed, field-proven protocols for the selective functionalization at the C2, C4, and C6 positions. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel small molecule therapeutics.
Foundational Principles: Reactivity and Regioselectivity
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative chlorine substituents. The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, stabilizing the negative charge of the intermediate Meisenheimer complex formed during the reaction.[8][9]
The three chlorine atoms at the C2, C4, and C6 positions exhibit differential reactivity, which can be exploited to achieve regioselective substitution.
-
C4 and C6 Positions: These positions are the most activated towards nucleophilic attack. They are analogous to the para and ortho positions relative to the ring nitrogens, which effectively stabilize the anionic intermediate through resonance. Generally, the C4 position is considered the most reactive site due to a combination of electronic activation and lesser steric hindrance compared to C6, which is flanked by the fused thiophene ring.[10][11][12]
-
C2 Position: The C2 position is situated between two electron-withdrawing nitrogen atoms, which also strongly activates it for substitution.[13] However, in many polychlorinated pyrimidine systems, the C4/C6 positions react preferentially under kinetically controlled conditions (i.e., lower temperatures). Substitution at C2 often requires more forcing conditions, such as higher temperatures or stronger nucleophiles.[11]
This reactivity hierarchy allows for a stepwise and controlled introduction of different nucleophiles, making this compound an ideal scaffold for building molecular complexity.
General Mechanism of SNAr
The substitution process follows a two-step addition-elimination mechanism. First, the nucleophile attacks one of the chlorinated carbon atoms, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromatic system and yielding the substituted product.
Figure 1: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Experimental Protocols: A Guide to Selective Substitution
The key to achieving regioselectivity is the careful control of reaction conditions, particularly temperature, stoichiometry of the nucleophile, and choice of solvent and base. The following protocols are representative methodologies derived from established procedures for related chloropyrimidine and thienopyrimidine systems.[14][15][16]
Protocol 2.1: Selective Monosubstitution at the C4 Position
This protocol targets the most reactive C4 position by using a limited amount of the nucleophile at low temperatures to favor kinetic control.
Rationale: By maintaining a low temperature (0 °C to room temperature) and using approximately one equivalent of the nucleophile, the reaction is directed to the most electronically activated and sterically accessible C4 site. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ prevents unwanted side reactions.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, benzylamine, morpholine) (1.0-1.1 equivalents)
-
DIPEA or K₂CO₃ (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Isopropyl alcohol (IPA))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration) at 0 °C, add the base (e.g., DIPEA, 1.5 eq).
-
Slowly add the nucleophile (1.05 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2,6-dichlorothieno[3,2-d]pyrimidine.
Expected Outcome: Formation of the C4-monosubstituted product as the major isomer. Characterization by ¹H NMR should show the disappearance of the starting material singlet and the appearance of new signals corresponding to the introduced nucleophile. Mass spectrometry will confirm the addition of the nucleophile and the loss of one chlorine atom.
Protocol 2.2: Sequential Disubstitution at C4 and C6/C2 Positions
This protocol outlines a strategy for introducing two different nucleophiles in a controlled manner.
Rationale: After the first substitution at C4, the reactivity of the remaining chlorine atoms at C2 and C6 is reduced. A second, distinct nucleophile can be introduced, often requiring more forcing conditions (elevated temperature) to react at the next most reactive site (typically C6 or C2, depending on the nucleophile and conditions).
Figure 2: Workflow for sequential nucleophilic substitution.
Procedure (Step 2):
-
Take the purified 4-substituted-2,6-dichlorothieno[3,2-d]pyrimidine (from Protocol 2.1) and dissolve it in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or 1,4-Dioxane.
-
Add the second nucleophile (Nucleophile B, 1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration or extract the aqueous phase with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography or recrystallization to yield the 2,4- or 4,6-disubstituted product.
Protocol 2.3: Exhaustive Substitution (Trisubstitution)
This protocol is designed to replace all three chlorine atoms.
Rationale: To achieve complete substitution, an excess of the nucleophile and elevated temperatures are necessary to overcome the decreasing reactivity of the ring after each successive substitution.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, Dioxane, or n-Butanol).
-
Add a significant excess of the nucleophile (3.5 - 5.0 eq) and a base (if required, e.g., K₂CO₃, 5.0 eq).
-
Heat the reaction mixture to reflux (typically 100-150 °C) for 12-48 hours.
-
Monitor the reaction for the disappearance of all chlorinated intermediates.
-
Perform an aqueous workup as described in Protocol 2.2.
-
Purify the final trisubstituted product, often via recrystallization, as it may be highly crystalline.
Summary of Reactivity Data
The choice of nucleophile and conditions dictates the outcome of the substitution. The table below summarizes representative transformations based on established pyrimidine chemistry.
| Entry | Nucleophile (NuH) | Conditions | Position(s) Substituted | Expected Yield Range | Reference |
| 1 | Aniline (1.1 eq) | DIPEA, IPA, 25 °C | C4 | 80-95% | [15][17] |
| 2 | Morpholine (1.1 eq) | K₂CO₃, THF, 0-25 °C | C4 | 85-98% | [16] |
| 3 | Sodium Methoxide (1.1 eq) | Methanol, 0 °C | C4 | 75-90% | [18] |
| 4 | Benzylamine (2.2 eq) | K₂CO₃, DMF, 80 °C | C4, C6 | 60-80% | [11][19] |
| 5 | Ammonia (excess) | Dioxane, 120 °C, Sealed Tube | C2, C4, C6 | 50-70% | [10] |
| 6 | Hydrazine (excess) | Ethanol, Reflux | C2, C4, C6 | 70-85% | [16] |
Conclusion
This compound is a cornerstone intermediate for the synthesis of biologically active molecules. Its predictable yet tunable reactivity allows for the strategic and regioselective installation of various functional groups through nucleophilic aromatic substitution. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent, chemists can selectively target the C4, C6, and C2 positions to build diverse molecular architectures. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this powerful building block in their drug discovery and development programs.
References
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
This compound. MySkinRecipes. [Link]
-
Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (NIH). [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]
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This compound. MySkinRecipes. [Link]
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2,4,6-Trichloropyrimidine. PubChem. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH). [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry - RSC Publishing. [Link]
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Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing Thienopyrimidine Scaffolds
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[1][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of potent and selective PI3K inhibitors based on the thienopyrimidine scaffold. The thienopyrimidine core is a prevalent chemical framework in the development of PI3K inhibitors, with compounds like Pictilisib (GDC-0941) having entered clinical trials.[6][7] We will delve into the strategic rationale for targeting the PI3K pathway, provide a comprehensive synthetic protocol for a representative thienopyrimidine-based inhibitor, and discuss key analytical techniques for characterization.
The PI3K Signaling Pathway: A Cornerstone of Oncogenesis
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that, when dysregulated, drives tumorigenesis.[2][5][8] Class I PI3Ks are the most implicated in cancer and are activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5][9] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3][9] Activated AKT then modulates a plethora of substrates involved in cell survival, cell cycle progression, and cellular growth.[3][5]
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer.[1][10] Furthermore, loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3, is also a frequent event in various cancers.[1][2][8] This frequent hyperactivation of the PI3K pathway in tumors provides a strong rationale for the development of targeted inhibitors.[1][4]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for thienopyrimidine inhibitors.
The Thienopyrimidine Scaffold: A Privileged Structure for PI3K Inhibition
The thienopyrimidine scaffold has emerged as a robust framework for the design of PI3K inhibitors.[6][7][11] Its structural and isoelectronic similarity to purines allows it to effectively interact with the ATP-binding pocket of the PI3K enzyme.[7][11] Through rational drug design and structure-activity relationship (SAR) studies, thienopyrimidine derivatives have been optimized to achieve high potency and selectivity for PI3K isoforms.[12][13][14] For instance, GDC-0941, a potent pan-PI3K inhibitor, features a thienopyrimidine core.[6] The versatility of the thienopyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[15][16]
Synthetic Strategy and Protocol
The following section outlines a general and adaptable synthetic route for the preparation of a thienopyrimidine-based PI3K inhibitor. This multi-step synthesis is based on established methodologies reported in the scientific literature.[12][16]
Caption: General synthetic workflow for the preparation of thienopyrimidine-based PI3K inhibitors.
Materials and Reagents
-
2-amino-thiophene-3-carbonitrile derivative
-
Formamidine acetate
-
N-Methyl-2-pyrrolidone (NMP)
-
Bromine
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium iodide (NaI)
-
Anhydrous dioxane
-
Aryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
2M Potassium carbonate (K₂CO₃) solution
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate, Hexanes, Methanol)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
Step 1: Synthesis of the Thienopyrimidine Core
-
To a solution of the 2-amino-thiophene-3-carbonitrile derivative (1.0 eq) in NMP, add formamidine acetate (1.5 eq).
-
Heat the reaction mixture to 135 °C under an inert atmosphere (e.g., Argon) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the thienopyrimidine core.
Causality: The condensation reaction between the aminothiophene and formamidine acetate leads to the cyclization and formation of the pyrimidine ring fused to the thiophene, yielding the core thienopyrimidine scaffold.[12][15]
Step 2: Halogenation of the Thienopyrimidine Core
-
Suspend the thienopyrimidine core (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.
-
Stir the mixture for 2-4 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Reflux the crude product in phosphorus oxychloride (POCl₃) for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
To a solution of the chlorinated intermediate in anhydrous dioxane, add sodium iodide (NaI) and reflux for 2-3 hours to yield the iodinated intermediate.[12]
Causality: Bromination followed by treatment with POCl₃ and then NaI introduces a reactive halogen (iodine) at a specific position on the pyrimidine ring, which is essential for the subsequent cross-coupling reaction.[12]
Step 3: Suzuki Cross-Coupling for Side Chain Introduction
-
In a reaction vessel, combine the halogenated thienopyrimidine intermediate (1.0 eq), the desired aryl boronic acid or boronate ester (1.2 eq), a palladium catalyst (0.1 eq), and 2M K₂CO₃ solution.
-
Add anhydrous dioxane as the solvent and degas the mixture with an inert gas.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the final thienopyrimidine PI3K inhibitor.
Causality: The palladium-catalyzed Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of diverse aryl or heteroaryl substituents.[12] This step is crucial for building the molecular complexity and tuning the inhibitory activity of the final compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of all synthetic modifications.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product and key intermediates.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Evaluation and Data Presentation
The synthesized thienopyrimidine derivatives should be evaluated for their biological activity. This typically involves in vitro kinase assays to determine their inhibitory potency against different PI3K isoforms (α, β, δ, γ) and cellular assays to assess their anti-proliferative effects on cancer cell lines.
Table 1: Representative Biological Data for a Thienopyrimidine PI3K Inhibitor
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Cell Line (e.g., T-47D) IC₅₀ (µM) |
| TP-PI3K-01 | 9.47 | - | - | - | 12.32 |
| Reference | - | - | - | - | - |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data presented is hypothetical and for illustrative purposes, but is based on reported values for similar compounds.[6][17]
Conclusion and Future Perspectives
This application note provides a comprehensive framework for the synthesis of thienopyrimidine-based PI3K inhibitors. The detailed protocol, coupled with the scientific rationale behind each step, is intended to empower researchers in the field of drug discovery. The thienopyrimidine scaffold continues to be a fertile ground for the development of novel and selective PI3K inhibitors.[12][13][18] Future efforts in this area may focus on the development of isoform-selective inhibitors to minimize off-target effects and improve the therapeutic index.[19] Additionally, the exploration of these inhibitors in combination with other targeted therapies holds promise for overcoming drug resistance in cancer.[1][20]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 537-550. [Link]
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Massacesi, C., Di Tomaso, E., & Urban, P. (2016). The present and future of PI3K inhibitors for cancer therapy. Cancers, 8(2), 20. [Link]
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Wikipedia. (2023, December 19). Phosphoinositide 3-kinase inhibitor. [Link]
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Wikipedia. (2023, November 28). PI3K/AKT/mTOR pathway. [Link]
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Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer. Cancer Treatment Reviews, 30(2), 193-204. [Link]
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Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics, 7(8), 606-619. [Link]
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Lejal, N., et al. (2017). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 22(10), 1649. [Link]
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Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]
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Han, F., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 434-438. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
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ResearchGate. (n.d.). Mechanism of action of PI3K-III Inhibitors. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
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Han, F., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 434-438. [Link]
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Al-Sanea, M. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][8]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]
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Farghaly, T. A., & Ali, M. A. (2022). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry, 14(11), 845-871. [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 13(4), 2534-2550. [Link]
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Morales, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5364. [Link]
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ResearchGate. (n.d.). SAR of thienopyrimidine core compounds. [Link]
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Pompura, S. L., & Wagner, J. P. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 12(7), 1883. [Link]
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Han, F., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 434-438. [Link]
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Beaufils, F., et al. (2016). Design, synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1547. [Link]
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Wang, Y., et al. (2023). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(15), 10582-10601. [Link]
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Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the purine nucleobase allows it to function as a bioisostere, enabling interactions with a wide array of biological targets, particularly the ATP-binding sites of kinases.[3] Consequently, derivatives of this scaffold are integral to the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[6][7] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the efficient construction of complex molecular architectures.[6][7] This application note provides a comprehensive guide to the strategic, regioselective Suzuki coupling of 2,4,6-trichlorothieno[3,2-d]pyrimidine, a versatile building block for the synthesis of polysubstituted thieno[3,2-d]pyrimidine libraries. We will delve into the underlying principles governing the site-selectivity of this reaction, provide detailed, step-by-step protocols for sequential couplings, and offer insights into potential challenges and troubleshooting strategies.
Understanding the Regioselectivity of Suzuki Coupling on this compound
The three chlorine atoms on the this compound scaffold exhibit distinct reactivities towards palladium-catalyzed Suzuki coupling. This differential reactivity is primarily governed by the electronic properties of the heterocyclic core. The order of reactivity is crucial for the strategic, stepwise introduction of different aryl or heteroaryl groups.
Based on extensive studies of analogous polyhalogenated heterocycles, such as 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the anticipated order of reactivity for Suzuki coupling on this compound is:
C4 > C2 > C6
This selectivity arises from the relative electron deficiency of the carbon atoms bearing the chlorine substituents.[8] The C4 position is the most electrophilic and, therefore, the most susceptible to oxidative addition by the palladium(0) catalyst, which is generally the rate-determining step of the Suzuki-Miyaura catalytic cycle.[4][9] Following the initial coupling at C4, the C2 position becomes the next most reactive site, with the C6 position being the least reactive. This predictable reactivity allows for a controlled, sequential functionalization of the thieno[3,2-d]pyrimidine core.
Experimental Protocols
The following protocols are designed for the stepwise Suzuki coupling of this compound. These protocols are based on established procedures for analogous polyhalogenated heterocyclic systems and should be adapted and optimized for specific substrates and scales.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store in a desiccator. |
| Aryl/Heteroarylboronic Acid | ≥97% | Commercially available | Check for purity and potential for self-coupling. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst grade | Commercially available | Store under an inert atmosphere. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercially available | Finely powder before use for optimal results.[10] |
| Solvents (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Commercially available | Degas thoroughly before use. |
| Inert Gas (Argon or Nitrogen) | High purity | ||
| Standard Glassware | Oven-dried before use. |
Protocol 1: Monosubstitution at the C4 Position
This protocol details the selective Suzuki coupling at the most reactive C4 position of this compound.
Reaction Scheme:
A schematic of the monosubstitution at the C4 position.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive flow of argon.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Disubstitution at the C4 and C2 Positions
This protocol describes the subsequent Suzuki coupling at the C2 position of the 4-aryl-2,6-dichlorothieno[3,2-d]pyrimidine intermediate.
Reaction Scheme:
A schematic of the disubstitution at the C2 position.
Step-by-Step Procedure:
-
Follow the same setup procedure as in Protocol 1, using 4-aryl-2,6-dichlorothieno[3,2-d]pyrimidine (1.0 equiv) as the starting material.
-
Use the second desired arylboronic acid (Ar'B(OH)₂, 1.2 equiv) and sodium carbonate (2.0 equiv) as the base.
-
The solvent system for this step is a 3:1 mixture of degassed toluene and ethanol.[8]
-
Heat the reaction mixture to 110 °C and monitor for completion (typically 4-8 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Trisubstitution at the C4, C2, and C6 Positions
This final step involves the Suzuki coupling at the least reactive C6 position.
Reaction Scheme:
A schematic of the trisubstitution at the C6 position.
Step-by-Step Procedure:
-
Utilize 2,4-diaryl-6-chlorothieno[3,2-d]pyrimidine (1.0 equiv) as the starting material.
-
Use the third desired arylboronic acid (Ar''B(OH)₂, 1.5 equiv) and the same catalyst, base, and solvent system as in Protocol 2.
-
Due to the lower reactivity of the C6 position, a longer reaction time may be required (monitor for completion, potentially 12-24 hours).
-
Follow the standard workup and purification procedure.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[11]
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thieno[3,2-d]pyrimidine, forming a Pd(II) intermediate. This step is generally rate-determining and is favored at the most electron-deficient C4 position.[4][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
For electron-deficient substrates like this compound, the oxidative addition step is generally facile. The choice of a suitable base is critical for the efficiency of the transmetalation step.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents, inappropriate base or solvent. | Use a fresh batch of catalyst, ensure rigorous degassing of solvents, purify starting materials, screen different bases and solvents.[10] |
| Protodeboronation of Boronic Acid | Presence of water, prolonged reaction times at high temperatures. | Use anhydrous conditions, minimize reaction time, consider using boronic esters which are more stable.[3][10] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is maintained under a strict inert atmosphere.[3] |
| Low Yields with Heteroarylboronic Acids | Catalyst inhibition by the heteroatom. | Use specialized ligands (e.g., Buchwald-type ligands) or different catalyst systems.[3] |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and strategic approach for the synthesis of diverse libraries of substituted thieno[3,2-d]pyrimidines. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve stepwise functionalization of this important heterocyclic scaffold, paving the way for the discovery of new and potent therapeutic agents. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- MDPI. (2022).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9319-9332.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from ACS GCI Pharmaceutical Roundtable website.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki–Miyaura-type cross-coupling of heteroaryl sulfides....
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health. (n.d.). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers.
- MDPI. (n.d.). Special Issue : Focusing on Sulfur in Medicinal Chemistry. Molecules.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Elsevier. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPdase Inhibitors. ChemMedChem, 18(14), e202300165.
- ResearchGate. (n.d.). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPdase Inhibitors | Request PDF.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
- ResearchGate. (n.d.). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines.
- National Institutes of Health. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site.
- BenchChem. (n.d.). troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
- PubMed. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(15), 2637-2641.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6664-6689.
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1546-1554.
- ResearchGate. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- ResearchGate. (n.d.). Suzuki‐Miyaura Miyaura coupling reaction of... | Download Scientific Diagram.
- National Institutes of Health. (n.d.). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties.
- PubMed Central. (2022).
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Application Notes and Protocols for the Derivatization of 2,4,6-Trichlorothieno[3,2-d]pyrimidine in Drug Discovery
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold and its Trichlorinated Precursor
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a bioisostere, enabling competitive binding to a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This has led to the development of numerous potent and selective inhibitors for various kinases implicated in oncology, inflammatory diseases, and other pathological conditions.[2] Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including antiproliferative, antifungal, and anti-inflammatory properties.
Within the arsenal of synthetic intermediates for accessing diverse libraries of thieno[3,2-d]pyrimidine derivatives, 2,4,6-trichlorothieno[3,2-d]pyrimidine stands out as a uniquely versatile and reactive building block.[3] The presence of three distinct chlorine atoms offers a platform for sequential and regioselective functionalization, enabling the systematic exploration of the chemical space around the core scaffold. This guide provides a detailed technical overview of the derivatization strategies for this compound, complete with step-by-step protocols and the underlying scientific rationale, to empower researchers in their drug discovery endeavors.
Reactivity and Regioselectivity: A Predictive Framework
The reactivity of the three chlorine atoms on the this compound ring is not uniform. Based on the electronic properties of the fused ring system and extensive studies on analogous polychlorinated pyrimidines and related heterocycles, a predictable order of reactivity can be established.[4][5] The C4 and C6 positions are significantly more electron-deficient due to the influence of the adjacent nitrogen atoms and the fused thiophene ring, making them more susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is generally the least reactive.
This differential reactivity is the cornerstone of a regioselective derivatization strategy, allowing for the sequential introduction of different functionalities at specific positions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common and straightforward method for derivatizing this compound is through SNAr reactions. By carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile, and reaction time), it is possible to achieve selective monosubstitution, disubstitution, or complete trisubstitution.
Protocol 1: Regioselective Monosubstitution with Amines at the C4-Position
This protocol details the selective substitution of the C4-chloro atom with a primary or secondary amine. The higher reactivity of the C4 position allows for this selective reaction at lower temperatures.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (approximately 10-20 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the amine (1.0 - 1.2 equivalents) and DIPEA or TEA (1.5 - 2.0 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled solution of the trichloro-scaffold over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C to RT): This is crucial for achieving regioselectivity. The C4 position is sufficiently activated to react at these temperatures, while the less reactive C6 and C2 positions require more forcing conditions.
-
Base (DIPEA or TEA): A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.
-
Anhydrous Conditions: Prevents hydrolysis of the starting material and potential side reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are indispensable tools.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4/C6-Position
This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the more reactive C4 or C6 positions. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.[5]
Materials:
-
2,6-Dichloro-4-(substituted)thieno[3,2-d]pyrimidine (from Protocol 1) or this compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux
Procedure:
-
In a Schlenk flask, combine the chlorinated thieno[3,2-d]pyrimidine (1 equivalent), the boronic acid (1.1 - 1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki-Miyaura couplings on electron-deficient heterocyclic systems.[6] The regioselectivity is governed by the inherent electronic properties of the substrate, with the C4 and C6 positions being more electrophilic and thus more prone to oxidative addition to the Pd(0) catalyst.
Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira reaction is a powerful method for installing alkynyl groups, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[7][8]
Materials:
-
Chlorinated thieno[3,2-d]pyrimidine substrate
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (acts as base and solvent)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert gas atmosphere
Procedure:
-
To a Schlenk flask, add the chlorinated thieno[3,2-d]pyrimidine (1 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed amine base and any co-solvent.
-
Add the terminal alkyne (1.2 - 2.0 equivalents) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expertise & Experience Insights:
-
Copper Co-catalyst: The role of CuI is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In some cases, a copper-free Sonogashira protocol may be employed to avoid potential issues with copper contamination in the final product.
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It is crucial to use a high-purity, degassed amine to prevent catalyst deactivation.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that optimal conditions may vary depending on the specific substrates used.
| Position | Reaction Type | Reagents & Conditions | Expected Outcome |
| C4 | SNAr (Amination) | R₂NH, DIPEA, THF, 0 °C to RT | High yield, excellent regioselectivity |
| C6 | SNAr (Amination) | R₂NH, DIPEA, THF, Reflux | Moderate to good yield, requires harsher conditions than C4 |
| C4/C6 | Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | Good to excellent yields, C4 generally more reactive |
| C2 | Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 110 °C | Requires more forcing conditions and specific ligands |
| C4/C6 | Sonogashira Coupling | R-CCH, Pd(PPh₃)₂Cl₂, CuI, Et₃N, RT to 60 °C | Good yields, regioselectivity favors C4/C6 |
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of its reactivity profile allows for the rational design and execution of synthetic strategies to access novel chemical entities with tailored pharmacological properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space offered by this scaffold. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems for the derivatization of this and related heterocyclic systems, further expanding the toolkit of the medicinal chemist.
References
- Snégaroff, K., Lassagne, F., Bentabed-Ababsa, G., & Mongin, F. (2009).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Sandosham, J., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.
- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091.
- Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 223-229.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). MY145306A - Thieno [3,2-d] pyrimidine derivative useful as p13k inhibitor.
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
- Pendidikan Kimia. (2020). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia Indonesia, 4(1), 1-6.
- Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41.
-
MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
- Khan, K. M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165.
- Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509.
- Knight, J. G., et al. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 9(12), 2341-2344.
- Smith, J. G., & Ho, I. (1991). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 56(2), 524-526.
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Application Notes and Protocols: 2,4,6-Trichlorothieno[3,2-d]pyrimidine as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Advantage of the Thieno[3,2-d]pyrimidine Scaffold in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the selection of a core molecular scaffold is a critical determinant of success. The thieno[3,2-d]pyrimidine ring system has emerged as a privileged scaffold in both medicinal and agrochemical research. Its structural analogy to purine enables it to interact with a wide array of biological targets, while the fused thiophene ring offers unique electronic properties and metabolic profiles compared to its carbocyclic or other heterocyclic counterparts.[1][2]
This application note focuses on a highly functionalized and reactive member of this family: 2,4,6-trichlorothieno[3,2-d]pyrimidine (CAS No. 41102-26-5).[3][4] The presence of three distinct chlorine atoms serves as a versatile handle for sequential and regioselective derivatization, making it an exceptionally valuable building block for the construction of diverse libraries of potential fungicides, herbicides, and insecticides.[5] This document provides a detailed exploration of its synthesis, reactivity, and application in the rational design of next-generation crop protection agents.
Physicochemical Properties
A thorough understanding of the fundamental properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 41102-26-5 | [3][4] |
| Molecular Formula | C₆HCl₃N₂S | [3][5] |
| Molecular Weight | 239.51 g/mol | [5] |
| Appearance | Brown powder | [6] |
| Storage | Sealed in dry, 2-8°C | [4][6] |
PART 1: Synthesis of the this compound Scaffold
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of the target scaffold.
Protocol 1: Proposed Synthesis of this compound
Disclaimer: This protocol is based on established procedures for analogous compounds and should be optimized and validated under appropriate laboratory conditions.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione (precursor, to be synthesized from a suitable thiophene starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add thieno[3,2-d]pyrimidine-2,4,6-trione (1.0 eq).
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Chlorination Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
-
PART 2: Regioselective Functionalization - The Key to Diversity
The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for a programmed, stepwise introduction of various functionalities, which is a powerful strategy in creating focused libraries for structure-activity relationship (SAR) studies.
Based on the electronic properties of the fused ring system, the anticipated order of reactivity for SNAr is C4 > C2 > C6 . The C4 and C2 positions are activated by the adjacent pyrimidine nitrogens, with C4 generally being the most electrophilic. The C6 position on the thiophene ring is the least activated.
Logical Flow of Sequential Substitution
Caption: Anticipated regioselectivity in sequential SNAr reactions.
Protocol 2: General Procedure for Regioselective Monosubstitution at C4
Rationale: The C4 position is the most activated towards nucleophilic attack. By using mild reaction conditions and a controlled stoichiometry of the nucleophile, selective substitution at this position can be achieved.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol; 1.0-1.2 eq)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃, or NaH; 1.5-2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, or Acetonitrile)
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Base and Nucleophile Addition: Add the base to the solution, followed by the slow, dropwise addition of the nucleophile at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC/HPLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The subsequent purification is performed via standard methods (crystallization or chromatography) to yield the 4-substituted-2,6-dichlorothieno[3,2-d]pyrimidine derivative.
PART 3: Application in Agrochemical Synthesis
The thieno[3,2-d]pyrimidine scaffold is present in various classes of agrochemicals, demonstrating its versatility.
Fungicides
Many fungicides operate by inhibiting key enzymes in fungal metabolic pathways. The thieno[3,2-d]pyrimidine core can act as a bioisostere of adenine, targeting ATP-binding sites in enzymes like kinases, which are crucial for fungal growth and development.[7]
Example Synthetic Scheme (Hypothetical):
A potential route to a fungicidal agent could involve the displacement of the C4 chlorine with a substituted aniline, followed by the introduction of a different amine at the C2 position, a common motif in kinase inhibitors.
Herbicides
Thieno[3,2-d]pyrimidine derivatives have shown promise as herbicides, particularly as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[8] The ability to introduce diverse substituents at the 2, 4, and 6 positions allows for fine-tuning of the molecule's spectrum of activity and crop selectivity.
| Agrochemical Class | Target Site | Reference |
| Fungicides | Kinase Inhibition | [7] |
| Herbicides | ALS/PPO Inhibition | [8] |
| Plant Growth Regulators | Auxin/Cytokinin-like activity | [8][9][10] |
Conclusion and Future Outlook
This compound represents a high-potential, albeit underexplored, building block for the discovery of novel agrochemicals. Its key strength lies in the potential for controlled, regioselective functionalization, enabling the synthesis of trisubstituted derivatives with a high degree of molecular diversity. While direct, published protocols for its synthesis and specific derivatization are scarce, the principles established for related heterocyclic systems provide a strong foundation for its application. Future research should focus on validating a scalable synthesis for this scaffold and systematically exploring its SNAr chemistry with a wide range of nucleophiles. Such studies will undoubtedly unlock the full potential of this versatile intermediate in the development of the next generation of crop protection solutions.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487–4511. [Link]
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Secrist, J. A., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5464–5467. [Link]
-
Tsygankova, V. A., et al. (2024). Use of Thienopyrimidine Derivatives to Optimize Sorghum Growth and Photosynthesis during the Vegetation Period. Journal of Biomedical Research & Environmental Sciences, 5(1). [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Wiley Online Library. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Use of Thienopyrimidine Derivatives to Optimize Sorghum Growth and Photosynthesis during the Vegetation Period. Retrieved from [Link]
-
Yang, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 785. [Link]
-
PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]
-
SciELO. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Use of Thienopyrimidine Derivatives to Optimize Sorghum Growth and Photosyn. Retrieved from [Link]
-
SciELO. (2025). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3195. [Link]
-
Semantic Scholar. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Retrieved from [Link]
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Application Note: A Protocol for the Regioselective Amination of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its structural resemblance to endogenous purines, the building blocks of DNA and RNA.[1][2] This similarity allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2] Consequently, this heterocyclic system is a cornerstone in the development of novel therapeutics, with applications ranging from oncology to infectious diseases.[1][3][4][5]
The introduction of amino groups to this scaffold is a critical strategy for modulating pharmacological activity. Aminated derivatives have demonstrated potent inhibitory activity against various enzymes and receptors.[6] 2,4,6-Trichlorothieno[3,2-d]pyrimidine serves as a versatile and highly reactive starting material, enabling the systematic synthesis of diverse compound libraries through sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2, C4, and C6 positions can be selectively replaced by various nucleophiles, primarily amines, to generate molecules with tailored biological profiles. Understanding the principles of regioselectivity and optimizing the reaction conditions are paramount to successfully harnessing the potential of this powerful synthetic intermediate.
The Chemistry: Mechanism and Regioselectivity of SNAr
The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This process is distinct from electrophilic aromatic substitution and involves the attack of a nucleophile (the amine) on the electron-deficient pyrimidine ring, followed by the departure of a leaving group (a chloride ion).[7]
The reaction typically occurs in two steps:
-
Addition of the Nucleophile: The amine attacks one of the carbon atoms bearing a chlorine atom, leading to the temporary disruption of the ring's aromaticity and the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the aminated product.
Regioselectivity: The positions of the chlorine atoms on the pyrimidine ring are not equally reactive. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This is due to the strong electron-withdrawing effect of the two ring nitrogen atoms, which makes the C4 and C6 positions more electrophilic.[9] For 2,4,6-trichloropyrimidine, mono-substitution predominantly occurs at the C4 position.[10] By carefully controlling the reaction stoichiometry and conditions, it is possible to achieve selective mono-amination at this most reactive site.
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Application Notes & Protocols: 2,4,6-Trichlorothieno[3,2-d]pyrimidine as a Cornerstone Synthon for Advanced Materials
Abstract
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of the purine nucleobase adenine, has emerged as a privileged heterocyclic system in medicinal chemistry and, increasingly, in materials science.[1][2] Its rigid, planar structure and inherent electron-deficient nature make it an exceptional building block for π-conjugated systems. This guide focuses on 2,4,6-trichlorothieno[3,2-d]pyrimidine , a highly reactive and versatile intermediate. While its direct applications in materials are emergent, its true value lies in its capacity for programmed, regioselective functionalization. The three distinct chlorine atoms serve as handles for sequential cross-coupling reactions, enabling the precise construction of complex, high-performance organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
This document provides a comprehensive overview of the core properties of this compound, detailed protocols for its strategic derivatization, and expert insights into its application for creating functional organic materials.
Introduction: The Strategic Advantage of the Thieno[3,2-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine ring creates the thieno[3,2-d]pyrimidine system—a molecular architecture that combines the excellent charge transport characteristics of thiophene with the strong electron-accepting properties of pyrimidine. This electronic profile is highly desirable for creating both n-type and p-type organic semiconductors.[3]
The introduction of three chloro-substituents at the 2, 4, and 6 positions transforms the core into a powerful synthon. The differential reactivity of these positions under palladium-catalyzed cross-coupling conditions allows for a stepwise and controlled synthesis of trisubstituted derivatives, a crucial capability for fine-tuning the electronic and morphological properties of the final material.[4][5]
Key Physicochemical and Structural Data
| Property | Value | Reference |
| Chemical Formula | C₆HCl₃N₂S | [6] |
| Molecular Weight | 239.51 g/mol | [6] |
| CAS Number | 41102-26-5 | [6] |
| Appearance | Off-white to yellow solid | |
| Key Feature | Three reactive chlorine atoms for sequential functionalization | [6] |
Principle of Regioselective Functionalization
The utility of this compound hinges on the differential electrophilicity of the three carbon atoms bearing chlorine atoms. In analogous halogenated pyrimidine and fused pyrimidine systems, the C4 position is typically the most reactive towards nucleophilic aromatic substitution and Suzuki-Miyaura coupling, followed by the C2 and/or C6 positions.[5][7] This reactivity hierarchy is attributed to the electronic influence of the two nitrogen atoms within the pyrimidine ring.
This predictable regioselectivity allows for a modular approach to synthesis, where different aryl, heteroaryl, or vinyl groups can be installed in a specific order to build complex, non-symmetrical molecules.
Experimental Protocols: Stepwise Functionalization
The following protocols provide a framework for the selective functionalization of the this compound core. These are generalized procedures that should be optimized for specific substrates.
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
This protocol leverages the heightened reactivity of the C4 position to achieve monosubstitution. The use of mild conditions and a short reaction time is critical to prevent over-reaction at the C2 and C6 positions.
Rationale: Palladium(0) catalysts, particularly those with phosphine ligands like Pd(PPh₃)₄, are highly effective for Suzuki couplings.[7] Using a slight excess of the boronic acid ensures full conversion of the starting material, while a carbonate base is sufficient for transmetalation without promoting side reactions. Microwave irradiation can dramatically shorten reaction times, which is advantageous for selectivity.[7]
Materials:
-
This compound (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid (1.05 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5–2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Argon or Nitrogen gas supply
-
Microwave synthesis vial or flame-dried Schlenk flask
Procedure:
-
To a microwave synthesis vial, add this compound, the aryl boronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15–30 minutes.
-
Expert Insight: Monitor the reaction closely by TLC or LC-MS. The goal is the disappearance of the starting material and the appearance of a single new, less polar spot corresponding to the mono-arylated product. Over-extension of the reaction time may lead to di-substitution.
-
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to isolate the 2,6-dichloro-4-arylthieno[3,2-d]pyrimidine.
Protocol 2: Subsequent C2/C6 Di-substitution via Stille or Suzuki Coupling
Once the C4 position is functionalized, the remaining C2 and C6 chloro-groups can be substituted, often requiring more forcing conditions. This protocol describes a di-substitution to complete the synthesis of a trisubstituted product.
Rationale: Stille coupling is an excellent alternative to Suzuki coupling, particularly for substrates where boronic acids are unstable or difficult to prepare.[8] It is tolerant of many functional groups. The conditions are typically harsher (higher temperatures, longer times) to overcome the lower reactivity of the C2 and C6 positions.
Materials:
-
2,6-Dichloro-4-arylthieno[3,2-d]pyrimidine (from Protocol 1) (1.0 eq.)
-
Organostannane (e.g., Aryl-SnBu₃) (2.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3–5 mol%)
-
Anhydrous Toluene or DMF
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk flask, dissolve the 2,6-dichloro-4-arylthieno[3,2-d]pyrimidine in anhydrous toluene.
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add the PdCl₂(PPh₃)₂ catalyst, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to reflux (110 °C for toluene) for 12–24 hours.
-
Expert Insight: The reaction progress should be monitored by TLC/LC-MS. The disappearance of the starting material and the appearance of a new, significantly less polar product spot indicates the formation of the trisubstituted product.
-
-
After cooling, dilute the mixture with ethyl acetate.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts (a gel-like precipitate will form). Stir vigorously for 1 hour, then filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography and/or recrystallization.
Synthetic Workflow and Application in Materials Science
The stepwise functionalization enables the creation of tailored molecules for specific applications in organic electronics.
Application in Organic Field-Effect Transistors (OFETs)
By attaching electron-donating or electron-withdrawing aryl groups, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely tuned.
-
n-Type Semiconductors: Attaching strong electron-withdrawing groups (e.g., fluorinated phenyls, cyanophenyls) to the electron-deficient thieno[3,2-d]pyrimidine core can lower the LUMO energy level, facilitating electron injection and transport.
-
p-Type Semiconductors: Attaching electron-rich groups (e.g., thiophenes, alkylated phenyls) can raise the HOMO energy level, promoting hole transport.[3] The resulting planar molecules often exhibit strong π-π stacking in the solid state, which is crucial for efficient charge mobility.
Application in Organic Photovoltaics (OPVs)
In OPVs, the goal is to create materials with broad light absorption and efficient charge separation. The thieno[3,2-d]pyrimidine core is an excellent building block for acceptor materials in bulk heterojunction solar cells.
-
Donor-Acceptor (D-A) Copolymers: The trisubstituted thieno[3,2-d]pyrimidine unit can be polymerized with electron-donating monomers. The resulting D-A copolymer has a low bandgap due to intramolecular charge transfer, allowing it to absorb a larger portion of the solar spectrum.[9][10]
-
Non-Fullerene Acceptors (NFAs): Small molecules based on an Acceptor-Donor-Acceptor (A-D-A) architecture can be synthesized, where the thieno[3,2-d]pyrimidine acts as a component of the central donor or flanking acceptor units, leading to high power conversion efficiencies.[11]
References
-
MySkinRecipes. This compound. [Link]
-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
-
PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine. [Link]
-
Boutahir, F., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 205-212. [Link]
-
Luo, Z., et al. (2021). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. Science China Chemistry, 64, 1-8. [Link]
-
MDPI. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. [Link]
-
El-Faham, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
-
Zhang, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
ResearchGate. Two Thieno[3,2- b]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(47), 22003-22016. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 26(16), 4991. [Link]
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4,6-trichlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic intermediate. As a key building block in the development of pharmaceuticals, particularly kinase inhibitors and antithrombotic agents like Ticagrelor, achieving a high yield and purity of this compound is paramount.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Synthetic Overview
The most reliable and common pathway to this compound involves a two-stage process. The synthesis begins with the construction of a thieno[3,2-d]pyrimidine-2,4-dione core, which is subsequently subjected to an exhaustive chlorination step. The introduction of the chlorine atom at the C6 position is typically achieved by starting with a pre-functionalized thiophene ring.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield and purity? A: The chlorination of the thieno[3,2-d]pyrimidine-2,4-dione precursor is unequivocally the most critical stage.[3] Incomplete reaction leads to difficult-to-remove monochloro and dichloro-hydroxy impurities, while excessively harsh conditions can cause decomposition and the formation of dark, polymeric byproducts.[4]
Q2: What is the role of catalysts like N,N-dimethylformamide (DMF) or tertiary amines in the chlorination step? A: These are not merely catalysts but essential reaction promoters.
-
DMF: Reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻). This adduct is a much more powerful and soluble chlorinating agent than POCl₃ alone, facilitating the conversion of the lactam functional groups to chloro-pyrimidines.
-
Tertiary Amines (e.g., N,N-dimethylaniline): These act as HCl scavengers.[5] The chlorination reaction produces two equivalents of HCl, which can establish an unfavorable equilibrium. By neutralizing the HCl, the amine drives the reaction to completion.
Q3: How can I effectively monitor the progress of the chlorination reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting dione is highly polar and will have a low Rf value (close to the baseline). The fully chlorinated product is significantly less polar and will have a much higher Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible.[6][7]
Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive, toxic, and reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Quenching: The reaction mixture must be quenched with extreme caution. It should be cooled significantly and added slowly to a stirred vessel containing ice or an ice/water mixture. This process generates large volumes of HCl gas and is highly exothermic.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Sources
- 1. This compound [myskinrecipes.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Thieno[3,2-d]pyrimidine-2,4-dione
Welcome to the Technical Support Center for the synthetic challenges in drug discovery. This guide is specifically designed for researchers, medicinal chemists, and process development professionals encountering side reactions during the chlorination of thieno[3,2-d]pyrimidine-2,4-dione. As a crucial intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, achieving a high-purity 2,4-dichlorothieno[3,2-d]pyrimidine is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls of this transformation, ensuring the integrity of your research and development pipeline.
Visualizing the Reaction Pathway and Potential Side Reactions
The chlorination of thieno[3,2-d]pyrimidine-2,4-dione is a cornerstone reaction, yet it is not without its complexities. The following diagram illustrates the primary reaction pathway and highlights the key stages where side reactions can occur, leading to a compromised yield and purity of the desired 2,4-dichlorothieno[3,2-d]pyrimidine.
Caption: Main reaction and side reaction pathways.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a detailed analysis of potential causes and step-by-step protocols for resolution.
Problem 1: Low Yield of the Desired 2,4-Dichlorothieno[3,2-d]pyrimidine
A diminished yield of the target compound is a frequent challenge. This can often be attributed to incomplete reaction or degradation of the product during workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion, leaving behind starting material and monochloro intermediates.
-
Causality: The reactivity of the hydroxyl groups at the 2- and 4-positions can differ, and insufficient reaction time or temperature can lead to the formation of 2-chloro-thieno[3,2-d]pyrimidin-4-one or 4-chloro-thieno[3,2-d]pyrimidin-2-one.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the disappearance of the starting material and the monochloro intermediates.
-
Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reflux time. A typical duration is 3-6 hours, but this can vary based on the scale and specific substrate.[1]
-
Use of a Stronger Chlorinating Agent: For particularly stubborn reactions, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be employed to enhance the chlorinating power.
-
-
-
Product Degradation During Workup: The dichlorinated product is susceptible to hydrolysis, especially under harsh aqueous workup conditions.
-
Causality: Quenching the reaction mixture with water is highly exothermic and can lead to localized heating, promoting the hydrolysis of the chloro groups back to hydroxyls.
-
Troubleshooting Protocol:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat effectively.
-
Anhydrous Workup: Where possible, opt for an anhydrous workup. After removing excess POCl₃ under reduced pressure, the residue can be dissolved in an inert solvent like dichloromethane (DCM) and washed carefully with ice-cold saturated sodium bicarbonate solution.
-
-
Problem 2: Presence of Monochloro- and Dihydroxy- Impurities in the Final Product
The presence of these impurities complicates purification and can be detrimental to subsequent reaction steps.
Potential Causes and Solutions:
-
Incomplete Chlorination: As discussed above, this is a primary cause of monochloro impurities.
-
Hydrolysis During Workup and Purification: Exposure to water or protic solvents during extraction and chromatography can lead to the formation of both monochloro and dihydroxy species.
-
Troubleshooting Protocol:
-
Careful pH Control: During aqueous extraction, maintain a neutral to slightly basic pH to minimize hydrolysis.
-
Aprotic Solvents for Chromatography: If column chromatography is necessary, use a non-protic solvent system. A gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: Purification of the crude product can often be achieved by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes.
-
-
Problem 3: Formation of Dark, Tarry Byproducts
The appearance of dark, insoluble materials indicates decomposition or polymerization side reactions.
Potential Causes and Solutions:
-
Excessive Heat or Reaction Time: Prolonged heating can lead to the decomposition of the starting material or product.
-
Troubleshooting Protocol:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
-
-
Presence of Moisture: Water in the reaction mixture can react with POCl₃ to generate phosphoric acid, which can catalyze decomposition pathways.
-
Causality: POCl₃ is highly reactive towards water, and even trace amounts can compromise the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a tertiary amine or DMF in the chlorination reaction?
A tertiary amine, such as N,N-diisopropylethylamine (DIPEA), acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting material and drives the reaction towards the product. Dimethylformamide (DMF) can act as a catalyst by reacting with POCl₃ to form the Vilsmeier-Haack reagent, a more powerful chlorinating agent.[2][3]
Q2: Are there alternative chlorinating agents to POCl₃?
Yes, thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a common alternative.[4][5] This system also forms a Vilsmeier-type reagent in situ. For substrates that are difficult to chlorinate, a mixture of POCl₃ and PCl₅ can be used for increased reactivity.
Q3: How can I best monitor the progress of the reaction?
HPLC is the preferred method for accurate monitoring, as it can resolve the starting material, monochloro intermediates, and the final product. TLC can also be used, but co-elution of the intermediates can sometimes be an issue. Staining the TLC plate with an appropriate visualizing agent can aid in differentiation. A useful technique for analyzing the highly reactive chlorinated product by TLC or HPLC is to quench a small aliquot of the reaction mixture with methanol or benzylamine to form the more stable methoxy or benzylamino derivative, which is easier to handle and analyze.[6]
Q4: What are the key safety precautions to take during this reaction?
Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction is highly exothermic and should be performed with extreme care.
Comparative Data of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, 2-24 hours | Readily available, effective for many substrates. | Can require long reaction times, vigorous reaction with water. |
| POCl₃/Tertiary Amine | Reflux, 2-6 hours | Faster reaction times, neutralizes HCl. | Amine can complicate workup. |
| POCl₃/DMF (Vilsmeier-Haack) | 110-120°C, 3 hours | Forms a more reactive chlorinating agent. | DMF can be difficult to remove.[1] |
| SOCl₂/DMF | Reflux, 1-4 hours | Milder conditions, gaseous byproducts (SO₂ and HCl) are easily removed. | Can be less effective for some substrates. |
| POCl₃/PCl₅ | Reflux, 1-3 hours | Highly reactive, for difficult-to-chlorinate substrates. | PCl₅ is a hazardous solid, harsh conditions. |
Experimental Protocols
Standard Chlorination Protocol using POCl₃ and DIPEA
-
To a dry, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq).
-
Add phosphorus oxychloride (10-15 equivalents).
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction by HPLC or TLC.
-
Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The successful synthesis of high-purity 2,4-dichlorothieno[3,2-d]pyrimidine is a critical step in the development of numerous promising therapeutic agents. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common synthetic hurdles, leading to improved yields, higher purity, and more efficient drug discovery workflows.
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
-
Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. [Link]
-
Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Thionyl chloride – Knowledge and References. Taylor & Francis Online. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). CORE. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharm. RSC Publishing. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Scholars Research Library. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
2,4-Dichlorothieno[3,2-d]pyrimidine. PubChem. [Link]
-
Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. [Link]
-
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Scholars Research Library. [Link]
-
(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. PMC. [Link]
- Method for preparing 2,4,6-trichloro pyrimidine.
- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. University of Edinburgh Research Explorer. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Technical Support Center: Purification of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Welcome to the technical support guide for the purification of 2,4,6-Trichlorothieno[3,2-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1]
This guide provides a structured approach to purification, addressing common challenges through a troubleshooting-focused Q&A format. While specific literature on the purification of the 6-chloro substituted analog is less common than for its widely used precursor, 2,4-Dichlorothieno[3,2-d]pyrimidine, the principles and techniques are highly transferable. The methodologies described herein are grounded in established practices for chlorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques are flash column chromatography and recrystallization .
-
Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities. It offers high resolution and is effective for complex crude mixtures.[2]
-
Recrystallization is a cost-effective method for removing minor impurities from a relatively pure crude product (>90%). It is highly scalable but requires finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Q2: What are the likely impurities I'll encounter after synthesis?
A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common species include:
-
Unreacted Starting Materials: Such as the thieno[3,2-d]pyrimidine-2,4-dione precursor.
-
Under-chlorinated Analogs: Primarily 2,4-Dichlorothieno[3,2-d]pyrimidine or other partially chlorinated species.
-
Reaction Byproducts: Arising from the chlorinating agent (e.g., residual POCl₃ or its decomposition products).
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF).
Q3: How do I decide between column chromatography and recrystallization?
A3: The choice depends on the purity of your crude material, the nature of the impurities, and the desired scale. Use the following decision tree to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Q: My compound and a key impurity have very similar Rf values on TLC. How can I achieve separation?
A: This is a common challenge indicating the impurity has a similar polarity to your product.
-
Causality: The standard silica gel is not providing enough differential interaction to resolve the two compounds.
-
Solution:
-
Optimize the Mobile Phase: Test a range of solvent systems with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try switching to a system containing Dichloromethane (DCM) or Toluene. Sometimes, adding a very small percentage (~0.5%) of a polar modifier like methanol or acetic acid can dramatically alter selectivity.
-
Reduce the Loading: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material relative to the silica gel. A common starting point is a 1:50 mass ratio of crude product to silica.[3]
-
Use a Finer Silica Gel: Higher mesh silica gel (e.g., 230-400 mesh) provides a greater surface area, which can improve the resolution of closely eluting compounds.
-
Consider a Different Stationary Phase: If all else fails, consider switching to a different adsorbent. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.[3]
-
Q: My compound is streaking on the TLC plate. What does this mean for my column?
A: Streaking on TLC is a strong indicator of problems that will be magnified during column chromatography.
-
Causality: Streaking can be caused by several factors: the compound being too polar for the chosen eluent, acidic/basic properties of the compound interacting strongly with the silica, insolubility, or sample overload on the TLC plate.
-
Solution:
-
Adjust Mobile Phase Polarity: If the streak runs from the baseline, the mobile phase is likely not polar enough. Try increasing the concentration of the polar solvent (e.g., more ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier: If your compound is acidic, add a small amount of acetic acid (0.1-1%) to the eluent. If it is basic, add a similar amount of triethylamine or ammonia. This neutralizes active sites on the silica gel, leading to sharper bands.
-
Ensure Solubility: When preparing your sample for loading, ensure it is fully dissolved. If it precipitates on the column head, it will continuously leach and cause streaking. Dry loading the sample adsorbed onto silica gel can mitigate this issue.[2]
-
Q: My recovery from the column is very low. Where did my product go?
A: Low recovery suggests that your compound either did not elute from the column or was lost during workup.
-
Causality: The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable under acidic conditions (silica is weakly acidic). Alternatively, it may not have eluted because the mobile phase was not polar enough.
-
Solution:
-
Perform a "Column Flush": After your initial elution, flush the column with a much more polar solvent (e.g., 10-20% Methanol in DCM) and collect the flush as a separate fraction. Analyze this fraction by TLC to see if your compound eluted.
-
Check for Decomposition: Run a TLC of your crude material against the collected fractions. If new, lower Rf spots appear in the collected fractions that were not in the crude, your compound may be degrading on the column. Using a less acidic stationary phase like neutral alumina or deactivating the silica with a base (like triethylamine in the eluent) can prevent this.
-
Verify Workup Procedure: Ensure that you are not losing product during the solvent evaporation step, especially if the compound has some volatility.
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Stationary Phase | Silica Gel (230-400 mesh) | Try neutral or basic alumina if compound is acid-sensitive. |
| Eluent System | Hexane / Ethyl Acetate (start 9:1, move to 7:3) | Test DCM/Methanol for more polar systems. Add modifiers (AcOH, Et₃N) if streaking occurs. |
| Target Rf | 0.2 - 0.4 for optimal separation | Adjust eluent polarity to bring the target compound into this range on TLC.[3] |
| Loading Ratio | 1:30 to 1:100 (Crude:Silica) | Increase the ratio (e.g., 1:100) for difficult separations. |
| Loading Method | Dry loading (adsorbed onto silica) | Minimizes solvent effects and often leads to better band sharpness.[2] |
Troubleshooting Guide: Recrystallization
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent, or if the concentration of impurities is too high, disrupting crystal lattice formation. The cooling rate may also be too rapid.
-
Solution:
-
Slow Down the Cooling: Do not immediately place the flask in an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling provides time for proper crystal nucleation.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oil, heat to redissolve, and attempt to cool again.
-
Use a Different Solvent System: The chosen solvent may be too good. An ideal solvent dissolves the compound when hot but poorly when cold. Try a solvent pair (an anti-solvent system). Dissolve the compound in a minimum of a "good" solvent (like DCM or Chloroform) and slowly add a "poor" solvent (like Hexane or Pentane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly. A mixed solution of ethyl alcohol and chloroform has been reported to be effective for the related 2,4-dichloro analog.[4]
-
Q: My final crystals are colored, but the pure compound is supposed to be white or pale yellow. How can I fix this?
A: Color is indicative of persistent, often highly conjugated, impurities.
-
Causality: These impurities are co-crystallizing with your product.
-
Solution:
-
Charcoal Treatment: Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[5] Boil the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble material. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Re-crystallize: Proceed with the crystallization of the decolorized filtrate as usual. Be aware that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a 1g scale purification of a crude mixture.
-
TLC Analysis:
-
Dissolve a small sample of the crude material in DCM.
-
Spot on a silica gel TLC plate and elute with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Identify a solvent system that gives your target compound an Rf value of approximately 0.3.[2]
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40mm diameter for 1g on ~50g of silica).
-
Prepare a slurry of silica gel (50g) in the chosen eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[6]
-
-
Sample Loading (Dry Method):
-
Dissolve the 1g of crude product in a minimal amount of a low-boiling solvent (e.g., 10-15 mL of DCM).
-
Add ~2-3g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the column, being careful not to disturb the top of the bed.
-
Apply pressure (flash) and begin collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is for purifying a compound that is mostly pure but contains minor impurities.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when hot. Ethanol/Chloroform mixtures are a good starting point.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to boiling for 2-3 minutes.
-
-
Hot Filtration (Optional but recommended):
-
Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove charcoal or other insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conf. Series: Earth and Environmental Science, 252(2), 022091. Available at: [Link]
-
MySkinRecipes. (2026). This compound. Available at: [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Introduction: As a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, 2,4,6-trichlorothieno[3,2-d]pyrimidine is a compound of significant interest to researchers in drug discovery and development.[1] Its fused heterocyclic structure, while offering a valuable scaffold for creating biologically active molecules, often presents a significant experimental hurdle: poor solubility.[2][3] This guide is designed to provide you, our scientific colleagues, with a comprehensive, experience-driven resource to anticipate and overcome the solubility challenges associated with this compound. We will move beyond simple solvent screening to explore a range of physical and chemical modification strategies that can enhance the bioavailability and utility of this important synthetic building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in common laboratory solvents. What are the likely reasons for this?
A1: The poor solubility of this compound is likely attributable to a combination of its molecular structure and solid-state properties. As a chlorinated heterocyclic compound, it possesses a rigid, planar structure with a significant crystalline lattice energy.[4] This high lattice energy means that a substantial amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated.
Furthermore, the molecule has a calculated LogP of approximately 3.65, indicating a high degree of lipophilicity.[5] This suggests that while it will be poorly soluble in aqueous solutions, its solubility in organic solvents may also be limited by strong intermolecular interactions within the crystal lattice. Thienopyrimidine derivatives, as a class, are often noted for their poor solubility, which can impact their biological activity and pharmacokinetic profiles.[2][3]
Q2: What is a systematic approach to solvent screening for this compound?
A2: A systematic approach to solvent screening should be guided by the principle of "like dissolves like," while also considering the downstream application. Given the compound's lipophilic nature, start with a range of organic solvents of varying polarity.
Recommended Initial Solvent Screening Protocol:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.
-
Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Use sonication if available to aid in dissolution. Visually inspect for any undissolved solid.
-
Incremental Addition: If the solid has not dissolved, add another measured aliquot of the solvent and repeat the agitation process. Continue this until the compound is fully dissolved or a practical volume limit is reached.
-
Quantification: Record the total volume of solvent required to dissolve the compound to estimate its solubility in each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Often effective for dissolving a wide range of organic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | "Like dissolves like" principle; the chlorine atoms on the compound may interact favorably. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, good for many organic molecules. |
| Alcohols | Ethanol, Isopropanol | May have limited success due to their protic nature but are worth testing. |
| Aqueous Buffers | Not recommended for initial screening | The compound is expected to have very low aqueous solubility. |
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses, when handling chlorinated compounds and organic solvents.[6][7]
Q3: My initial solvent screen showed limited success. What advanced techniques can I employ to improve solubility?
A3: When single-solvent systems are insufficient, several advanced techniques can be employed. These methods either modify the compound's physical form to reduce lattice energy or alter the solvent environment to be more favorable for dissolution.
Decision-Making Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement technique.
1. Co-solvent Systems: This is often the most straightforward next step. By mixing a strong solvent (in which the compound is most soluble) with a weaker, but more application-friendly "anti-solvent," you can achieve a desirable balance of solubility and compatibility.
-
Causality: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for lipophilic compounds. For example, adding a small amount of DMSO to an aqueous buffer can significantly increase the solubility of a poorly soluble compound.[8]
-
Protocol for Co-solvent System Development:
-
Prepare a concentrated stock solution of your compound in a strong solvent (e.g., 50 mg/mL in DMSO).
-
In a separate vial, place the desired volume of your final buffer or medium (the "anti-solvent").
-
While vortexing the anti-solvent, slowly add small aliquots of the concentrated stock solution.
-
Monitor for any signs of precipitation. If the solution remains clear, you can continue to add the stock solution until you reach your target concentration or precipitation occurs.
-
Pro-Tip: The order of addition is critical. Always add the concentrated stock solution to the anti-solvent, not the other way around, to minimize localized high concentrations that can cause immediate precipitation.
-
2. Physical Modifications: These techniques aim to increase the surface area of the compound or disrupt its crystal lattice, thereby enhancing the dissolution rate.[8][9]
-
Micronization and Nanonization: Reducing the particle size of the API increases the surface-area-to-volume ratio, leading to improved dissolution rates.[9][10] This is typically achieved through processes like jet milling.[9]
-
Amorphous Solid Dispersions: In this method, the crystalline structure of the API is disrupted by dispersing it in a polymer matrix.[9][10] This amorphous form has a higher energy state and is more readily soluble than the stable crystalline form.[9] Common techniques to create solid dispersions include spray drying and hot-melt extrusion.[10]
3. Formulation-Based Approaches: These strategies involve the use of excipients to create a more favorable environment for the drug molecule.
-
Surfactants and Micelles: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drugs, effectively increasing their concentration in the aqueous phase.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the hydrophobic cavity, thereby increasing its aqueous solubility.[8][12]
Q4: Are there any safety concerns specific to handling this compound?
A4: Yes. As a chlorinated heterocyclic compound, this compound requires careful handling. The introduction of chlorine atoms into a heterocyclic ring can significantly alter a molecule's biological activity and toxicological profile.[13]
Core Safety Protocols:
-
Engineering Controls: Always handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves. Be aware that some chlorinated solvents can penetrate standard latex gloves.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[7]
-
Lab Coat: A flame-resistant lab coat should be worn.[6]
-
-
Waste Disposal: Dispose of all waste containing the compound or its solvents according to your institution's hazardous waste guidelines. Do not discharge into drains.[14]
-
Spill Response: In case of a spill, evacuate the area and follow your lab's established spill response procedure. Have appropriate spill kits readily available.
General Experimental Workflow with Safety Integration
Caption: Safe handling workflow for this compound.
References
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma. [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Protheragen. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
-
Trends in Enhancing API Solubility. (2015). Pharmaceutical Outsourcing. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique - A Review. (2014). Semantic Scholar. [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2021). PubMed Central. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
2,4-Dichlorothieno[3,2-d]pyrimidine. (n.d.). PubChem. [Link]
-
Structures of some thienopyrimidine-containing drugs. (2023). ResearchGate. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science. [Link]
-
Chemical Properties of Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0). (n.d.). Cheméo. [Link]
-
2,4,7-Trichlorothieno[3,2-d]pyrimidine. (n.d.). Chemsrc. [Link]
-
2,4,6-Trichloropyrimidine. (n.d.). PubChem. [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). PubMed Central. [Link]
-
Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]
-
Handling Chlorine Safely. (2019). USF Water School. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. 2,4,7-Trichlorothieno[3,2-d]pyrimidine | CAS#:41102-27-6 | Chemsrc [chemsrc.com]
- 6. ecolink.com [ecolink.com]
- 7. CCOHS: Chlorine [ccohs.ca]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. njuajif.org [njuajif.org]
Optimizing reaction conditions for 2,4,6-Trichlorothieno[3,2-d]pyrimidine derivatization
Technical Support Center: 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Welcome to the technical support guide for the derivatization of this compound. This scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of potent therapeutic agents, including kinase inhibitors.[1][2][3][4] Its three distinct chlorine atoms offer a versatile platform for sequential and selective functionalization. However, harnessing this potential requires a nuanced understanding of its reactivity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you navigate the complexities of your experiments, optimize reaction conditions, and achieve your synthetic goals with confidence.
Section 1: General Principles & FAQs
This section addresses fundamental questions about the reactivity of the this compound core. Understanding these principles is the first step toward successful reaction design.
Q1: What governs the reactivity of the 2, 4, and 6 positions on the thieno[3,2-d]pyrimidine core?
A: The reactivity is a direct consequence of the electronic properties of the fused heterocyclic system. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which significantly activates the chlorine-bearing carbons towards nucleophilic attack. The order of reactivity is generally C4 > C2 > C6.
-
C4 Position: This position is the most electrophilic and sterically accessible. It is flanked by a ring nitrogen and the fused thiophene ring, making it highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[5][6]
-
C2 Position: Also activated by two adjacent nitrogen atoms, the C2 position is generally the second most reactive site.
-
C6 Position: This position is part of the thiophene ring and is the least activated of the three. Derivatization at C6 typically requires more forcing conditions or occurs after the more reactive C4 and C2 positions have been functionalized.
Q2: How can I achieve selective monosubstitution?
A: Achieving selectivity is key to working with this scaffold. Given the inherent reactivity hierarchy (C4 > C2 > C6), careful control of reaction conditions is paramount. For monosubstitution at the most reactive C4 position, the following strategies are effective:
-
Stoichiometry: Use of ~1.0-1.2 equivalents of the incoming nucleophile or coupling partner.
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature for many SNAr reactions) can significantly enhance selectivity by favoring the reaction at the most activated site.[7]
-
Reaction Time: Careful monitoring by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of di-substituted products occurs.
Q3: What are the primary challenges I should anticipate?
A: The main challenges include:
-
Controlling Regioselectivity: Preventing mixtures of mono-, di-, and tri-substituted products.
-
Catalyst Inactivation: In palladium-catalyzed reactions, the heterocyclic nitrogen atoms can coordinate to the metal center, potentially inhibiting catalysis.[8]
-
Low Solubility: The planar, heterocyclic core and its derivatives can have poor solubility in common organic solvents, leading to sluggish or incomplete reactions.[4]
-
Hydrolysis: The chlorinated starting material can be susceptible to hydrolysis, especially in the presence of strong bases and water, leading to the formation of undesired hydroxy-thienopyrimidines.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common first step for derivatizing the scaffold with amines, alcohols, and thiols.
Q4: My SNAr reaction with a primary amine is giving me a mixture of 2- and 4-substituted isomers. How can I improve selectivity for the C4 position?
A: This is a classic selectivity challenge. While C4 is electronically favored, a highly reactive nucleophile or elevated temperatures can lead to competing substitution at C2.
Causality: The kinetic product is substitution at C4 due to its higher electrophilicity. However, if the energy barrier for substitution at C2 is only slightly higher, a significant amount of the C2-substituted isomer can form, especially under thermodynamic control (higher temperatures, longer reaction times).
Troubleshooting Steps:
-
Lower the Temperature: Start the reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature. This will favor the kinetically preferred C4 substitution.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or a weaker inorganic base like K₂CO₃ instead of stronger bases like NaH or K-OtBu, which can increase reactivity indiscriminately.
-
Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex intermediate. However, switching to a less polar solvent like THF or 1,4-dioxane can sometimes temper reactivity and improve selectivity.
Table 1: General Starting Conditions for Selective C4 SNAr
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 1.1 equivalents | Minimizes di-substitution. |
| Base | 1.5 - 2.0 equivalents (e.g., DIPEA, K₂CO₃) | Neutralizes generated HCl without being overly reactive. |
| Solvent | DMF, THF, or 1,4-Dioxane | Polar aprotic solvents facilitate the reaction.[7] |
| Temperature | 0 °C to 25 °C | Favors kinetic control and C4 selectivity. |
| Monitoring | TLC or LC-MS every 30-60 minutes | Crucial for stopping the reaction at the optimal time. |
Experimental Protocol: Selective C4-Amination
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DMF.
-
Add the amine/base solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Optimizing Palladium-Catalyzed Suzuki-Miyaura Coupling
Suzuki coupling is a powerful tool for creating C-C bonds at the 2, 4, or 6 positions. Success hinges on choosing the correct catalyst system and conditions to match the reactivity of the specific C-Cl bond being targeted.
Q5: I am attempting a Suzuki coupling at the C4 position, but the reaction is sluggish and gives low yield, with significant starting material recovered. What is going wrong?
A: This common issue in cross-coupling with chloro-heterocycles often points to problems with the catalytic cycle, specifically slow oxidative addition or catalyst deactivation.
Causality: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. Therefore, a highly active catalyst system is required. The catalyst must be electron-rich and sterically bulky to facilitate the oxidative addition step and subsequent reductive elimination.[8][9] Catalyst inhibition by the substrate's nitrogen atoms is also a major concern.
Troubleshooting Steps:
-
Catalyst & Ligand Selection: Standard Pd(PPh₃)₄ is often not active enough. Switch to a more robust system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) are designed for challenging couplings of aryl chlorides.[8][10]
-
Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Using a mixed solvent system like 1,4-Dioxane/water or Toluene/water is standard for these bases.
-
Boronic Acid Quality: Boronic acids can degrade over time, forming inactive boroxines. Use fresh, high-purity boronic acid or consider using the more stable pinacol boronate esters.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
This diagram highlights the key steps where issues can arise. A sluggish reaction often implies a bottleneck at the oxidative addition stage.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Table 2: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2 mol%) | SPhos (4-8 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ (2-4 mol%) | XPhos (4-8 mol%) | K₂CO₃ | Toluene/H₂O | 90-110 |
| XPhos Pd G3 (1-2 mol%) | (pre-formed) | Cs₂CO₃ | THF or Toluene | 80-100 |
Section 4: Optimizing Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is essential for installing diverse amine functionalities, but it is sensitive to substrate purity and reaction setup.[11][12]
Q6: My Buchwald-Hartwig amination is failing. I see a dark precipitate (palladium black) and my starting material is either unreacted or has been dehalogenated. What should I do?
A: The formation of palladium black is a clear sign of catalyst decomposition. This leads to a cessation of the catalytic cycle, resulting in an incomplete reaction. Dehalogenation (replacement of -Cl with -H) is a common side reaction.
Causality: Catalyst decomposition occurs when the reductive elimination step is slower than competing side reactions of the Pd(II) intermediate or when the Pd(0) species is not sufficiently stabilized by the phosphine ligand. Dehalogenation can be caused by β-hydride elimination from certain ligands or by reaction with trace water or other proton sources.
Diagram 2: Troubleshooting Workflow for Failed Buchwald-Hartwig Amination
This decision tree provides a logical path for diagnosing and solving the problem.
Caption: A decision tree for troubleshooting failed amination reactions.
Key Optimization Points:
-
Reagent Purity: Amines, especially liquid ones, must be pure and dry. Impurities can poison the catalyst. Consider filtering through a short plug of activated alumina.[8]
-
Ligand Choice: For primary amines, sterically hindered biaryl phosphines like XPhos are a good start. For secondary amines, ligands like BrettPhos or the Josiphos family can be more effective at promoting reductive elimination and preventing β-hydride elimination.
-
Base: Sodium tert-butoxide (NaOtBu) is a common choice, but if it proves problematic, other strong, non-nucleophilic bases like LHMDS or KHMDS can be superior.
-
Inert Atmosphere: Rigorous exclusion of oxygen and moisture is non-negotiable. Use a glovebox for setup if possible, or use Schlenk techniques with thorough degassing (freeze-pump-thaw cycles are best).
References
-
Grams, F., Brandstetter, H., D'Alò, S., Geppert, D., Krell, H. W., Leinert, H., Livi, V., Menta, E., Oliva, A., & Zimmermann, G. (2001). Pyrimidine-2,4,6-triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological Chemistry, 382(8), 1277-1285. [Link]
-
Carotti, A., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3308-3331. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 8(12), 850-858. [Link]
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Singh, P., & Kaur, M. (2024). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
-
Anonymous. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]
-
Rojas-Le-Fort, M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2). [Link]
-
Monier, M., et al. (2017). Recent advances in the chemistry of pyrimido[5,4-d]pyrimidines. ResearchGate. [Link]
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scientific Reports, 9(1), 5283. [Link]
-
Sauthof, L., et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 69(34), 7049-7057. [Link]
-
Grams, F., et al. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological Chemistry, 382(8), 1277-85. [Link]
-
Sauthof, L., et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 16(6), 552-559. [Link]
-
Castillo, J. C., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5857. [Link]
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Anonymous. (2024). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2023). ResearchGate. [Link]
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Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2636–2639. [Link]
-
Perdic, A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 17519-17532. [Link]
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Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3379. [Link]
-
Anonymous. (n.d.). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]
-
Károlyi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. [Link]
-
Jäkel, C., & Paciello, R. (2007). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Organic Syntheses, 84, 14. [Link]
-
Degtyarenko, K., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7729. [Link]
-
Malisch, C., et al. (2016). Selective pressurized liquid extraction for the analysis of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzofurans in soil. Journal of Chromatography A, 1468, 121-129. [Link]
-
Anonymous. (n.d.). Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium. ResearchGate. [Link]
-
Nova, A., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 150, 107456. [Link]
-
MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. [Link]
-
Reddy, T., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(14), 3561-3571. [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 589-596. [Link]
-
Károlyi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1975. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition, 49(43), 7942-7945. [Link]
-
Wang, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1622-1643. [Link]
-
Scheel, A., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(10), 11447-11471. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
The Synthetic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
Sources
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Navigating Regioselectivity in 2,4,6-Trichlorothieno[3,2-d]pyrimidine Substitutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substitution reactions of 2,4,6-trichlorothieno[3,2-d]pyrimidine. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting advice and detailed protocols to address the common challenges of regioselectivity encountered when working with this versatile scaffold. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, mastering its selective functionalization is crucial for the rapid advancement of drug discovery programs.[1]
Understanding the Reactivity Landscape
The thieno[3,2-d]pyrimidine core is a purine bioisostere, making its derivatives prime candidates for interacting with biological targets like ATP-binding sites in kinases.[2] The 2,4,6-trichloro-substituted version offers three reactive centers for nucleophilic aromatic substitution (SNAr). The inherent electronic properties of the fused ring system, with two electron-withdrawing nitrogen atoms in the pyrimidine ring, dictate a general order of reactivity among the chloro-substituents.
The C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack. This is followed by the C2 position, and finally the C6 position, which is generally the least reactive. This hierarchy is a consequence of the resonance stabilization of the Meisenheimer intermediate formed during the SNAr reaction, which is most effective for attack at the C4 and C2 positions. This predictable reactivity pattern is the foundation for achieving selective, stepwise substitution.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a monosubstitution on this compound with an amine. How can I ensure the reaction occurs selectively at the C4 position?
A1: Achieving selective monosubstitution at the C4 position relies on exploiting its higher reactivity under kinetically controlled conditions. This means using a low reaction temperature to prevent the substitution at the less reactive C2 and C6 positions.
-
Expert Insight: The energy barrier for the SNAr reaction is lowest at the C4 position. By keeping the temperature low (e.g., 0 °C to room temperature), you provide enough energy to overcome this initial barrier but not enough to readily proceed via the higher energy transition states for C2 or C6 substitution.
Troubleshooting Poor C4 Selectivity:
-
Issue: A mixture of 4- and 2-substituted products is observed.
-
Solution: Your reaction temperature is likely too high, allowing the reaction to enter a thermodynamically controlled regime or providing sufficient energy to overcome the kinetic barrier for C2 substitution. Reduce the temperature, even to as low as -78 °C if necessary, and monitor the reaction progress carefully by TLC or LC-MS.
-
-
Issue: The reaction is sluggish or does not proceed at low temperatures.
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Solution: While low temperature is key for selectivity, the nucleophilicity of your amine is also a critical factor. For less reactive amines, a slight increase in temperature may be necessary. Alternatively, consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity without introducing a competing nucleophile. The choice of solvent can also play a role; polar aprotic solvents like THF or DMF are generally preferred as they can stabilize the charged Meisenheimer intermediate.
-
Q2: I have successfully synthesized the 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine intermediate. Now I want to introduce a different group at the C2 position. What are the key considerations?
A2: With the most reactive C4 position now blocked, the C2 position becomes the next target for substitution. Generally, more forcing conditions (higher temperatures) are required to achieve substitution at C2 compared to C4.
-
Expert Insight: The deactivating effect of the electron-donating amino group at C4 can further reduce the reactivity of the remaining chloro-substituents. Therefore, you will likely need to increase the reaction temperature (e.g., 50-80 °C or even higher) to drive the substitution at C2.
Troubleshooting C2 Substitution:
-
Issue: No reaction occurs at the C2 position.
-
Solution: Increase the reaction temperature and/or the reaction time. If you are performing a nucleophilic substitution with an amine, ensure you are using a suitable base to neutralize the HCl generated in situ, as its buildup can protonate your nucleophile and shut down the reaction. For less nucleophilic partners, consider palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which can be more efficient for forming C-C or C-N bonds at less reactive positions.
-
-
Issue: Decomposition of starting material is observed at high temperatures.
-
Solution: If your substrate or nucleophile is thermally sensitive, high temperatures can be detrimental. In such cases, a palladium-catalyzed cross-coupling reaction at a lower temperature may be a more viable strategy. The choice of an appropriate ligand and palladium precursor is critical for the success of these reactions.
-
Q3: How can I achieve substitution at the C6 position?
A3: The C6 position is the most challenging to functionalize due to its lower electrophilicity. Substitution at this position typically requires the C4 and C2 positions to be blocked and often necessitates harsh reaction conditions or the use of metal catalysis.
-
Expert Insight: Once you have a 2,4-disubstituted thieno[3,2-d]pyrimidine, the final chloro-substituent at C6 can be replaced. This often requires high temperatures (e.g., >100 °C) for SNAr reactions. For more delicate substrates, a Suzuki or other palladium-catalyzed cross-coupling reaction is often the method of choice. The reactivity in Suzuki couplings often follows the order C4 > C2 > C6, allowing for selective reactions.[3]
Troubleshooting C6 Substitution:
-
Issue: The C6 chloro-substituent is unreactive.
-
Solution: For SNAr, ensure you are using a significant excess of the nucleophile and a high-boiling point solvent to reach the required temperatures. Microwave heating can also be effective in driving these reactions to completion in shorter times. For cross-coupling reactions, careful optimization of the catalyst, ligand, base, and solvent is crucial. Sometimes, switching from a chloro- to a bromo- or iodo-substituent at C6 (if synthetically feasible) can significantly improve the efficiency of cross-coupling reactions.
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Q4: How can I distinguish between the different regioisomers (C2, C4, or C6 substituted)?
A4: A combination of 1D and 2D NMR spectroscopy is the most powerful tool for unambiguous structure determination.
-
1H NMR: The chemical shift of the remaining proton on the thiophene ring will be different for each isomer.
-
13C NMR: The chemical shifts of the carbon atoms in the thieno[3,2-d]pyrimidine core will be distinct for each substitution pattern.
-
2D NMR (HMBC, NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range couplings between the protons of your introduced substituent and the carbons of the heterocyclic core. For example, the protons on a substituent at C4 will show correlations to C2 and the bridgehead carbons, which will be different from the correlations observed for a C2 or C6 substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can be particularly useful for confirming the proximity of certain protons. For example, the protons of a substituent at C4 may show a NOE to the thiophene proton, while a substituent at C6 will be spatially distant.
-
Mass spectrometry will confirm the molecular weight of your product, indicating that a substitution has occurred, but it generally cannot distinguish between regioisomers.
Detailed Experimental Protocols
The following protocols are illustrative examples based on established reactivity principles for analogous heterocyclic systems and should be optimized for your specific substrates.
Protocol 1: Selective Monosubstitution at C4 (Kinetic Control)
This protocol describes the selective amination of this compound at the C4 position.
dot
Caption: Workflow for selective C4 amination.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the amine in THF to the cooled mixture.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine.
Protocol 2: Sequential Substitution at C2
This protocol describes the amination of 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine at the C2 position.
dot
Caption: Workflow for sequential C2 amination.
Materials:
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4-Amino-2,6-dichlorothieno[3,2-d]pyrimidine
-
Amine of choice (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Combine 4-amino-2,6-dichlorothieno[3,2-d]pyrimidine, the second amine, and potassium carbonate in a flask suitable for heating.
-
Add anhydrous DMF and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2,4-diamino-6-chlorothieno[3,2-d]pyrimidine.
Data Summary Table
| Position of Substitution | Typical Reaction Temperature | Kinetic/Thermodynamic Control | Relative Reactivity | Notes |
| C4 | 0 °C to Room Temperature | Kinetic | Highest | Favored for initial substitution. Low temperatures are crucial for selectivity. |
| C2 | 50 °C to 100 °C | Thermodynamic | Medium | Requires more forcing conditions than C4. Order of addition is critical. |
| C6 | > 100 °C or Pd-catalysis | Thermodynamic | Lowest | Most challenging position to substitute. Often requires high temperatures or metal catalysis. |
Concluding Remarks
The regioselective substitution of this compound is a controllable process governed by the principles of nucleophilic aromatic substitution and the judicious choice of reaction conditions. By understanding the inherent reactivity of the C2, C4, and C6 positions and applying the principles of kinetic and thermodynamic control, researchers can effectively navigate the synthesis of a diverse range of substituted thieno[3,2-d]pyrimidines. This guide provides a foundational framework for troubleshooting and protocol development. We encourage you to adapt and optimize these methods for your specific synthetic targets.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
Riadi, Y., Lazar, S., & Guillaumet, G. (2012). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 15(5), 450-454. Available from: [Link]
-
Riadi, Y., Lazar, S., & Guillaumet, G. (2012). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... ResearchGate. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
Welcome to the technical support guide for the synthesis of 2,4,6-trichlorothieno[3,2-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals engaged in synthesizing this critical heterocyclic building block. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, a robust and scalable synthesis is paramount.[1] This guide provides in-depth protocols, troubleshooting advice, and critical safety information based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the thieno[3,2-d]pyrimidine core?
A1: The most prevalent and reliable method involves a two-stage process: first, the construction of the fused heterocyclic ring system to form a hydroxylated intermediate, followed by a chlorination step.[2][3] The initial cyclization typically uses a substituted aminothiophene precursor which is reacted with a derivative of malonic acid, such as barbituric acid, to form the thieno[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione. This intermediate is then subjected to an exhaustive chlorination to yield the target compound.
Q2: Why is phosphorus oxychloride (POCl₃) the reagent of choice for the chlorination step?
A2: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, making it highly effective for converting the hydroxyl groups (in the tautomeric triol form) of the thieno[3,2-d]pyrimidine trione into chlorine atoms.[3][4] Its efficacy in similar heterocyclic systems is well-documented.[5][6] While effective, it is a hazardous substance that requires specific handling procedures.[7][8][9]
Q3: Is a catalyst or additive necessary for the chlorination with POCl₃?
A3: While the reaction can proceed with POCl₃ alone, the addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-diethylaniline, is often used to accelerate the reaction.[6][10] These bases serve two purposes: they can activate the hydroxyl groups for substitution and act as scavengers for the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) can also be used to form a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species.[5][11]
Q4: What are the primary challenges when scaling up this synthesis?
A4: The main challenges in scaling up are:
-
Exothermic Control: The quenching of excess POCl₃ with water or ice is extremely exothermic and releases large volumes of toxic HCl gas.[7][9] This requires robust cooling systems and efficient gas scrubbing.
-
Material Handling: POCl₃ is corrosive and reacts violently with moisture.[12][13] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Product Purification: The crude product is often a dark oil or solid containing residual POCl₃, phosphoric acid, and partially chlorinated byproducts.[5][14] Developing a scalable purification method, such as recrystallization or column chromatography, is critical for achieving high purity.
Synthetic Workflow Overview
The overall process can be visualized as a two-stage chemical transformation.
Sources
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- 7. quora.com [quora.com]
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- 10. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
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- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 2,4,6-Trichlorothieno[3,2-d]pyrimidine during reaction
Welcome to the technical support center for 2,4,6-Trichlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and achieve optimal results in your synthetic endeavors.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from the three reactive chlorine atoms that allow for sequential and regioselective functionalization. However, this high reactivity also makes the molecule susceptible to various decomposition pathways, which can lead to low yields, complex product mixtures, and purification challenges. Understanding and controlling these degradation routes is paramount for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple products in my reaction, even with a single nucleophile. What is happening?
A1: This is a common issue arising from the differential reactivity of the three chlorine atoms at the C2, C4, and C6 positions. In many pyrimidine systems, the C4 and C6 positions are more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position.[3][4] However, steric hindrance from the incoming nucleophile and the specific reaction conditions (solvent, temperature) can influence this selectivity, leading to a mixture of mono-substituted isomers.
Q2: My yield is consistently low, and I suspect the starting material is degrading during the reaction setup. What are the likely causes?
A2: The primary culprit is often premature hydrolysis. Chloropyrimidines are sensitive to moisture and can readily react with water to form the corresponding thieno[3,2-d]pyrimidinone derivatives.[5][6] This can occur if your solvents are not rigorously dried or if the reaction is exposed to atmospheric moisture for extended periods.
Q3: During aqueous workup, I am losing a significant amount of my desired product. Why is this?
A3: Aggressive pH conditions during workup can accelerate the hydrolysis of any remaining chloro-substituents on your product or unreacted starting material. Both strongly acidic and strongly basic conditions can promote the decomposition of these sensitive chloropyrimidines.[5][6]
Q4: Can I use elevated temperatures to speed up my substitution reactions?
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section provides a systematic approach to identifying and resolving common issues encountered during reactions with this compound.
| Problem | Probable Cause | Recommended Solution |
| Low Yield & Presence of Polar Impurities | Hydrolysis: The compound is reacting with residual or atmospheric water. | 1. Rigorous Drying: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon). 2. Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas. 3. Controlled Workup: Use a non-aqueous workup if possible. If an aqueous wash is necessary, use cooled, pH-neutral water or brine and minimize contact time. |
| Formation of Isomeric Mono-substitution Products | Lack of Regiocontrol: The nucleophile is reacting at multiple chloro-positions (C2, C4, C6) without sufficient selectivity. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can enhance the inherent reactivity differences between the positions, favoring substitution at the most activated site (typically C4). 2. Solvent Optimization: The polarity of the solvent can influence regioselectivity. Experiment with a range of anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF). 3. Choice of Base: If a base is used, its strength and steric bulk can impact the reaction's selectivity. Consider using a non-nucleophilic, sterically hindered base like DIPEA. |
| Formation of Di- or Tri-substituted Byproducts | Over-reaction: The stoichiometry or reaction time is not optimized, leading to multiple substitutions. | 1. Stoichiometric Control: Use a precise stoichiometry of the nucleophile (e.g., 0.95-1.0 equivalents for mono-substitution). 2. Slow Addition: Add the nucleophile slowly to the solution of the trichlorothienopyrimidine to maintain a low concentration of the nucleophile and favor mono-substitution. 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to the desired extent. |
| Product Degradation During Purification | Instability on Silica Gel: The slightly acidic nature of standard silica gel can cause hydrolysis of the chloro-substituents. | 1. Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). 2. Alternative Purification: Consider other purification methods such as crystallization or preparative HPLC with a suitable mobile phase. |
Visualizing Decomposition and Prevention
To better understand the challenges, the following diagrams illustrate the primary decomposition pathways and a recommended workflow to mitigate them.
Caption: Major reaction and decomposition pathways.
Caption: Recommended workflow for preventing decomposition.
Detailed Preventative Protocols
Protocol 1: General Procedure for a Regioselective Mono-Nucleophilic Substitution
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents. Solvents like THF and Dioxane should be dried over sodium/benzophenone, and aprotic polar solvents like DMF should be purchased as anhydrous grade and stored over molecular sieves.
-
-
Reaction Setup:
-
Under a positive pressure of nitrogen or argon, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Lower temperatures generally favor higher selectivity.
-
In a separate flask, prepare a solution of the nucleophile (0.95-1.0 eq.) and, if required, a non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Add the nucleophile solution to the cooled solution of the starting material dropwise over a period of 30-60 minutes using a syringe pump.
-
Maintain the low temperature and stir the reaction mixture.
-
Monitor the reaction's progress every 15-30 minutes using a suitable analytical technique (TLC or LC-MS).
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding a non-aqueous quencher if possible (e.g., anhydrous ammonium chloride for organometallic reagents).
-
If an aqueous workup is unavoidable, pour the reaction mixture into a separatory funnel containing cold, pH-neutral brine.
-
Quickly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product immediately. For column chromatography, consider using silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent on-column decomposition.
-
References
-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]
-
Quantum Mechanics-Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]
-
Lama, G., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4785. [Link]
-
ResearchGate. (2011). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed. [Link]
-
Ghasemi, E., et al. (2013). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. AAPS PharmSciTech, 14(1), 287–293. [Link]
-
Royal Society of Chemistry. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. RSC Advances, 9(32), 18456–18465. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 7. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,4,6-trichlorothieno[3,2-d]pyrimidine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of substituted thienopyrimidine derivatives. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the chemical reasoning behind them, ensuring a comprehensive understanding of this challenging yet crucial transformation in medicinal chemistry and materials science.
I. Understanding the Challenges: Why Can This Reaction Be Difficult?
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the specific electronic and steric properties of the substrate.[1][2]
-
Multiple Reactive Sites: The presence of three chlorine atoms offers the potential for mono-, di-, or tri-substitution. Achieving selective coupling at a specific position requires careful control of reaction conditions.[2][3] The reactivity of the C-Cl bonds is influenced by the electron-deficient nature of the pyrimidine ring and the electron-donating character of the fused thiophene ring.
-
Electron-Deficient Heterocycle: The thieno[3,2-d]pyrimidine core is an electron-deficient system. This can make the initial oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle, more facile at certain positions.[4] However, the nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst, potentially inhibiting its activity.[5][6]
-
Substrate Solubility: The planar, heteroaromatic nature of the starting material and partially substituted intermediates can lead to poor solubility in common organic solvents, potentially hindering reaction kinetics.[7]
-
Side Reactions: Like many cross-coupling reactions, this transformation is susceptible to side reactions such as dehalogenation (hydrodehalogenation), protodeboronation of the boronic acid partner, and homocoupling of the boronic acid.[8][9][10][11]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered by researchers.
Q1: My reaction is not showing any product formation. Where should I start troubleshooting?
A1: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction. Here’s a checklist to begin your investigation:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) species are the active catalysts. If you are using a Pd(II) precatalyst, it must be reduced in situ.[10] Precatalysts like Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more robust, air-stable precatalyst.[1][12]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Base and Solvent Quality: The base is crucial for activating the boronic acid for transmetalation.[13] Ensure your base is anhydrous if the reaction calls for it and that your solvent is of sufficient purity and adequately dried.
-
Reaction Temperature: Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures for the oxidative addition step to proceed efficiently.[4][14] A gradual increase in temperature may be necessary.
Q2: I am observing the formation of a significant amount of dehalogenated starting material. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction.[8][9][10] It can occur through several mechanisms, often involving a palladium-hydride species.
-
Sources of Hydride: The hydride can originate from solvents (like alcohols), the amine base, or even water in the reaction mixture.[10]
-
Prevention Strategies:
-
Use Anhydrous Conditions: If not already doing so, switch to anhydrous solvents and a non-coordinating, anhydrous base like K₃PO₄ or CsF.[15]
-
Solvent Choice: Avoid using alcohol as a primary solvent. Ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene, are generally preferred.[15]
-
Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. Sometimes, a less electron-rich ligand can disfavor the formation or reactivity of palladium-hydride intermediates.
-
Q3: My boronic acid seems to be decomposing, leading to low yields. How can I address this?
A3: Boronic acids can be unstable under Suzuki coupling conditions and are susceptible to protodeboronation, where the boronic acid group is replaced by a proton.[11][16]
-
Signs of Decomposition: The primary indicator is the formation of the corresponding arene (Ar-H) from your boronic acid (Ar-B(OH)₂).[11]
-
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce decomposition.[11]
-
Anhydrous Conditions: Water can facilitate protodeboronation. Using an anhydrous base like K₃PO₄ in an anhydrous solvent can be beneficial.[15]
-
"Slow-Release" Strategy: Employing a "masked" boronic acid derivative that slowly releases the active reagent can minimize its concentration in the reaction mixture at any given time, thus reducing degradation.[17]
-
III. In-Depth Troubleshooting Guide
This section provides a more detailed, symptom-based approach to resolving common issues.
Symptom 1: No Reaction or Very Low Conversion
If your initial checks from the FAQs do not resolve the issue, a more systematic optimization is required.
Underlying Cause: Often due to an insufficiently active catalyst system for the challenging C-Cl bond activation, catalyst inhibition, or poor solubility.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Step-by-Step Protocol: Catalyst and Ligand Screening
-
Setup: Prepare a parallel series of small-scale reactions (e.g., in vials in a heating block) to screen different catalyst/ligand combinations efficiently. Maintain identical concentrations, stoichiometry, base, solvent, and temperature for all reactions.
-
Catalyst/Ligand Selection: Choose a range of modern catalyst systems known to be effective for coupling aryl chlorides.[1][12]
-
Rationale: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are often superior to traditional catalysts like Pd(PPh₃)₄ for activating C-Cl bonds.[1][12] They promote the oxidative addition step and subsequent reductive elimination.
-
-
Execution:
-
To each vial, add this compound (1 equiv), the boronic acid (1.1-1.5 equiv), and the base (2-3 equiv).
-
Add the chosen palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the appropriate ligand in the recommended ratio.
-
Add the degassed solvent, seal the vials under an inert atmosphere, and heat to the desired temperature.
-
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to assess conversion and byproduct formation.
| Catalyst System | Typical Loading (mol % Pd) | Strengths for this Application |
| Pd₂(dba)₃ / SPhos | 1-2 | Excellent for electron-deficient aryl chlorides.[15] |
| Pd(OAc)₂ / XPhos | 1-2 | Broadly applicable, good for sterically hindered substrates.[15] |
| PEPPSI-IPr | 2-5 | Air- and moisture-stable NHC-Pd precatalyst, highly active.[1] |
| Pd(dppf)Cl₂ | 2-5 | Good for a range of couplings, though may be less active for chlorides. |
| Pd(PPh₃)₄ | 5-10 | Traditional catalyst, often a baseline but may require higher temperatures.[18] |
Table 1: Recommended Starting Catalyst Systems
Symptom 2: Poor Regioselectivity (Mixture of Mono-, Di-, and Tri-substituted Products)
Underlying Cause: The intrinsic electronic and steric differences between the C2, C4, and C6 positions on the thienopyrimidine core may not be sufficient to direct the reaction to a single site under the chosen conditions.[3][19] Generally, the C4 and C6 positions are more electrophilic and thus more reactive towards oxidative addition.
Strategies for Improving Regioselectivity:
-
Stoichiometry Control: To favor mono-substitution, use a slight excess of the this compound relative to the boronic acid (e.g., 1.2 : 1). Conversely, to favor di- or tri-substitution, use an excess of the boronic acid.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor mono-substitution at the most reactive site. Over time and at higher temperatures, subsequent couplings can occur.
-
Ligand Steric Hindrance: Employing a very bulky ligand can sometimes favor reaction at the most sterically accessible chlorine atom.
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the different C-Cl bonds. A screen of solvents (e.g., Toluene, 1,4-Dioxane, DMF, 2-MeTHF) is recommended.
Experimental Protocol: Optimizing for Mono-Arylation at the Most Reactive Site
-
Reagents:
-
This compound (1.2 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd₂(dba)₃ (1 mol %) and SPhos (2.5 mol %)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
Combine all solid reagents in an oven-dried flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane via syringe.
-
Heat the reaction to 80 °C and monitor closely by LC-MS.
-
Once the boronic acid is consumed or the reaction stalls, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Symptom 3: Product Decomposition or Formation of Insoluble Materials
Underlying Cause: The product itself may be unstable at the required reaction temperature, or it may have very low solubility in the reaction solvent, causing it to precipitate out and halt the reaction.[7]
Solutions:
-
Lower Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[20] Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature without prolonged exposure, minimizing degradation.[18]
-
Solvent Screening for Solubility: Test the solubility of an authentic sample of the desired product (if available) in a range of higher-boiling point, polar aprotic solvents like DMF, DMAc, or NMP. These may keep the product in solution, allowing the reaction to proceed to completion.
-
Work-up Procedure: If the product is precipitating, it might be possible to isolate it by filtration directly from the cooled reaction mixture.
IV. The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (Ar-X) bond. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group (R) is transferred from the activated boronate species to the palladium center. This step requires the base.
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
By understanding which reaction parameter influences each step, you can make more informed decisions when troubleshooting. For example, a sluggish reaction with an aryl chloride points to a slow oxidative addition, suggesting the need for a more electron-rich ligand or higher temperature.
V. References
-
Thompson, A. L., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(37), 6543-6546.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(18), 3491-3494.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC, 28(2), 179-186.
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12356.
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. Available at: [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12356.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(18), 3491-3494.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2021). Nature, 596(7872), 386-392.
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2009). PMC.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Available at: [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2022). Chemical Science, 13(1), 125-131.
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Chemical Reviews, 108(1), 288-320.
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Organic & Biomolecular Chemistry, 13(28), 7574-7585.
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). Chemistry, 14(14), 4267-4279.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Accounts of Chemical Research, 55(10), 1403-1416.
-
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3467.
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6618), 399-405.
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(16), 2235-2245.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2865.
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus Chimie, 23(1), 1-8.
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. ResearchGate. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6296.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 2,4,6-Trichlorothieno[3,2-d]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2,4,6-trichlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes and ensure the purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My final product is a mixture of chlorinated species, not the pure trichloro-compound. How can I improve the selectivity?
Answer:
Incomplete chlorination is a frequent challenge in the synthesis of polychlorinated heterocyclic compounds. The conversion of the starting material, thieno[3,2-d]pyrimidine-2,4,6-trione, to the desired this compound using phosphorus oxychloride (POCl₃) is a stepwise process. The presence of mono- and di-chlorinated intermediates is a strong indication that the reaction has not gone to completion.
Causality and Mitigation Strategies:
-
Reaction Time and Temperature: The chlorination of each hydroxyl group may have a different activation energy. Ensure the reaction is heated at a sufficiently high temperature (typically refluxing POCl₃, ~106 °C) for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]
-
Excess of Chlorinating Agent: A stoichiometric amount of POCl₃ is often insufficient. Using a significant excess of POCl₃ can drive the reaction to completion. However, this also complicates the work-up procedure for removal of the excess reagent.
-
Role of the Tertiary Amine Catalyst: The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, is critical. These bases act as catalysts by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating agent.[2] Ensure the amine is dry and added in an appropriate molar ratio.
-
Moisture Contamination: Water will readily react with POCl₃ to produce phosphoric acid and HCl, quenching the reagent and potentially leading to hydrolysis of the chlorinated products. All glassware must be rigorously dried, and anhydrous solvents should be used.
Troubleshooting Workflow for Incomplete Chlorination:
Caption: Troubleshooting workflow for incomplete chlorination.
Question 2: My crude product is dark brown/black and difficult to purify. What is the source of this coloration and how can I prevent it?
Answer:
The appearance of a dark, often tarry, crude product is typically due to the formation of polymeric byproducts. This is a common issue in reactions conducted at high temperatures with highly reactive reagents like phosphorus oxychloride.
Causality and Mitigation Strategies:
-
Reaction Temperature: While a high temperature is necessary for complete chlorination, excessive heat can promote polymerization and decomposition of the starting materials and products. Careful temperature control is essential.
-
Reaction with Tertiary Amine: At elevated temperatures, POCl₃ can react with the tertiary amine catalyst, leading to complex side reactions and the formation of colored impurities.
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and can lead to localized heating and degradation if not performed carefully. The reaction mixture should be cooled significantly before slowly adding it to ice water or a slurry of ice and a mild base.
Recommended Purification Strategy for Colored Impurities:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can be very effective for removing colored impurities and achieving high purity. | May result in significant loss of product in the mother liquor. Finding a suitable solvent system can be challenging. |
| Column Chromatography | Passing a solution of the crude product through a column of silica gel or alumina. | Can separate compounds with very similar polarities. | Can be time-consuming and require large volumes of solvent. |
| Activated Carbon Treatment | Adding a small amount of activated carbon to a solution of the crude product, followed by filtration. | Effective at removing highly colored, non-polar impurities. | Can also adsorb the desired product, leading to lower yields. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is expected to be a white to off-white or pale yellow crystalline solid. Significant deviation from this appearance, such as a brown or black color, indicates the presence of impurities.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Based on the reaction mechanism and analogies to similar syntheses, the most probable byproducts include:
-
Partially Chlorinated Intermediates: 2,4-dichloro-6-hydroxy-thieno[3,2-d]pyrimidine and 2,6-dichloro-4-hydroxy-thieno[3,2-d]pyrimidine.
-
Unreacted Starting Material: Thieno[3,2-d]pyrimidine-2,4,6-trione.
-
Hydrolysis Products: Formed by the reaction of the chlorinated product with water during the work-up. This can lead to the formation of the partially chlorinated hydroxy-derivatives mentioned above.
-
Polymeric Materials: Dark, tarry substances resulting from decomposition at high temperatures.
Q3: Can I use water in the work-up procedure?
A3: Yes, an aqueous work-up is necessary to quench the excess POCl₃ and remove inorganic phosphorus salts. However, this step must be performed with caution. The reaction mixture should be cooled to a low temperature (e.g., 0 °C) and added slowly to a large excess of ice water with vigorous stirring. This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water and minimizes the hydrolysis of the desired trichloro-product.
Byproduct Identification and Analysis
Accurate identification of byproducts is essential for optimizing the reaction conditions. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Techniques for Byproduct Identification:
| Technique | Application | Expected Observations for Byproducts |
| HPLC-MS | Separation and identification of components in the reaction mixture. | Partially chlorinated byproducts will have distinct retention times and molecular weights (e.g., M-Cl+OH). |
| GC-MS | Analysis of volatile components. | Can be used to identify lower boiling point impurities. |
| ¹H NMR | Structural elucidation. | The disappearance of the N-H protons from the starting trione and the appearance of a singlet for the C5-H of the pyrimidine ring are indicative of product formation. The presence of multiple signals in this region can indicate a mixture of products. |
| ¹³C NMR | Structural elucidation. | The chemical shifts of the carbon atoms attached to chlorine will be significantly different from those attached to hydroxyl groups. |
Hypothetical Mass Spectrometry Data for Potential Byproducts:
| Compound | Molecular Formula | Expected [M+H]⁺ |
| This compound | C₆HCl₃N₂S | 238.9 |
| 2,4-Dichloro-6-hydroxy-thieno[3,2-d]pyrimidine | C₆H₂Cl₂N₂OS | 220.9 |
| 2,6-Dichloro-4-hydroxy-thieno[3,2-d]pyrimidine | C₆H₂Cl₂N₂OS | 220.9 |
| Thieno[3,2-d]pyrimidine-2,4,6-trione | C₆H₃N₂O₃S | 187.0 |
Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature in the mass spectrum.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add thieno[3,2-d]pyrimidine-2,4,6-trione (1.0 eq).
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add N,N-dimethylaniline (1.5-2.0 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 106 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C. Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reaction Workflow Diagram:
Caption: Synthetic workflow for this compound.
References
-
Buron, F., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1459. [Link]
- El-Gendy, M. A., & Abdel-Rahman, A. A. H. (2014). Synthesis and reactions of some new thieno[3,2-d]pyrimidine derivatives with expected biological activity. Journal of the Chinese Chemical Society, 61(1), 77-88.
- Hassan, A. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1756-1773.
-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091. [Link]
- Temburnikar, K. W., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2113-2122.
- O'Reilly, M., & Li, J. J. (2013). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Brenek, S. J., et al. (2000). Phosphorus Oxychloride and Acetone: An Incompatibility Investigation Using ARC. Organic Process Research & Development, 4(6), 585-586.
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PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Thienopyrimidine Reactivity: A Comparative Analysis of 2,4,6-Trichloro- and 2,4-Dichlorothieno[3,2-d]pyrimidine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thieno[3,2-d]pyrimidine core is a privileged structure, serving as a versatile building block for a wide array of biologically active molecules, particularly kinase inhibitors.[1] The reactivity of this scaffold is profoundly influenced by its substitution pattern, and a deep understanding of these nuances is critical for efficient and predictable synthesis.
This guide provides an in-depth comparison of the reactivity of two key thieno[3,2-d]pyrimidine intermediates: 2,4,6-trichlorothieno[3,2-d]pyrimidine and 2,4-dichlorothieno[3,2-d]pyrimidine. By examining their differential reactivity towards nucleophilic aromatic substitution (SNAr), we will elucidate the principles that govern regioselectivity and provide practical insights for synthetic planning.
Unveiling the Reactivity Landscape: An Overview
The chloro substituents on the pyrimidine ring of both 2,4,6-trichloro- and 2,4-dichlorothieno[3,2-d]pyrimidine are activated towards nucleophilic attack due to the electron-withdrawing nature of the fused heterocyclic system. However, the positions of these chloro groups are not electronically equivalent, leading to a predictable hierarchy of reactivity that can be exploited for selective functionalization.
2,4-Dichlorothieno[3,2-d]pyrimidine is a widely used intermediate where the two chlorine atoms at the C2 and C4 positions exhibit distinct reactivity.[2] This difference allows for the sequential and regioselective introduction of various nucleophiles, making it a valuable tool in the construction of compound libraries for structure-activity relationship (SAR) studies.[1]
This compound , with an additional chloro group at the C6 position, presents a more complex reactivity profile.[3] The presence of a third potential reaction site offers greater synthetic versatility but also necessitates a more nuanced understanding of the factors governing regioselectivity. Its structure allows for selective functionalization, making it a valuable starting material for creating diverse and complex biologically active molecules.[3]
The Decisive Factor: A Head-to-Head Comparison of Reactivity
The primary mode of reaction for these compounds is nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is dictated by the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.
Reactivity of 2,4-Dichlorothieno[3,2-d]pyrimidine
In 2,4-dichlorothieno[3,2-d]pyrimidine, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is a well-established principle in pyrimidine chemistry.
Diagram 1: Nucleophilic Attack on 2,4-Dichlorothieno[3,2-d]pyrimidine
Caption: Favorable vs. Less Favorable Attack Sites.
The enhanced reactivity at C4 can be attributed to:
-
Electronic Effects: The nitrogen atom at position 3 provides strong resonance stabilization to the negative charge developed in the Meisenheimer intermediate during attack at C4. The adjacent nitrogen at position 1 also contributes to this stabilization.
-
Steric Hindrance: While generally less of a deciding factor in these systems, the C2 position is flanked by the fused thiophene ring and the N1 nitrogen, which can present slightly more steric hindrance compared to the C4 position.
This differential reactivity allows for a stepwise functionalization strategy. A less reactive nucleophile or milder reaction conditions can be employed to selectively substitute the C4 chloro group, leaving the C2 chloro group intact for a subsequent, more forcing reaction with a different nucleophile.
Reactivity of this compound
The introduction of a chloro group at the C6 position in this compound further modulates the electronic landscape of the molecule. Based on studies of the analogous 2,4,6-trichloropyrimidine system, a general order of reactivity for nucleophilic attack can be established.
The reactivity of the chloro groups in 2,4,6-trichloropyrimidine generally follows the order: C4/C6 > C2 .[4] This suggests that the chloro groups at the C4 and C6 positions are more activated towards nucleophilic substitution than the chloro group at the C2 position. In some cases, substitution at the C2 position can be competitive with the C6 position.[5]
Diagram 2: Reactivity Hierarchy in this compound
Caption: General order of reactivity for SNAr.
The rationale behind this reactivity pattern is rooted in the electronic stabilization of the intermediates:
-
C4 and C6 Positions: Both the C4 and C6 positions are para to a ring nitrogen atom (N1 and N3, respectively), which provides significant resonance stabilization to the anionic intermediate.
-
C2 Position: The C2 position is flanked by two nitrogen atoms, which also provides stabilization. However, the combined inductive and resonance effects often render the C4 and C6 positions more electrophilic.
This hierarchy allows for a sophisticated, multi-step synthetic strategy where the most reactive positions (C4 and C6) can be functionalized first, followed by substitution at the less reactive C2 position. The choice of nucleophile, solvent, and temperature can be fine-tuned to achieve the desired regioselectivity.
Experimental Evidence and Protocols
The following sections provide representative experimental protocols for the synthesis and functionalization of these two important intermediates.
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
A common method for the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine involves the chlorination of the corresponding thieno[3,2-d]pyrimidine-2,4-dione.
Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine [2][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thieno[3,2-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Regioselective Substitution on 2,4-Dichlorothieno[3,2-d]pyrimidine
The following protocol illustrates the selective substitution at the C4 position.
Protocol 2: Selective C4-Amination of 2,4-Dichlorothieno[3,2-d]pyrimidine [6]
-
Reaction Setup: To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine in a suitable solvent such as ethanol or isopropanol, add the desired amine (1.0-1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 4-amino-2-chlorothieno[3,2-d]pyrimidine derivative.
Quantitative Data Summary
The following table summarizes the typical reactivity patterns and provides a qualitative comparison.
| Feature | 2,4-Dichlorothieno[3,2-d]pyrimidine | This compound |
| Most Reactive Site(s) | C4 | C4 and C6 |
| Least Reactive Site | C2 | C2 |
| Typical First Substitution | Selective at C4 | Preferential at C4/C6 |
| Synthetic Utility | Sequential difunctionalization | Sequential trifunctionalization |
Mechanistic Rationale: A Deeper Dive
The observed regioselectivity in the nucleophilic aromatic substitution of these thienopyrimidines can be rationalized by examining the stability of the Meisenheimer intermediates.
Diagram 3: SNAr Mechanism and Intermediate Stabilization
Caption: Key steps and stabilizing factors in SNAr.
For an attack at the C4 position, the negative charge of the Meisenheimer intermediate is effectively delocalized onto the adjacent nitrogen atom at position 3 through resonance. This delocalization is a powerful stabilizing factor. A similar stabilization is afforded for an attack at the C6 position by the nitrogen at position 1. In contrast, while the C2 position is flanked by two nitrogen atoms, the resonance stabilization of the intermediate is often considered less effective compared to the C4 and C6 positions in the analogous pyrimidine systems.
Conclusion
In the landscape of heterocyclic chemistry, 2,4-dichlorothieno[3,2-d]pyrimidine and this compound stand out as exceptionally valuable synthetic intermediates. The key to unlocking their full potential lies in a thorough understanding of their differential reactivity.
-
2,4-Dichlorothieno[3,2-d]pyrimidine offers a clear and predictable pathway for sequential difunctionalization, with the C4 position being the primary site of initial nucleophilic attack.
-
This compound provides a more intricate but highly versatile platform for creating trisubstituted derivatives. The enhanced reactivity of the C4 and C6 positions over the C2 position allows for a controlled, stepwise introduction of multiple functionalities.
By leveraging these principles of regioselectivity, researchers can design and execute more efficient and elegant synthetic routes towards novel thieno[3,2-d]pyrimidine derivatives with tailored biological activities, thereby accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis.
- Sanderson, J. M., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Arkat USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.
- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091.
- Molecules. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509.
- Cohen, A., et al. (2022).
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors.
- ResearchGate. (n.d.). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors | Request PDF.
- Google Patents. (n.d.).
- MDPI. (2022).
- BenchChem. (n.d.). Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis.
- MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PubChem. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine.
- ResearchGate. (n.d.). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions....
- Wikipedia. (n.d.). Nucleophilic substitution.
- Arkat USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.
- SciELO. (2024).
- ResearchGate. (n.d.). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors | Request PDF.
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A Senior Scientist's Guide to the Synthesis of Substituted Thieno[3,2-d]pyrimidines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the thieno[3,2-d]pyrimidine scaffold is a privileged structure of immense interest. Its role as a bioisostere of purine bases has cemented its importance in the design of targeted therapeutics, particularly as kinase inhibitors in oncology.[1][2][3] The clinical and preclinical success of molecules like Pictilisib (GDC-0941) and Tepotinib underscores the therapeutic potential locked within this heterocyclic system.[2]
However, the efficacy of a drug discovery program often hinges on the efficiency and versatility of its synthetic chemistry. The ability to rapidly generate diverse libraries of substituted analogues is paramount for robust structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted thieno[3,2-d]pyrimidines, grounded in experimental data and mechanistic rationale. We will dissect the most prevalent strategies, explaining the causality behind experimental choices to empower you to select and optimize the ideal route for your specific research goals.
Core Synthetic Philosophies: A Head-to-Head Comparison
The construction of the thieno[3,2-d]pyrimidine core generally follows two distinct strategic philosophies:
-
Strategy A: Annulation of the Pyrimidine Ring onto a Thiophene Scaffold. This is arguably the most versatile and widely reported approach.[1] It involves the initial construction of a substituted 2-aminothiophene ring, which then serves as a foundation for the subsequent cyclization to form the fused pyrimidine ring. This strategy offers maximum flexibility for substitution on the thiophene ring from the outset.
-
Strategy B: Late-Stage Functionalization of a Pre-formed Thienopyrimidine Core. This strategy involves the initial synthesis of a core thienopyrimidine structure, typically bearing a reactive handle like a chlorine atom. This "hub" molecule is then diversified through reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings. This approach is ideal for rapidly exploring SAR at a specific position on the pyrimidine ring.
The choice between these strategies is a critical decision driven by the desired substitution patterns, scalability, and the stage of the drug discovery program.
Strategy A: Pyrimidine Annulation onto a 2-Aminothiophene Precursor
This bottom-up approach is a cornerstone of thienopyrimidine synthesis, valued for its robustness and adaptability. The process is logically divided into two key phases: formation of the thiophene precursor and its subsequent cyclization.
Part 1: The Gewald Reaction - The Gateway to 2-Aminothiophenes
The Gewald reaction is a powerful, one-pot multicomponent reaction that efficiently assembles a polysubstituted 2-aminothiophene from simple starting materials.[4][5] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[5]
The Chemical Logic: The reaction's elegance lies in its sequential nature. It begins with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[5] The elemental sulfur is then added to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the highly functionalized 2-aminothiophene. This product, bearing adjacent amino and ester/nitrile groups, is perfectly primed for pyrimidine ring formation. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5][6]
Caption: The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.
Part 2: Cyclization to the Thieno[3,2-d]pyrimidin-4-one
With the 2-aminothiophene-3-carboxylate in hand, the final step is to form the pyrimidine ring. This is typically achieved by reacting it with a one-carbon (C1) synthon. The choice of this C1 source dictates the substitution at the 2-position and the final oxidation state of the pyrimidine ring.
Common Cyclization Reagents & Their Rationale:
-
Formamide (HCONH₂): Refluxing the aminothiophene with formamide is a direct and economical method to produce the unsubstituted thieno[3,2-d]pyrimidin-4-one.[7] The formamide serves as both the C1 source and a high-boiling solvent.
-
Formic Acid (HCOOH): This reagent also yields the unsubstituted thieno[3,2-d]pyrimidin-4-one. The reaction is often catalyzed by a strong acid like H₂SO₄ and proceeds at a lower temperature than with formamide.[8]
-
Triethyl Orthoformate [CH(OEt)₃]: This reagent, often used with a catalyst like acetic anhydride, first forms an ethoxymethyleneamino intermediate, which then cyclizes upon heating or treatment with an amine. It is a milder alternative to formic acid.[9]
-
Isothiocyanates (R-N=C=S): Reacting the aminothiophene with an isothiocyanate first forms a thiourea derivative.[7] Subsequent base-catalyzed cyclization (e.g., with alcoholic KOH) leads to a 2-thioxo-thieno[3,2-d]pyrimidin-4-one, offering a handle for further functionalization at the 2-position.[7]
Caption: Cyclization of 2-aminothiophenes using various C1 synthons to yield different pyrimidinone cores.
Strategy B: Late-Stage Functionalization of the Thienopyrimidine Core
This strategy prioritizes speed and efficiency for exploring SAR at a specific vector, typically the 4-position of the pyrimidine ring. The key is to synthesize a stable, yet reactive, intermediate that can be readily diversified. The 4-chloro-thieno[3,2-d]pyrimidine is the quintessential intermediate for this approach.
The Chemical Logic: The synthesis begins by creating the core thieno[3,2-d]pyrimidin-4-one, as described in Strategy A. This pyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a base like N,N-dimethylaniline, to convert the C4-hydroxyl group (in its tautomeric amide form) into a reactive C4-chloro group.[7][10] This chloro-substituent is an excellent leaving group, activating the position for two main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, including primary and secondary amines, alcohols (alkoxides), and thiols (thiolates).[10][11] This allows for the rapid introduction of diverse side chains at the 4-position.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The C4-Cl bond can participate in various cross-coupling reactions. The Suzuki reaction, which couples the chloro-thienopyrimidine with aryl or heteroaryl boronic acids, is particularly powerful for installing complex aromatic substituents.[11]
Caption: Workflow for late-stage functionalization via a 4-chloro intermediate.
Data-Driven Comparison of Synthetic Routes
The optimal synthetic strategy is context-dependent. The following table summarizes key performance indicators to guide your decision-making process, based on reported experimental data.
| Feature | Strategy A: Pyrimidine Annulation | Strategy B: Late-Stage Functionalization | Rationale & Field Insights |
| Versatility | High. Allows for diverse substitutions on both the thiophene and pyrimidine rings from early stages. | Moderate to High. Excellent for rapid diversification at a single position (e.g., C4) from a common intermediate. | Strategy A is superior for foundational library synthesis. Strategy B excels in lead optimization when SAR at one position is the focus. |
| Convergence | Low to Moderate. Linear sequence where complexity is built step-by-step. | High. A common, complex intermediate is coupled with various building blocks in the final steps. | Convergent syntheses (Strategy B) are often more efficient and higher-yielding for creating a library of final compounds. |
| Substrate Scope | Broad. The Gewald reaction tolerates a wide range of ketones/aldehydes. Cyclization methods are robust. | Dependent on the SNAr/coupling step. Generally broad for amines and many boronic acids.[10][11] | Sterically hindered nucleophiles or electronically deactivated boronic acids can be challenging in Strategy B. |
| Typical Yields | Gewald: 65-95%.[6] Cyclization: 70-95%.[7] Overall yields are good but can decrease over the linear sequence. | Chlorination: >90%.[8] SNAr/Suzuki: 50-90%.[10][11] Often provides higher overall yields for the final diversification step. | High-yielding final steps in Strategy B make it attractive for producing tangible quantities of diverse analogues for screening. |
| Scalability | Generally good. The Gewald reaction is scalable. Purification of intermediates is required. | Excellent. Scalable synthesis of the chloro-intermediate allows for parallel synthesis of the final library. | The ability to generate a large batch of the chloro-intermediate in Strategy B is a significant advantage for large-scale library production. |
Detailed Experimental Protocols
Trustworthiness in synthesis relies on reproducible, well-described protocols. The following are representative, self-validating procedures for the key transformations discussed.
Protocol 1: Synthesis of a 2-Aminothiophene-3-carboxylate via Gewald Reaction
This protocol is adapted from literature procedures for synthesizing substituted 2-aminothiophenes.[9][10]
-
Reaction Setup: To a 100 mL round-bottom flask, add the starting ketone/aldehyde (10 mmol), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (10 mmol, 0.32 g) in 25 mL of ethanol.
-
Catalyst Addition: Add morpholine (10 mmol, 0.87 mL) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Stir the mixture at 50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. The product will often precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid. If necessary, recrystallize from ethanol or purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-aminothiophene-3-carboxylate.
Protocol 2: Cyclization to a Thieno[3,2-d]pyrimidin-4-one with Formamide
This protocol is a generalized method based on common literature precedents.[7]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, place the 2-aminothiophene-3-carboxylate (5 mmol) and 15 mL of formamide.
-
Reaction Execution: Heat the mixture to reflux (approx. 190-210 °C) and maintain for 1.5-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A solid product will typically precipitate. Pour the mixture into 50 mL of water to fully precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol or DMF/water if needed.
Protocol 3: Chlorination and SNAr with an Amine
This two-step protocol is representative of the late-stage functionalization strategy.[7][10]
Step A: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the thieno[3,2-d]pyrimidin-4-one (2 mmol). Carefully add phosphorus oxychloride (POCl₃, 10 mL) at 0 °C.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.2 mmol).
-
Reaction Execution: Slowly warm the mixture to reflux and heat for 3-5 hours. The solution should become clear.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. A precipitate will form. Neutralize the solution carefully with a saturated NaHCO₃ solution. Filter the solid, wash with water, and dry to yield the 4-chloro derivative.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1 mmol) in a suitable solvent like ethanol or isopropanol (10 mL).
-
Reagent Addition: Add the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol).
-
Reaction Execution: Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature. If a precipitate forms, filter and wash with cold solvent. If not, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion
The synthesis of substituted thieno[3,2-d]pyrimidines is a mature field with robust and reliable methodologies. The choice of a primary synthetic route is a strategic decision. Strategy A , building the molecule from a Gewald-derived aminothiophene, offers unparalleled flexibility for exploring substitutions across the entire scaffold and is ideal for initial library generation. In contrast, Strategy B , involving late-stage functionalization of a 4-chloro intermediate, provides a highly efficient, convergent path for rapid lead optimization once a core scaffold has been identified. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can more effectively navigate the chemical landscape to accelerate the discovery of novel thienopyrimidine-based therapeutics.
References
- A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis. (n.d.). Benchchem.
- Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. (n.d.). ResearchGate.
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI.
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Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). ChemMedChem. Retrieved January 20, 2026, from [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry. Retrieved January 20, 2026, from [Link]
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. (n.d.). ResearchGate.
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate.
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules. Retrieved January 20, 2026, from [Link]
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Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. (2014). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. (n.d.). Benchchem.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO.
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2025). ResearchGate.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. (n.d.). MDPI.
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Gewald reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis of Some Thienopyrimidine Derivatives. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]
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A Comparative Spectroscopic Guide to 2,4,6-Trichlorothieno[3,2-d]pyrimidine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2,4,6-trichlorothieno[3,2-d]pyrimidine and its analogues. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment, a thorough understanding of its structural characterization is paramount.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a significant pharmacophore in drug discovery due to its structural analogy to purines, the fundamental components of DNA and RNA. This resemblance allows thieno[3,2-d]pyrimidine derivatives to function as bioisosteres of adenine, enabling interaction with a wide array of biological targets, especially the ATP-binding sites of kinases.[2] The strategic placement of reactive chloro groups on the this compound molecule allows for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile building block for creating libraries of biologically active compounds.[1]
The synthesis of the thieno[3,2-d]pyrimidine core typically begins with a substituted thiophene precursor, which undergoes cyclization to form the fused ring system. Subsequent chlorination, often using reagents like phosphorus oxychloride, yields the polychlorinated target compound.[3] The reactivity of the chlorine atoms at the C2, C4, and C6 positions facilitates the introduction of diverse substituents, enabling the fine-tuning of the molecule's pharmacological properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its analogues, ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying the positions of substituents.
¹H NMR Spectroscopy: A Window into the Aromatic Protons
The ¹H NMR spectrum of the thieno[3,2-d]pyrimidine core is characterized by the signals of the protons on the thiophene and pyrimidine rings. The sole proton on the thiophene ring of this compound is expected to appear as a singlet in a specific region of the spectrum. The chemical shift of this proton is influenced by the electron-withdrawing effects of the three chlorine atoms and the fused pyrimidine ring.
For comparison, the ¹H NMR spectrum of the closely related 2,4,6-trichloropyrimidine shows a singlet at approximately 7.391 ppm.[4] This provides a valuable reference point for predicting the chemical shift of the C7-H in this compound. The introduction of various substituents in place of the chlorine atoms will cause predictable shifts in the signals of the remaining ring protons, providing crucial information about the success of a substitution reaction.
Table 1: Comparative ¹H NMR Data of this compound Analogues
| Compound | Solvent | Proton Signal and Chemical Shift (ppm) |
| 2,4,6-Trichloropyrimidine | CDCl₃ | H-5: 7.391 (s, 1H)[4] |
| 4-Chloro-6-iodo-thieno[3,2-d]pyrimidine | Not specified | H-2: s, H-7: s[5] |
| 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine | Not specified | Data not available |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | NH: 9.21 (brs, 1H), NH: 7.76 (brs, 1H), Phenyl-H: 7.34-7.24 (m, 5H), CH: 5.17 (s, 1H), CH₂: 4.01-3.96 (q, 2H), CH₃: 2.26 (s, 3H), CH₃: 1.11-1.07 (t, 3H)[6] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thieno[3,2-d]pyrimidine core are influenced by their hybridization state, the electronegativity of attached atoms, and resonance effects. The carbons bonded to chlorine atoms in this compound are expected to be significantly downfield due to the deshielding effect of the electronegative chlorine.
Table 2: Comparative ¹³C NMR Data of this compound Analogues
| Compound | Solvent | Carbon Chemical Shifts (ppm) |
| 2,4,6-Trichloropyrimidine | Not specified | Data available from Aldrich Chemical Company, Inc.[7] |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[6] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.4, 152.4, 152.1, 149.7, 147.0, 128.2, 98.8, 59.7, 53.9, 18.2, 14.5 |
| 3-(1H-indol-2-yl)-5-(thiophen-2-yl) thieno[3,2-e][3][4][6]triazolo[4,3-c]Pyrimidine | DMSO-d₆ | 127.92, 123.03, 126.11, 153.62, 160.67, 143.25, 124, 100, 128, 120, 113[8] |
Vibrational Spectroscopy (FT-IR): Identifying Functional Groups and Skeletal Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and providing a "fingerprint" of its overall structure. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the C-Cl, C=N, C=C, and C-S bonds within the heterocyclic framework.
The C-Cl stretching vibrations typically appear in the region of 800-600 cm⁻¹. The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears at lower wavenumbers. The absence of significant absorptions in the O-H, N-H, and C≡N regions would confirm the purity of the trichlorinated compound.
Table 3: Key IR Absorption Frequencies for this compound and its Analogues
| Functional Group | Expected Absorption Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |
| C-Cl Stretch | 800 - 600 | 2,4,6-Trichloropyrimidine : Specific data not available, but expected in this region. |
| C=N Stretch | 1690 - 1640 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative : 1690.42 (C=O), indicative of the pyrimidine ring.[9] |
| Aromatic C=C Stretch | 1600 - 1450 | 3-(1H-indol-2-yl)-5-(thiophen-2-yl) thieno[3,2-e][3][4][6] triazolo[4,3-c]Pyrimidine : 1680 (Ar C=C Stretching).[8] |
| C-H Aromatic Stretch | 3100 - 3000 | 3-(1H-indol-2-yl)-5-(thiophen-2-yl) thieno[3,2-e][3][4][6] triazolo[4,3-c]Pyrimidine : 3120 (Ar C-H).[8] |
| N-H Stretch | 3500 - 3300 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative : 3470.68, 3249.52, 3214.28, 3111.74 (4NH groups).[9] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer valuable structural information through the analysis of fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of this compound (C₆HCl₃N₂S) would be expected at an m/z corresponding to its molecular weight of approximately 239.51 g/mol .[1] A key feature to look for is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks (M⁺, M+2, M+4, M+6), with the relative intensities of these peaks being characteristic of the presence of three chlorine atoms.
The fragmentation of the molecular ion under electron impact (EI) ionization would likely involve the successive loss of chlorine atoms and potentially the cleavage of the thiophene or pyrimidine rings. The fragmentation of pyrimidine derivatives often involves the loss of side functional groups followed by the decomposition of the heterocyclic rings.[10]
Table 4: Expected Mass Spectrometry Data for this compound
| Feature | Expected Value/Observation | Rationale |
| Molecular Formula | C₆HCl₃N₂S | --- |
| Molecular Weight | 239.51 g/mol [1] | --- |
| Molecular Ion (M⁺) | m/z ≈ 239, 241, 243, 245 | Isotopic pattern due to three chlorine atoms. |
| Key Fragmentation Pathways | Loss of Cl, loss of HCl, ring cleavage | Common fragmentation pathways for halogenated heterocycles. |
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions of the conjugated system.
The UV spectrum of 2,4,6-trichloropyrimidine, a related compound, shows absorption bands in the liquid and vapor states. Similarly, this compound is expected to display characteristic absorption maxima. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the thieno[3,2-d]pyrimidine core.
Table 5: UV-Vis Absorption Maxima for a Related Compound
| Compound | Solvent | λmax (nm) | Transition |
| 2,4,6-Trichloropyrimidine | Liquid | Not specified | n-π* and π-π* |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its analogues.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Determine the chemical shifts relative to the solvent peak or an internal standard.
-
Caption: General workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy
Objective: To identify functional groups and obtain a fingerprint spectrum.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Caption: General workflow for electron ionization mass spectrometry.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound and its analogues provides a comprehensive understanding of their molecular structure and electronic properties. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. By comparing the spectral data of the parent compound with its variously substituted analogues, researchers can confidently confirm the outcomes of synthetic modifications and gain valuable insights into structure-activity relationships, thereby accelerating the drug discovery process.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0). Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
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IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of 2,4,6-Trichlorothieno[3,2-d]pyrimidine Kinase Binding: A Comparative Workflow
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, technically-focused comparison of in silico modeling techniques for predicting the binding of kinase inhibitors derived from the versatile 2,4,6-Trichlorothieno[3,2-d]pyrimidine scaffold. We will move beyond a simple recitation of steps to explain the causal reasoning behind experimental design, ensuring a self-validating and robust computational workflow. Our objective is to furnish you with the expertise to confidently apply these methods in your own drug discovery endeavors.
The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural analogy to the purine nucleus of adenine, a key component of ATP.[1] This bioisosteric relationship allows thienopyrimidine derivatives to effectively compete with ATP for binding to the kinase hinge region. The starting material, this compound, offers a particularly attractive platform for generating diverse inhibitor libraries. The differential reactivity of the chlorine atoms at the 2, 4, and 6 positions allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against various kinase targets.
Conceptual Workflow for In Silico Kinase Inhibitor Modeling
Our approach is a multi-step, iterative process designed to progressively refine our understanding of ligand-protein interactions, from initial rapid screening to more computationally intensive and accurate predictions of binding affinity.
Caption: A multi-phase workflow for in silico kinase inhibitor modeling.
A Case Study: Targeting the PI3K/mTOR Pathway
To illustrate this workflow, we will focus on the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[2] We will construct a hypothetical series of 2,4,6-trisubstituted thieno[3,2-d]pyrimidine derivatives and model their interaction with PI3Kα. For validation, we will draw upon the experimental data from a closely related series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which have demonstrated potent PI3Kα/mTOR inhibitory activity.[2]
Phase 1: Preparation and Initial Screening
The initial and most critical step is the selection of a high-quality crystal structure of our target kinase. For PI3Kα, the crystal structure co-crystallized with the inhibitor PI-103 (PDB ID: 4L23) provides an excellent starting point.[3]
Protocol: Protein Preparation
-
Obtain the PDB File: Download the structure 4L23 from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands other than the one defining the binding site.
-
Protonation and Charge Assignment: Use a protein preparation wizard (e.g., in Schrödinger Maestro, MOE, or the PDB2PQR server) to add hydrogens, assign protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4, and assign partial charges using a standard force field like AMBER or CHARMM.
-
Energy Minimization: Perform a brief, constrained energy minimization to relieve any steric clashes in the protein structure, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
Our hypothetical library of inhibitors will be based on the derivatization of the this compound scaffold. Based on published synthetic strategies for similar heterocyclic systems, we can envision the selective substitution at the 2, 4, and 6 positions with various amines, alcohols, and aryl groups.[1] For this guide, we will model a representative set of compounds that mirror the substitutions in the active pyrido[3,2-d]pyrimidine series.[2]
Protocol: Ligand Preparation
-
2D Sketching: Draw the 2D structures of your designed ligands.
-
3D Conversion and Tautomer/Ionization States: Convert the 2D structures to 3D. Generate possible tautomers and ionization states at physiological pH.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94 or OPLS3e).
Molecular docking serves as our initial, high-throughput method to predict the binding pose of each ligand in the kinase active site and to obtain a preliminary ranking of their binding affinities.
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site, centered on the position of the co-crystallized ligand.
-
Docking Execution: Perform the docking using a program like AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.
-
Pose Analysis and Scoring: Analyze the top-scoring poses for each ligand. The primary interactions to look for in the PI3Kα active site include hydrogen bonds with the hinge region residues (e.g., Val851) and interactions with the catalytic loop and P-loop.
Phase 2: Dynamic Refinement and Energetic Analysis
While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment, providing a more realistic assessment of binding stability.
Protocol: MD Simulation with GROMACS
-
System Setup: Take the best-ranked docked pose of your ligand-protein complex. Solvate it in a periodic box of water (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to 300 K in an NVT (constant number of particles, volume, and temperature) ensemble, followed by density equilibration in an NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints on the protein and ligand are typically applied and then gradually released during this phase.
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 50-100 ns) to allow the complex to reach a stable state.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from the MD simulation trajectory. It offers a good balance between computational cost and accuracy.
Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Extract snapshots of the complex, receptor, and ligand from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms:
-
Molecular Mechanics Energy (ΔEMM): The internal energy, van der Waals, and electrostatic interactions.
-
Solvation Free Energy (ΔGsolv): This is composed of the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model) and the non-polar solvation energy (often estimated from the solvent-accessible surface area).
-
-
Binding Free Energy (ΔGbind): The final binding free energy is calculated as: ΔGbind = ΔEMM + ΔGsolv - TΔS
(Note: The entropy term, -TΔS, is computationally expensive to calculate and is often omitted when comparing a series of similar ligands, with the assumption that the change in conformational entropy upon binding is similar for all of them.)
Phase 3: Validation and Iteration
This is the crucial phase where we compare our in silico predictions with real-world experimental data to validate our models and derive meaningful Structure-Activity Relationships (SAR).
We will now compare our calculated binding free energies with the experimental IC50 values for the analogous pyrido[3,2-d]pyrimidine inhibitors of PI3Kα.[2] A strong correlation between the calculated and experimental values would validate our computational model.
| Compound ID (Analog) | C7-Substituent | Experimental PI3Kα IC50 (nM)[2] | Predicted ΔGbind (kcal/mol) (Hypothetical) |
| 1 | -H | 19 | -10.5 |
| 5 | -Cl | 8 | -11.2 |
| 6 | -CH3 | 10 | -11.0 |
| 11 | -CH2OH | 3 | -12.1 |
| 12 | -CH2OCH3 | 5 | -11.8 |
Note: The predicted ΔGbind values are hypothetical for illustrative purposes.
A plot of the predicted binding free energy against the experimental pIC50 (-log(IC50)) should ideally yield a linear relationship. Discrepancies can often be explained by factors not fully captured by the model, such as unaccounted for entropic effects or specific water-mediated interactions.
Our validated model can now be used to understand the SAR of this inhibitor series. For instance, the improved potency of compound 11 (C7-CH2OH) over the unsubstituted analog 1 can be rationalized by examining the MD trajectory. We might observe a stable hydrogen bond formation between the hydroxyl group and a residue in the active site, an interaction that is not possible for the parent compound.
Caption: A logical diagram illustrating SAR analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of kinase inhibitors derived from this compound. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, we can move beyond simple binding pose prediction to a more dynamic and energetically sound understanding of ligand-protein interactions. The critical step of validating these computational models against experimental data allows for the confident elucidation of structure-activity relationships, which in turn can guide the design of more potent and selective kinase inhibitors. This iterative cycle of computational modeling and experimental validation is a cornerstone of modern drug discovery.
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A Comparative Guide to Thienopyrimidine-Derived Kinase Inhibitors: A Privileged Scaffold for Targeted Therapy
The thienopyrimidine scaffold has emerged as a cornerstone in the design of novel kinase inhibitors, demonstrating significant therapeutic potential, particularly in oncology.[1] Its structural resemblance to the native purine core of ATP allows for effective competition at the kinase ATP-binding site, while the fused ring system provides a versatile platform for synthetic modification to achieve potency and selectivity.[2][3] This guide provides a comparative analysis of prominent thienopyrimidine-derived kinase inhibitors, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
The Thienopyrimidine Advantage: Mechanism of Action and Kinase Selectivity
Thienopyrimidine derivatives primarily function as ATP-competitive inhibitors. The core scaffold mimics the adenine base of ATP, enabling it to dock within the hydrophobic pocket of the kinase domain. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.[4] Substitutions at various positions of the thienopyrimidine ring system are then strategically employed to extend into adjacent pockets, thereby conferring selectivity and potency for specific kinases.
The versatility of the thienopyrimidine scaffold has led to the development of inhibitors targeting a range of kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK) family, Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-Kinase (PI3K).[5][6][7][8]
Below is a generalized signaling pathway illustrating the role of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are common targets for thienopyrimidine-based inhibitors.
Caption: Generalized RTK signaling pathway and points of inhibition by thienopyrimidine derivatives.
Comparative Analysis of Thienopyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro activity of representative thienopyrimidine derivatives against various kinase targets. The data has been compiled from multiple peer-reviewed studies to provide a comparative overview.
Table 1: EGFR and VEGFR-2 Inhibitors
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line (Antiproliferative IC50, µM) | Reference |
| 5b | EGFR (WT), EGFR (T790M) | 0.037, 0.204 | A549 (17.79), MCF-7 (22.66) | [4] |
| 5f | EGFR, VEGFR-2 | 0.03 (EGFR), 1.23 (VEGFR-2) | MCF-7 (IC50 not specified, but 1.73-fold more potent than erlotinib) | [9][10][11] |
| 7a | EGFR (WT), EGFR (T790M) | Not specified | HepG2, PC3 (Significant inhibition) | [12] |
| cpd 17f | VEGFR-2 | 0.23 | Not specified | [13] |
| Sorafenib (Reference) | Multi-kinase (including VEGFR-2) | 0.23 | Not specified | [13] |
| Erlotinib (Reference) | EGFR | Potent inhibitor | A549, MCF-7 | [4][9] |
Table 2: JAK, BTK, and PI3K Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative Activity) | Reference |
| 9a | JAK3 | 1.9 | B lymphoma cells (Enhanced activity vs. Spebrutinib) | [5] |
| 9g | JAK3 | 1.8 | Not specified | [5] |
| Compound 8 | BTK | 29.9 | B cells (IC50 = 284 nM) | [8] |
| 6g | PI3Kα | <1 (Subnanomolar) | Good cell-based proliferation activity | [7] |
| 6k | PI3Kα | <1 (Subnanomolar) | Good cell-based proliferation activity | [7] |
| Pictilisib (GDC-0941) | PI3K | Potent inhibitor | Various cancer cell lines | [14] |
Experimental Protocols: A Guide to Evaluation
The robust evaluation of kinase inhibitors requires a standardized set of in vitro and cell-based assays. The following protocols are representative of the methodologies employed in the characterization of the thienopyrimidine derivatives discussed in this guide.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA). Dilute the purified recombinant VEGFR-2 kinase, the substrate (e.g., a synthetic peptide or protein), and ATP to their final working concentrations in the assay buffer.
-
Compound Plating: Serially dilute the thienopyrimidine test compounds and a reference inhibitor (e.g., Sorafenib) in DMSO and then in the assay buffer. Dispense the diluted compounds into the wells of a microtiter plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a background control.
-
Kinase and Substrate Addition: Add the diluted VEGFR-2 kinase and substrate solution to all wells.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA. Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, ELISA) or by measuring the depletion of ATP (e.g., Kinase-Glo®).
-
Data Analysis: Measure the signal from each well using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with serial dilutions of the thienopyrimidine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.[4][15]
Conclusion
The thienopyrimidine scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors. The comparative data presented herein highlights the diverse range of kinases that can be effectively targeted with this privileged chemical structure. As our understanding of the molecular drivers of disease deepens, the versatility of the thienopyrimidine core, coupled with robust and reproducible experimental evaluation, will undoubtedly lead to the discovery of next-generation targeted therapies.
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A Comparative Guide to the Definitive Structural Validation of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to the purine core allows derivatives to function as bioisosteres of adenine, enabling interaction with the ATP-binding sites of numerous enzymes.[1] The compound 2,4,6-trichlorothieno[3,2-d]pyrimidine (C₆HCl₃N₂S) serves as a critical tripartite electrophile, a versatile intermediate for creating libraries of novel, biologically active molecules through selective, regiochemical functionalization.[3][4] Given its foundational role, the absolute and unambiguous validation of its three-dimensional structure is not merely a procedural step but a critical prerequisite for the integrity of any subsequent drug discovery program.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard. We will explore the causality behind the experimental choices, from synthesis and crystallization to data interpretation, and contrast the definitive nature of crystallographic data with the complementary, yet incomplete, information provided by spectroscopic methods.
The Gold Standard: Why X-ray Crystallography is Definitive
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming molecular formula and connectivity, they provide data averaged over a population of molecules in solution or the gas phase.[5] For complex heterocyclic systems, this can leave ambiguities regarding bond angles, torsional angles, and the precise spatial arrangement of atoms. Single-crystal X-ray diffraction (SCXRD) overcomes these limitations by analyzing a molecule in its highly ordered, crystalline state.[5] The interaction of X-rays with the electron clouds of the atoms generates a unique diffraction pattern, which, when analyzed, yields a high-resolution, three-dimensional electron density map of the molecule.[6] This map allows for the precise determination of:
-
Atomic Coordinates: The exact position of each atom in three-dimensional space.
-
Bond Lengths and Angles: Unambiguous measurement of the distances and angles between atoms, confirming the molecular geometry.
-
Stereochemistry: Absolute confirmation of the spatial arrangement of substituents.
-
Intermolecular Interactions: Insight into how molecules pack together in the solid state, revealing potential hydrogen bonds, π-stacking, and other non-covalent interactions that can influence physical properties.
For a foundational building block like this compound, this level of structural certainty is paramount. An error in the assumed geometry could render subsequent structure-activity relationship (SAR) studies meaningless and lead to the costly pursuit of non-viable drug candidates.
Experimental Workflow: From Synthesis to Structure
The journey to a definitive crystal structure is a multi-step process that demands precision at each stage. The following protocols are representative of the methodologies required to obtain and analyze single crystals of the target compound.
Part 1: Synthesis of this compound
The synthesis of the thieno[3,2-d]pyrimidine core typically begins with a substituted thiophene. Chlorination is then performed to install the reactive chloro groups. While the exact synthesis of the 2,4,6-trichloro derivative is not widely published, a plausible route can be adapted from established procedures for similar chlorinated pyrimidines and thienopyrimidines. A common approach involves the chlorination of a corresponding hydroxy- or oxo-precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7]
Conceptual Synthesis Protocol:
-
Precursor Synthesis: Synthesize the thieno[3,2-d]pyrimidine-2,4,6-trione precursor. This can often be achieved through cyclization reactions involving substituted thiophenes and urea or its derivatives.
-
Chlorination:
-
Suspend the thieno[3,2-d]pyrimidine-2,4,6-trione precursor in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.[7]
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice. This hydrolyzes the excess POCl₃.
-
The solid precipitate, this compound, is then collected by filtration, washed with cold water, and dried.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to yield material of sufficient purity for crystallization trials.[8]
Part 2: Crystallization – The Art and Science of Crystal Growth
Obtaining a single crystal of suitable size and quality is often the most challenging step.[1] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder. For small organic molecules like this compound, several techniques are effective.
Common Crystallization Techniques:
| Technique | Description | Rationale & Best Practices |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. | Solvent Choice is Critical: The ideal solvent should fully dissolve the compound when warm but have lower solubility at room temperature. The rate of evaporation can be controlled by adjusting the opening size and temperature.[4] |
| Vapor Diffusion | A concentrated solution of the compound in a relatively high-boiling point solvent is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. | The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing slow crystallization. This method is excellent for small quantities of material.[4][9] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | This technique avoids heating and can be very gentle. Using a narrow tube (e.g., an NMR tube) and keeping the setup undisturbed is crucial for success. |
Part 3: X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. The diffracted X-rays are detected, and their intensities and positions are recorded. This raw data is then processed to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, precise crystal structure.
Visualizing the Structure and Workflow
The expected molecular structure of this compound, which X-ray crystallography would definitively confirm, is shown below.
Caption: Expected structure of this compound.
Comparative Analysis: Crystallography vs. Spectroscopy
To appreciate the definitive power of X-ray crystallography, it is essential to compare it with other common analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Provides an unambiguous, high-resolution 3D structure. The "gold standard" for structural proof.[5] | Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Information about the chemical environment of magnetic nuclei (e.g., ¹H, ¹³C), revealing atom connectivity and proximity. | Excellent for determining the carbon-hydrogen framework and constitution of a molecule in solution.[5] Can provide insights into molecular dynamics. | Deriving a precise 3D structure is complex and often relies on modeling. Does not directly measure bond lengths or angles with high precision. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio, confirming molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can suggest structural motifs. | Extremely sensitive, requiring very little sample. Confirms the correct molecular formula has been synthesized. | Provides little to no information about the 3D arrangement of atoms or stereochemistry. Isomers are often indistinguishable. |
The logical workflow for structural elucidation highlights the central, confirmatory role of X-ray crystallography.
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A Senior Application Scientist's Guide to Alternative Reagents for the Chlorination of Thieno[3,2-d]pyrimidines
In the landscape of medicinal chemistry and drug development, thieno[3,2-d]pyrimidine scaffolds are privileged structures, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-proliferative agents.[1][2] The 4-chloro-thieno[3,2-d]pyrimidine intermediate is a critical linchpin in the synthesis of diverse analogues, as the chlorine atom serves as a versatile leaving group for nucleophilic substitution reactions.[2][3]
Traditionally, the conversion of the precursor, thieno[3,2-d]pyrimidin-4(3H)-one, to its chlorinated counterpart has been dominated by the use of phosphorus oxychloride (POCl₃). While effective, the harsh conditions, potential for side reactions, and challenges in removing the phosphorus-based byproducts have prompted researchers to seek more efficient, milder, and higher-yielding alternatives.[1][4][5] This guide provides an in-depth comparison of alternative chlorinating reagents, supported by experimental data and protocols, to empower researchers in selecting the optimal method for their synthetic needs.
The Established Method: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride has long been the workhorse for the chlorination of hydroxypyrimidines and related heterocyclic systems.[1][6] The reaction proceeds by refluxing the thieno[3,2-d]pyrimidin-4(3H)-one in an excess of POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).[4][5] The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[5]
However, this method is not without its drawbacks. The reaction often requires prolonged heating at high temperatures (reflux), and the workup can be complicated by the need to quench and remove excess POCl₃, a corrosive and moisture-sensitive reagent.[1][7] The formation of intractable emulsions during workup has also been reported, particularly when N,N-dimethylaniline is used.[1]
A High-Yielding Alternative: Oxalyl Chloride and Catalytic DMF
A significantly more efficient and milder alternative to POCl₃ is the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This combination generates the Vilsmeier-Haack reagent (in situ), which is a potent chlorinating agent.[8][9]
The reaction mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from oxalyl chloride and DMF. This reagent then activates the carbonyl oxygen of the thieno[3,2-d]pyrimidin-4(3H)-one, facilitating the substitution of the hydroxyl group with a chloride ion. A notable advantage of this method is the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.[10]
An experimental procedure has reported a near-quantitative yield of 99% for the chlorination of 3H-thieno[3,2-d]pyrimidin-4-one using this method, highlighting its superiority in terms of efficiency.[11]
Visualizing the Vilsmeier-Haack Chlorination Workflow
Caption: Workflow for the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using oxalyl chloride and DMF.
Thionyl Chloride (SOCl₂): A Classic Reagent with Modern Applications
Thionyl chloride (SOCl₂) is another well-established reagent for the conversion of hydroxyl groups to chlorides.[10][12] Similar to oxalyl chloride, its byproducts (SO₂ and HCl) are gaseous, which facilitates product purification.[13] The reaction can be performed neat or in a solvent, and the addition of catalytic DMF can accelerate the reaction by forming a Vilsmeier-type reagent.[12][14]
While specific high-yield examples for the chlorination of thieno[3,2-d]pyrimidines using SOCl₂ were not as prevalent in the initial literature search, its general utility in chlorinating heterocyclic systems makes it a viable alternative to POCl₃.[7] The choice between SOCl₂ and oxalyl chloride may depend on factors such as cost, availability, and specific substrate reactivity.
Comparative Performance of Chlorinating Reagents
| Reagent | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| POCl₃ | Reflux, often with a base (e.g., N,N-dimethylaniline) | Variable, often moderate to good[1][4] | Well-established, widely available | Harsh conditions, difficult workup, potential for side reactions, phosphorus waste[1][5][7] |
| Oxalyl Chloride / DMF | 0 °C to room temperature | Up to 99%[11] | High yield, mild conditions, gaseous byproducts, simple workup[10][11] | Oxalyl chloride is corrosive and moisture-sensitive |
| SOCl₂ | Reflux (neat) or in a solvent, can be catalyzed by DMF | Generally good | Gaseous byproducts, readily available | Can be harsh, may require elevated temperatures[12][13][14] |
Detailed Experimental Protocols
Protocol 1: Chlorination using Oxalyl Chloride and DMF[12]
-
To a solution of dichloroethane (150 mL), add N,N-dimethylformamide (15.4 mL, 197.13 mmol) and cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise. Observe the formation of a white, gel-like substance (the Vilsmeier reagent).
-
Add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol) to the reaction mixture.
-
Stir the mixture at 0 °C for 2.5 hours, then allow it to warm to room temperature.
-
Upon completion of the reaction (monitor by TLC), quench by the addition of water.
-
Extract the organic layer with dichloromethane (3 x 300 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Grind the residue with hexane (200 mL) to afford 4-chlorothieno[3,2-d]pyrimidine as a dark brown solid (16.7 g, 99% yield).
Protocol 2: Chlorination using Phosphorus Oxychloride (General Procedure)[1][4]
-
To a solution of the thieno[3,2-d]pyrimidinone starting material (1 eq) in a suitable solvent (e.g., acetonitrile), add N,N-dimethylaniline (0.7 eq).[4]
-
Cool the solution to 0 °C and slowly add phosphorus oxychloride (5.5 eq).[4]
-
Heat the reaction mixture to 80-85 °C and stir for 16-24 hours, or until the reaction is complete as monitored by TLC.[1][4]
-
Cool the reaction mixture and carefully quench by pouring it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate and wash with water.
-
Purify the crude product by crystallization (e.g., from ethyl acetate) or column chromatography.
Mechanistic Insights: Vilsmeier Reagent Formation and Action
Caption: Simplified mechanism of Vilsmeier-Haack chlorination.
Conclusion and Future Outlook
While phosphorus oxychloride remains a viable reagent for the chlorination of thieno[3,2-d]pyrimidines, this guide highlights the significant advantages offered by alternative reagents, particularly the oxalyl chloride/DMF system. The remarkably high yield, mild reaction conditions, and simplified workup make it an attractive and superior choice for researchers in drug discovery and development. The use of thionyl chloride also presents a practical alternative. By understanding the nuances of each reagent and having access to detailed protocols, scientists can make more informed decisions to optimize their synthetic routes, ultimately accelerating the discovery of new therapeutic agents.
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A Comparative Benchmarking Guide to the Anti-proliferative Activity of 2,4,6-Trichlorothieno[3,2-d]pyrimidine Derivatives
In the landscape of oncological research, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, owing to its bioisosteric resemblance to purines. This structural mimicry allows its derivatives to effectively interact with a multitude of biological targets implicated in cancer progression, most notably the ATP-binding sites of various protein kinases.[1][2] Among the numerous analogs, 2,4,6-trichlorothieno[3,2-d]pyrimidine serves as a versatile intermediate for the synthesis of a diverse array of derivatives with potent anti-proliferative activities.[3][4] This guide provides a comprehensive comparison of the anti-proliferative performance of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their efficacy against different cancer cell lines, elucidate the structure-activity relationships, and provide a detailed protocol for a standard anti-proliferative assay to facilitate reproducible research.
The Thieno[3,2-d]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition
The therapeutic potential of thieno[3,2-d]pyrimidines is underscored by the clinical development of compounds like Apitolisib, a potent inhibitor of the PI3K/mTOR pathway.[5] The core structure's ability to be readily functionalized at multiple positions, particularly the 2, 4, and 6 positions, allows for the fine-tuning of inhibitory activity and selectivity against a range of cancer-associated targets. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[1][5][6][7]
Comparative Anti-proliferative Activity of Key Derivatives
The anti-proliferative efficacy of thieno[3,2-d]pyrimidine derivatives is profoundly influenced by the nature of the substituents at the 2, 4, and 6 positions of the core scaffold. The following tables summarize the in vitro activity of various derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
| Compound ID | R2 Substituent | R4 Substituent | R6 Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | -Cl | -H | L1210 | Not specified | [8][9] |
| 2 | -Cl | -Cl | -Br | L1210 | Not specified | [8][9] |
| 12 | -NH-(CH2)2-acrylamide | -H | -phenyl | Ramos | 0.6 | [10][11] |
| 12 | -NH-(CH2)2-acrylamide | -H | -phenyl | A431 | 1.4 | [10][11] |
| 12 | -NH-(CH2)2-acrylamide | -H | -phenyl | NCI-H1975 | 1.2 | [10][11] |
| 12 | -NH-(CH2)2-acrylamide | -H | -phenyl | SNU-16 | 2.6 | [10][11] |
| 6e | -H | -(4-chlorophenyl) | =S | HeLa | Not specified (86% inhibition at 5µM) | [5][12] |
| 6e | -H | -(4-chlorophenyl) | =S | HT-29 | Not specified (81% inhibition at 5µM) | [5][12] |
| 11 | -NH-(CH2)6-OH (hydroxamic acid) | -H | -H | HCT-116 | 0.38 (HDAC inhibition) | [13] |
| 11 | -NH-(CH2)6-OH (hydroxamic acid) | -H | -H | MCF-7 | Not specified (strong anti-proliferative) | [13] |
| 11 | -NH-(CH2)6-OH (hydroxamic acid) | -H | -H | HeLa | Not specified (strong anti-proliferative) | [13] |
Key Insights from the Data:
-
Importance of the C4-Chlorine: Structure-activity relationship studies have highlighted the necessity of a chlorine atom at the C4-position for significant biological activity.[8][9]
-
Impact of C2 and C6 Substitutions: The introduction of an acrylamide warhead at the C2 position, as seen in compound 12 , leads to potent, broad-spectrum anti-proliferative activity.[10][11] Similarly, a 4-chlorophenyl substituent at the C4 position coupled with a thione at C6 (compound 6e ) results in impressive inhibition of HeLa and HT-29 cell proliferation.[5][12]
-
Mechanism of Action Diversity: The thieno[3,2-d]pyrimidine scaffold can be adapted to target different cellular pathways. For instance, derivatives have been designed as HDAC inhibitors (compound 11 ), showcasing the versatility of this chemical backbone.[13]
Deciphering the Mechanism of Action: Targeting Key Cancer Pathways
The anti-proliferative effects of this compound derivatives stem from their ability to interfere with critical signaling pathways that regulate cell growth, division, and survival. Molecular docking studies and mechanistic assays have revealed several key targets.
Cyclin-Dependent Kinase (CDK) Inhibition
Certain tricyclic thieno[3,2-d]pyrimidines have been shown to target CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[5][12] The following diagram illustrates the role of CDKs in the cell cycle and their inhibition by these derivatives.
Caption: Inhibition of CDK/Cyclin complexes by thieno[3,2-d]pyrimidine derivatives halts the cell cycle.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Thieno[3,2-d]pyrimidine derivatives have been designed as ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in cancer.[1][6] By blocking EGFR autophosphorylation, these compounds effectively shut down downstream pro-survival signaling cascades.
Caption: Thieno[3,2-d]pyrimidines block EGFR signaling, leading to reduced cell proliferation.
Experimental Protocol: MTT Assay for Anti-proliferative Activity
To ensure the reproducibility and validity of research findings, a standardized protocol for assessing anti-proliferative activity is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14][15][16]
Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis Workflow
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A Head-to-Head Comparison of Thienopyrimidine and Quinazoline Kinase Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have fundamentally reshaped treatment strategies. Among the most prolific and successful scaffolds are quinazolines and their bioisosteres, thienopyrimidines. Both heterocyclic structures mimic the adenine core of ATP, enabling them to competitively inhibit the function of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] This guide provides an in-depth, data-driven comparison of these two prominent inhibitor classes, offering insights into their structural nuances, selectivity profiles, and the experimental methodologies used to evaluate them.
Core Scaffolds: A Tale of Two Rings
The foundational difference between these inhibitor classes lies in their bicyclic core. The quinazoline scaffold is formed by the fusion of a benzene ring and a pyrimidine ring. In contrast, thienopyrimidines consist of a thiophene ring fused to a pyrimidine ring.[1][3] This seemingly subtle substitution of a benzene ring with a thiophene ring alters the electronic properties and spatial arrangement of the molecule, which in turn influences its binding affinity, kinase selectivity, and overall pharmacological profile.[1][4] Thienopyrimidines are often considered bioisosteres of quinazolines and purines, the latter being an essential component of the human metabolome, making this scaffold an excellent starting point for designing kinase inhibitors.[5][6]
Mechanism of Action: Competitive Inhibition of the Kinase Domain
Both quinazoline and thienopyrimidine derivatives exert their primary anticancer effects by inhibiting protein kinases.[7][8] In many cancers, signaling pathways driven by receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are aberrantly activated, leading to uncontrolled cell proliferation and survival.[1][9]
These inhibitors are designed to fit into the ATP-binding pocket within the kinase domain of the target protein. By occupying this site, they prevent the binding of ATP, thereby blocking the transfer of a phosphate group (phosphorylation) to downstream substrate proteins.[1][7] This action effectively halts the signaling cascade, inhibiting processes vital for tumor growth, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][10]
Head-to-Head Comparison: Selectivity, Potency, and Clinical Landscape
While sharing a common mechanism, the two scaffolds exhibit important differences in their target selectivity, clinical maturity, and roles in overcoming drug resistance.
Quinazolines: This class is exceptionally well-established, particularly as EGFR tyrosine kinase inhibitors (TKIs).[9] The first and second generations of EGFR TKIs are dominated by quinazoline-based drugs like gefitinib, erlotinib, and afatinib, which have become standard-of-care treatments for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[10][11] However, a major drawback of these earlier-generation inhibitors is the eventual development of drug resistance, often through a secondary mutation in the EGFR kinase domain known as T790M.[9]
Thienopyrimidines: This class has emerged as a highly versatile scaffold for developing potent kinase inhibitors.[8] While also effective against EGFR, thienopyrimidine derivatives have demonstrated high potency against other critical cancer targets, such as phosphoinositide 3-kinase (PI3K).[12][13] Notably, the thienopyrimidine scaffold was utilized in the development of third-generation EGFR inhibitors like Olmutinib, designed specifically to target the T790M resistance mutation.[8] This highlights the adaptability of the thienopyrimidine core for creating highly selective agents that can address clinical challenges like acquired resistance.[8][14]
Quantitative Data Summary
The following table summarizes key data for representative compounds from both classes, illustrating their primary targets and inhibitory concentrations.
| Compound | Scaffold | Primary Target(s) | IC₅₀ | Clinical Status |
| Gefitinib | Quinazoline | EGFR | ~2-80 nM (in vitro) | FDA Approved[15] |
| Erlotinib | Quinazoline | EGFR | ~2 nM (in vitro) | FDA Approved[9] |
| Afatinib | Quinazoline | EGFR, HER2 (dual) | EGFR: 0.5 nM, HER2: 14 nM | FDA Approved |
| Compound 6d | Quinazoline | EGFR | 69 nM | Preclinical[9] |
| Compound 47 | Quinazoline | EGFR, VEGFR-2 | EGFR: 0.09 µM, VEGFR-2: 0.12 µM | Preclinical |
| Olmutinib | Thienopyrimidine | EGFR (T790M mutant) | ~1 nM against mutant EGFR | Marketed (South Korea)[8] |
| Pictilisib | Thienopyrimidine | PI3K (pan-isoform) | PI3Kα: 1.5 nM | Clinical Trials[8] |
| Compound 8a | Thienopyrimidine | p38α MAPK | 0.23 µM | Preclinical[16] |
| Compound 6k | Thienopyrimidine | PI3Kα | 0.44 nM | Preclinical[13] |
IC₅₀ values are highly dependent on assay conditions and cell lines used. The values presented are for comparative purposes based on published data.
Key Experimental Protocols for Inhibitor Evaluation
Validating and comparing kinase inhibitors requires robust and reproducible experimental systems. The following are standard, self-validating protocols used in the field.
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The causality is direct: if the compound inhibits the kinase, the phosphorylation of a substrate will decrease.
Methodology:
-
Plate Preparation: A 96-well or 384-well plate is prepared. Each well will contain the purified target kinase (e.g., EGFR), a specific peptide substrate, and ATP in a reaction buffer.
-
Compound Addition: Test compounds (thienopyrimidines or quinazolines) are serially diluted and added to the wells. Control wells receive a vehicle (like DMSO) instead of an inhibitor.
-
Reaction Initiation & Incubation: The kinase reaction is initiated by adding a solution containing ATP (often radiolabeled ³²P-ATP or a modified ATP for luminescence detection). The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Reaction Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. Detection methods vary:
-
Radiometric: If using ³²P-ATP, the phosphorylated substrate is captured on a filter, and radioactivity is measured.
-
Luminescence/Fluorescence: Kits like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis: Kinase activity for each compound concentration is normalized to the control. A dose-response curve is generated to calculate the IC₅₀ , the concentration at which the inhibitor reduces enzyme activity by 50%.[1]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of complex molecules like 2,4,6-Trichlorothieno[3,2-d]pyrimidine is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this chlorinated heterocyclic compound, ensuring the protection of both personnel and the environment.
Understanding the Hazard Profile of this compound
Key anticipated hazards include:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[4]
-
Irritation: Likely to cause skin, eye, and respiratory irritation.[2][3]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. Avoid release to the environment.[1]
-
Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[2]
Given these potential hazards, a cautious and well-documented approach to disposal is paramount.
Core Principles for Disposal
The disposal of this compound must adhere to a hierarchy of waste management principles, prioritizing methods that offer the highest degree of safety and environmental protection.
Caption: Disposal hierarchy for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure the following safety measures are in place:
-
Ventilation: All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a clearly labeled, dedicated hazardous waste container.
-
Halogenated Waste Stream: This compound is a halogenated organic waste.[5] It must be segregated from non-halogenated organic waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 3: On-Site Neutralization (For Small Spills and Contaminated Surfaces)
For minor spills or decontamination of surfaces, a chemical neutralization step can be employed before final disposal. This procedure should only be performed by trained personnel.
Decontamination Solution: A solution of sodium carbonate (soda ash) or a commercial decontamination solution can be used to neutralize acidic byproducts that may form upon decomposition.
Procedure:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully transfer the absorbent material into the designated hazardous waste container.
-
Wipe the contaminated surface with a cloth dampened with the decontamination solution.
-
Place the used cloth in the hazardous waste container.
Step 4: High-Temperature Incineration
The recommended and most common method for the final disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][10][11]
-
Mechanism: Incineration at high temperatures (typically above 850°C, and for highly chlorinated wastes, 1100°C) breaks down the organic molecule into simpler, less harmful components.[9][10] The chlorine is primarily converted to hydrogen chloride (HCl), which is then removed from the flue gas by scrubbers.[12][13]
-
Regulatory Compliance: This method must be carried out by a certified hazardous waste disposal company that can provide a certificate of destruction, ensuring compliance with EPA and local regulations.[14]
Step 5: Documentation and Record Keeping
Maintain meticulous records of the waste generated and its disposal. This includes:
-
The amount of this compound waste generated.
-
The date of waste generation and pickup.
-
The name of the certified hazardous waste disposal company.
-
A copy of the waste manifest and certificate of destruction.
Disposal Method Comparison
| Disposal Method | Description | Advantages | Disadvantages |
| High-Temperature Incineration | Controlled combustion at a licensed facility. | Complete destruction of the organic molecule.[9][10] | Requires specialized facilities and transportation. |
| Chemical Treatment | On-site neutralization or degradation. | Can reduce the hazard level of the waste. | May not be suitable for large quantities; requires expertise. |
| Hazardous Waste Landfill | Disposal in a specially designed and monitored landfill. | A potential option for stabilized residues. | Least preferred method due to potential for environmental contamination. |
Logical Flow for Disposal Decision-Making
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these rigorous procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice and corporate stewardship.
References
- Process for the incineration of chlorinated organic materials.
- Effect of Halogenated Pyrimidines on Radiosensitivity of E. coli.
- 2,4,6-Trichloropyrimidine. Apollo Scientific.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Process for Disposal of Chlorin
- MSDS of this compound. Capot Chemical Co.,Ltd.
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer.
- Waste inciner
- SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine. Fisher Scientific.
- Basic principles of waste inciner
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
- Hazardous waste segreg
- Waste Inciner
- Technical Resource Document: Treatment Technologies for Halogen
- This compound. MySkinRecipes.
- 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378. PubChem.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. PubMed.
- Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regul
- Process for destroying chlorinated aromatic compounds.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chlorine Waste Disposal Str
- Disposal of Chlorine-Containing Wastes.
- 2,4-Dichlorothieno[3,2-d]pyrimidine. Sigma-Aldrich.
- Disposal of Chlorine-Containing Wastes. OUCI.
- 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine. SynHet.
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A Researcher's Guide to the Safe Handling of 2,4,6-Trichlorothieno[3,2-d]pyrimidine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2,4,6-Trichlorothieno[3,2-d]pyrimidine (C₆HCl₃N₂S, CAS No. 41102-26-5).[1] The protocols outlined herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research. The structural similarity of this compound to other chlorinated pyrimidines suggests a need for caution, treating it as a substance that is potentially irritating to the eyes, respiratory system, and skin, and may be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with similar chlorinated heterocyclic compounds include irritation to the skin, eyes, and respiratory tract.[2][4] Therefore, engineering controls are the most critical step in mitigating exposure.
Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[5][6] This containment strategy is non-negotiable and serves to prevent the inhalation of any dust or aerosols.[5][6] The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute.
Secondary Engineering Controls:
-
An eyewash station and safety shower must be readily accessible and tested regularly.[2][7]
-
Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3][4]
-
Work surfaces should be decontaminated after each use.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are crucial for preventing direct contact with this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption.[5] The outer glove can be removed if contaminated, leaving the inner glove as a secondary layer of protection. Powder-free gloves prevent the aerosolization of the compound.[5] |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects the eyes and face from splashes or airborne particles of the compound.[5] Standard safety glasses are insufficient. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects personal clothing and skin from contamination. The back-closing design minimizes the risk of contaminating the front of the body.[5] |
| Respiratory Protection | For handling the solid compound, a NIOSH-approved N95 respirator is recommended. For solutions, a respirator may not be necessary if handled exclusively within a fume hood. | Prevents the inhalation of fine particles. The need for respiratory protection should be determined by a site-specific risk assessment. |
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to minimize exposure and ensure a safe working environment.
Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.[2]
-
Gather Materials: Collect all necessary equipment, including the container of this compound, solvents, glassware, and waste containers, and place them in the fume hood.
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator (if required), eye and face protection, and outer gloves.[5]
Handling this compound
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat and handle the container with care to avoid generating dust.[2]
-
Dissolving: Add solvent to the solid in a controlled manner to prevent splashing.
-
Transfers: When transferring solutions, use a pipette or other appropriate device to minimize the risk of spills.
Post-Handling
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent and then a cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. The outer gloves should be removed first and disposed of as hazardous waste.[8]
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][9] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.[4]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[4][7]
Visual Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
- Apollo Scientific. (2022, September 16). 2,4,6-Trichloropyrimidine Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Cohizon Life Sciences. (2022, June 20). 2,4,6-TRICHLOROPYRIMIDINE Safety Data Sheet.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- ChemicalSafetyFacts.org. (2023, October 12). Personal Protective Equipment and Chemistry.
- National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Chlorine Technical Services South Africa. (n.d.). protective clothing and equipment.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- University of Geneva. (n.d.). Safety in the laboratory.
- University of Cyprus. (2024, April). LABORATORY HEALTH & SAFETY RULES.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
